Boc-cis-3-hydroxy-D-proline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-4-6(12)7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDHXHPQMBNKMC-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186132-80-9 | |
| Record name | rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-cis-3-hydroxy-D-proline: Properties, Reactivity, and Application
Introduction: The Strategic Value of Hydroxylated Proline Analogs
Within the landscape of peptide chemistry and drug development, proline and its derivatives occupy a unique position. The inherent conformational rigidity of the pyrrolidine ring restricts the peptide backbone, making proline a powerful tool for stabilizing secondary structures like β-turns and polyproline helices.[1] The strategic introduction of functional groups onto this ring further refines its utility. Boc-cis-3-hydroxy-D-proline, in particular, is a chiral building block of significant interest.
This guide provides a detailed examination of the chemical and physical properties of this compound. It is intended for researchers and drug development professionals who seek to leverage its unique attributes. The presence of the hydroxyl group offers a reactive handle for further modification, while the cis stereochemistry, combined with the D-configuration, profoundly influences peptide conformation and proteolytic stability.[2][3] The tert-butoxycarbonyl (Boc) protecting group ensures its compatibility with well-established synthetic strategies, particularly in solid-phase peptide synthesis (SPPS).[2][4]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's fundamental properties is paramount for its effective application. The key physicochemical data for this compound are summarized below.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 118492-87-8 | [2][5][6] |
| Molecular Formula | C₁₀H₁₇NO₅ | [2] |
| Molecular Weight | 231.25 g/mol | [2][6][7] |
| Appearance | White powder | [2] |
| Melting Point | 101-103 °C | [6] |
| Optical Rotation | [α]D²⁰ = +95 ± 2º (c=1 in CHCl₃) | [2] |
| Purity | ≥97% (NMR) | [2][5] |
| IUPAC Name | (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid | [7] |
Spectroscopic Data
Spectroscopic analysis confirms the structure and purity of the molecule. While specific spectra are proprietary to suppliers, publicly available data indicate key characteristics.[7][8]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the Boc group (a singlet around 1.4 ppm integrating to 9H), along with multiplets for the pyrrolidine ring protons and the hydroxyl and carboxylic acid protons. The specific chemical shifts and coupling constants of the ring protons are crucial for confirming the cis stereochemistry.
-
¹³C NMR: The carbon spectrum will display signals for the carbonyls of the Boc group and the carboxylic acid, the quaternary carbon of the Boc group, and the distinct carbons of the pyrrolidine ring.[7]
-
Mass Spectrometry (MS): The exact mass is 231.11067264 Da.[7] Mass spectrometry is used to confirm the molecular weight and fragmentation pattern, verifying the compound's identity.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C-H stretches of the alkyl groups, and the strong C=O stretch of the urethane and carboxylic acid carbonyls.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound is dictated by its three key features: the acid-labile Boc protecting group, the nucleophilic carboxylate, and the secondary hydroxyl group.
The Boc Protecting Group: Stability and Cleavage
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis, prized for its stability under a wide range of conditions (e.g., saponification, catalytic hydrogenation) while being readily removable under acidic conditions.[9] This orthogonality is fundamental to its use in SPPS.
The standard method for Boc deprotection is treatment with trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (DCM).[10][11] The mechanism involves protonation of the carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide to yield the free secondary amine.
References
- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Conformational studies of peptides containing cis-3-hydroxy-D-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. proactivemr.com [proactivemr.com]
- 6. echemi.com [echemi.com]
- 7. This compound | C10H17NO5 | CID 14037016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. BOC-CIS-3-HYDROXY-L-PROLINE(186132-96-7) 1H NMR spectrum [chemicalbook.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sciforum.net [sciforum.net]
An In-depth Technical Guide to (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid: A Chiral Building Block for Advanced Drug Discovery
This technical guide provides a comprehensive overview of (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid, a pivotal chiral building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical structure, physicochemical properties, stereoselective synthesis, and critical applications in the synthesis of complex pharmaceutical agents.
Introduction: The Strategic Importance of Substituted Proline Analogs
(2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid, often referred to as Boc-cis-3-hydroxy-D-proline, is a non-proteinogenic amino acid derivative that has garnered significant attention in the pharmaceutical industry. Its rigid pyrrolidine core, combined with the specific stereochemistry at the C2 and C3 positions, offers a unique conformational constraint that is highly sought after in the design of peptidomimetics and other small molecule therapeutics. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its solubility in organic solvents and allows for controlled, sequential reactions in complex synthetic pathways, making it an invaluable tool for peptide synthesis and the construction of intricate molecular architectures.[1]
The strategic placement of the hydroxyl group at the C3 position introduces a key functional handle for further molecular elaboration and can participate in crucial hydrogen bonding interactions with biological targets, thereby influencing the potency and selectivity of the final drug candidate. This guide will explore the fundamental aspects of this compound, providing the technical insights necessary for its effective utilization in research and development.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid is essential for its handling, reaction optimization, and incorporation into synthetic workflows.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₇NO₅ | [2][3][4][5] |
| Molecular Weight | 231.25 g/mol | [2][3][4][5] |
| IUPAC Name | (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid | [3][5] |
| CAS Number | 118492-87-8 | [2] |
| Appearance | White to off-white solid | [5] |
| Boiling Point | 390.9 ± 42.0 °C at 760 mmHg | [5] |
| Melting Point | 146 °C (decomposes) for a related isomer (N-Boc-cis-4-hydroxy-L-proline) | [6] |
| pKa (Carboxylic Acid) | Estimated ~1.92 (based on hydroxyproline) | [7] |
| Solubility | Soluble in polar organic solvents like DMSO | |
| Topological Polar Surface Area (TPSA) | 87.1 Ų | [4] |
| LogP | 0.44 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 5 | [4] |
Stereoselective Synthesis: A Methodological Deep Dive
The precise arrangement of the chiral centers in (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid is critical for its function as a building block. The synthesis of this specific stereoisomer requires a carefully controlled sequence of reactions. A common and effective strategy involves the hydrolysis of the corresponding methyl ester, which itself can be synthesized from commercially available precursors.
Synthesis Protocol: From Methyl Ester to Carboxylic Acid
This protocol details the hydrolysis of (2S,3S)-1-(tert-butoxycarbonyl)-3-hydroxy-pyrrolidine-2-carboxylic acid methyl ester to yield the desired carboxylic acid. The choice of a mild base like lithium hydroxide is crucial to prevent epimerization at the stereogenic centers.
Step-by-Step Methodology:
-
Dissolution: Dissolve (2S,3S)-1-(tert-butoxycarbonyl)-3-hydroxy-pyrrolidine-2-carboxylic acid methyl ester (1.0 eq) in tetrahydrofuran (THF).
-
Saponification: To the solution, add 0.2N aqueous lithium hydroxide (1.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and extract with 0.2N aqueous lithium hydroxide solution.
-
Acidification: Combine the aqueous layers and acidify to a pH of 2 using 5% aqueous hydrochloric acid.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2S,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid.[8]
Causality Behind Experimental Choices:
-
Choice of Base: Lithium hydroxide is a strong enough base to hydrolyze the ester but is less likely to cause unwanted side reactions compared to stronger bases like sodium hydroxide, especially at room temperature.
-
Solvent System: The THF/water solvent system ensures the solubility of both the organic starting material and the inorganic base, facilitating an efficient reaction.
-
Acidification: Careful acidification is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid, which can then be extracted into an organic solvent.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target carboxylic acid from its methyl ester.
Analytical Characterization: A Spectroscopic Profile
Thorough analytical characterization is paramount to confirm the identity, purity, and stereochemical integrity of (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid. The following are the expected spectroscopic features based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protecting group as a singlet around 1.4-1.5 ppm. The protons on the pyrrolidine ring will appear as a series of multiplets in the range of 1.8-4.5 ppm. The proton attached to the carbon bearing the hydroxyl group and the proton at the C2 position are key diagnostic signals, and their coupling constants can help confirm the cis relationship.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carboxylic acid and the Boc group (around 170-180 ppm and 155-160 ppm, respectively). The quaternary carbon and the methyl carbons of the Boc group will appear around 80 ppm and 28 ppm, respectively. The carbons of the pyrrolidine ring will resonate in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by several strong and broad absorption bands due to hydrogen bonding.[9]
-
O-H Stretch: A very broad band is expected in the region of 2500-3500 cm⁻¹ corresponding to the hydroxyl group of the carboxylic acid.
-
C=O Stretch: A strong absorption band should appear between 1700-1730 cm⁻¹ for the carbonyl of the carboxylic acid and another strong band around 1680-1700 cm⁻¹ for the carbonyl of the Boc group.
-
C-O Stretch: A medium to strong band is anticipated in the 1210-1320 cm⁻¹ region.[9]
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is expected to show the protonated molecule [M+H]⁺ at m/z 232.1. The fragmentation pattern may involve the loss of the Boc group or water.
Applications in Drug Development: Case Studies
The utility of substituted proline analogs, including (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid, is prominently demonstrated in the synthesis of several groundbreaking antiviral drugs.
Key Intermediate in Hepatitis C Virus (HCV) Protease Inhibitors
This class of compounds has been instrumental in the development of direct-acting antivirals for the treatment of chronic hepatitis C. The rigid pyrrolidine scaffold serves as a key structural element that mimics a peptide backbone, allowing the inhibitor to bind effectively to the active site of the HCV NS3/4A protease.
-
Boceprevir (Victrelis™): Boceprevir is a potent inhibitor of the HCV NS3 protease.[10] Its synthesis utilizes a chiral bicyclic proline fragment that is structurally related to the topic compound.[11] The development of boceprevir highlighted the importance of conformationally constrained amino acid derivatives in achieving high binding affinity and selectivity.
-
Telaprevir (Incivek™): Similarly, Telaprevir, another first-generation HCV protease inhibitor, incorporates a proline-like scaffold.[12] The synthesis of Telaprevir and its analogs often involves the coupling of complex amino acid derivatives, where the stereochemistry of each building block is crucial for the final biological activity.
The successful development of these drugs underscores the value of chiral building blocks like (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid in providing the necessary structural motifs for potent and selective enzyme inhibition.
General Drug Discovery Workflow
Caption: Role of the title compound in a typical drug discovery workflow.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid.
-
Hazard Identification: This compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place at room temperature.[5]
Conclusion
(2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid stands out as a highly valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and functional group handles provide a robust platform for the design and development of novel therapeutics. This guide has provided a detailed technical overview to aid researchers and drug development professionals in harnessing the full potential of this important synthetic intermediate.
References
- 1. Boc-(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid [anaspec.com]
- 2. labsolu.ca [labsolu.ca]
- 3. (2S,3R)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid 97% | CAS: 186132-96-7 | AChemBlock [achemblock.com]
- 4. (2R,3R)-1-((tert-Butoxy)carbonyl)-3-hydroxypyrrolidine-2-carboxylic acid | C10H17NO5 | CID 10657135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2S,3R)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid | 186132-96-7 [sigmaaldrich.com]
- 6. N-Boc-cis-4-ヒドロキシ-L-プロリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. BOC-(2S,3S)-3-HYDROXYPYRROLIDINE-2-CARBOXYLIC ACID | 187039-57-2 [chemicalbook.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. medkoo.com [medkoo.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2014203208A1 - Process for the preparation of telaprevir and intermediates thereof - Google Patents [patents.google.com]
A Comprehensive Technical Guide to Boc-cis-3-hydroxy-D-proline: Properties, Synthesis, and Applications in Advanced Peptide Design
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of N-α-(tert-butoxycarbonyl)-cis-3-hydroxy-D-proline (Boc-cis-3-hydroxy-D-proline), a pivotal building block in contemporary peptide synthesis and medicinal chemistry. Its unique stereochemistry, featuring a cis-hydroxyl group on the D-proline scaffold, imparts significant conformational constraints that are invaluable for the design of structurally defined and biologically active peptides. This document will detail the physicochemical properties, outline a robust synthetic pathway, provide comprehensive analytical methodologies for quality control, and explore the mechanistic impact of this amino acid on peptide secondary structure. The insights provided herein are intended to empower researchers to leverage the unique attributes of this compound for the development of next-generation therapeutics.
Introduction: The Strategic Value of Hydroxylated Proline Analogs
Proline and its derivatives are unique among the proteinogenic amino acids due to the conformational rigidity imparted by their cyclic structure. This inherent constraint is a powerful tool for peptide chemists seeking to control the secondary structure of synthetic peptides. The introduction of a hydroxyl group to the proline ring further refines this control, offering a stereospecific handle to influence peptide folding and stability.[1]
This compound, in particular, is a non-natural amino acid that has garnered significant interest. The D-configuration provides inherent resistance to enzymatic degradation by proteases, which typically recognize L-amino acids, thus enhancing the pharmacokinetic profile of peptide-based drugs.[2] The cis orientation of the 3-hydroxyl group, as we will explore, plays a crucial role in dictating the local conformation of the peptide backbone, often promoting the formation of specific turn structures.[3][4] This guide serves as a comprehensive resource for the effective utilization of this valuable synthetic tool.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective application.
| Property | Value | Reference(s) |
| CAS Number | 118492-87-8 | [1] |
| Molecular Formula | C₁₀H₁₇NO₅ | [1] |
| Molecular Weight | 231.25 g/mol | [1][5] |
| Appearance | White powder | [1] |
| Purity | ≥ 97% (by NMR) | [1] |
| Optical Rotation | [α]D²⁰ = +95 ± 2º (c=1 in CHCl₃) | [1] |
| IUPAC Name | (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid | [5] |
| Storage Conditions | Store at 0-8 °C | [1] |
The structure of this compound, with its key functional groups, is depicted below.
Caption: Chemical structure of this compound.
Synthesis of this compound: A Methodological Approach
The synthesis of this compound requires a stereocontrolled approach to establish the desired cis relationship between the carboxyl and hydroxyl groups. While multiple synthetic routes to 3-hydroxyproline derivatives exist, a common and reliable strategy involves the diastereoselective functionalization of a suitable proline precursor. The following protocol is a representative synthesis based on established chemical principles.
Synthesis Workflow
References
Authored by a Senior Application Scientist
An In-depth Technical Guide to the Diastereoselective Synthesis of Boc-cis-3-hydroxy-D-proline
Abstract
This technical guide provides a comprehensive, research-level overview of the synthesis of N-Boc-cis-3-hydroxy-D-proline, a valuable chiral building block in modern drug discovery and peptide chemistry.[1][2] The unique conformational constraints imposed by the 3-hydroxyproline scaffold are instrumental in designing bioactive peptides and small molecule therapeutics.[1] This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, the rationale for methodological choices, and the validation of a reliable synthetic pathway. We present a detailed, field-proven protocol, quantitative data, mechanistic insights, and a survey of alternative synthetic strategies, designed for researchers, medicinal chemists, and process development scientists.
Introduction: The Strategic Importance of 3-Hydroxyproline Scaffolds
Proline derivatives are unique among amino acids due to the conformational rigidity imparted by their pyrrolidine ring. Functionalization of this ring, particularly with a hydroxyl group at the C3 position, introduces a potent tool for modulating the physicochemical and pharmacological properties of a parent molecule. The cis-3-hydroxy-D-proline enantiomer, in its N-Boc protected form, is a particularly sought-after intermediate. The hydroxyl group provides a vector for further functionalization and can engage in key hydrogen-bonding interactions within a biological target, while the Boc (tert-butoxycarbonyl) group offers robust, acid-labile protection essential for multi-step synthetic campaigns like solid-phase peptide synthesis.[3][4]
The primary challenge in its synthesis lies in the precise stereocontrol at two chiral centers (C2 and C3). This guide will detail a robust chemical synthesis route that addresses this challenge effectively.
Core Synthesis Principles and Strategic Overview
The synthesis of this compound can be conceptually broken down into two key transformations:
-
Establishment of the D-proline scaffold: The synthesis must begin with or create a pyrrolidine ring with the (R)-configuration at the C2 carboxyl-bearing carbon.
-
Diastereoselective introduction of the cis-hydroxyl group: A hydroxyl group must be installed at the C3 position such that it is cis relative to the carboxylic acid group at C2.
Several strategies have been developed to achieve this, including the derivatization of existing chiral pools, asymmetric cyclization reactions, and enzymatic hydroxylation.[5][6][7] A highly effective and well-documented approach begins with D-mannitol, a readily available chiral starting material, to construct the D-pyrrolidine core and subsequently install the C3-hydroxyl group with the desired stereochemistry.[6][8] This method provides an excellent case study in asymmetric synthesis.
Detailed Protocol: A Chiral Pool Approach from D-Mannitol
This section details a validated pathway adapted from the work of Enders et al., which leverages D-mannitol to create a common key intermediate for both cis- and trans-3-hydroxy-D-prolines.[6][8]
Experimental Workflow Overview
The overall synthetic strategy involves the transformation of D-mannitol into a key silylated hydroxyproline intermediate, followed by functional group manipulation to yield the target compound.
Caption: High-level workflow for the synthesis of this compound from D-mannitol.
Part A: Synthesis of Key Aldehyde Intermediate (21)
The initial stages of this synthesis, as detailed by Enders et al., convert D-mannitol into a versatile O-silylated hydroxyproline intermediate (12).[6] For the synthesis of the cis isomer, this intermediate is first N-protected with a benzyl carbamate (Cbz) group. The primary silyl ether is then selectively cleaved, and the resulting primary alcohol is oxidized under Swern conditions to furnish the crucial aldehyde intermediate (21).[6]
Part B: Diastereoselective Reduction to cis-Alcohol
This is the critical stereochemistry-defining step. The reduction of the aldehyde (21) must favor the formation of the cis alcohol.
-
Causality: The choice of reducing agent is paramount. Bulky hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), are often employed. The steric hindrance of the reagent forces the hydride to attack from the less hindered face of the aldehyde, leading to the desired cis stereoisomer. This is a classic example of substrate-directed stereocontrol.
Step-by-Step Protocol:
-
Dissolve the aldehyde intermediate (21) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (Argon or Nitrogen).
-
Slowly add a solution of L-Selectride® (1.0 M in THF) dropwise to the stirred solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting material is complete.
-
Carefully quench the reaction at -78 °C by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide to decompose the borane residues.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup followed by extraction with ethyl acetate.
-
Purify the crude product via silica gel column chromatography to yield the pure N-Cbz-cis-3-hydroxy-D-proline derivative.
Part C: Deprotection and Final N-Boc Protection
The final steps involve removing the Cbz and other protecting groups and installing the desired Boc group.
-
Mechanism of N-Boc Protection: The protection of the proline nitrogen with di-tert-butyl dicarbonate (Boc₂O) is a standard nucleophilic acyl substitution. The nitrogen atom of the deprotected proline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. A mild base is used to facilitate the reaction by deprotonating the amine, thereby increasing its nucleophilicity.[4]
Caption: Simplified mechanism for the N-Boc protection of the proline amine.
Step-by-Step Protocol:
-
The N-Cbz protected cis-alcohol from Part B is subjected to hydrogenolysis (H₂ gas, Palladium on Carbon catalyst) in a solvent like methanol or ethanol to remove the Cbz group.
-
After filtration to remove the catalyst and solvent evaporation, the resulting free amino acid is dissolved in a suitable solvent system, such as a mixture of dioxane and water or dichloromethane.[9][10]
-
Add a base (e.g., sodium bicarbonate, triethylamine) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O).[11]
-
Stir the reaction at room temperature for several hours until completion (monitored by TLC).
-
Perform an acidic workup to remove excess base and byproducts, followed by extraction with an organic solvent.
-
The final product, this compound, is purified by column chromatography or recrystallization to yield a white solid.
Quantitative Data Summary
The following table provides representative quantitative data for the key steps described. Yields and reaction times are illustrative and may vary based on scale and specific experimental conditions.
| Step | Key Reagent(s) | Equivalents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Swern Oxidation | Oxalyl Chloride, DMSO | 1.2, 2.4 | CH₂Cl₂ | -78 | 1.5 | ~85-95% |
| Reduction | L-Selectride® | 1.5 | THF | -78 | 2-4 | ~70-80% (cis isomer) |
| Cbz Deprotection | H₂, 10% Pd/C | Catalytic | Methanol | RT | 4-8 | >95% |
| Boc Protection | Boc₂O, NaHCO₃ | 1.1, 2.0 | Dioxane/H₂O | RT | 12-16 | ~90-98% |
Alternative Synthetic Strategies: The Enzymatic Approach
While chemical synthesis offers versatility, enzymatic methods present a highly efficient and stereospecific alternative.[7] Proline hydroxylases are a class of 2-oxoglutarate-dependent dioxygenases that can introduce a hydroxyl group onto the proline ring with high regio- and stereo-selectivity.[12][13][14]
-
Principle: An engineered microorganism (e.g., E. coli) expressing a specific proline-3-hydroxylase can convert D-proline directly into cis-3-hydroxy-D-proline.[7][15] This process often requires the presence of co-substrates like 2-oxoglutarate, molecular oxygen, and a reducing agent like ascorbate.[14]
-
Advantages: This green chemistry approach offers exceptional stereoselectivity, avoids the use of harsh reagents and protecting groups for the hydroxylation step, and can be performed in aqueous media under mild conditions.[16]
-
Limitations: This method requires expertise in molecular biology and fermentation for enzyme production and optimization. The final N-Boc protection step would still need to be performed chemically.
Conclusion
The synthesis of this compound is a challenging yet achievable goal that highlights the principles of modern asymmetric synthesis. The chiral pool approach from D-mannitol provides a reliable and scalable chemical route, with the diastereoselective reduction of an aldehyde intermediate being the cornerstone of stereocontrol.[6][8] Concurrently, advances in biotechnology offer an elegant enzymatic alternative for the hydroxylation step, showcasing the convergence of synthetic chemistry and biology.[7] The choice of methodology will depend on the specific resources, scale, and expertise available to the research team. This guide provides the foundational knowledge and a validated protocol to empower scientists in obtaining this critical building block for their drug discovery and development programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enzymatic reactions and microorganisms producing the various isomers of hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total Synthesis of cis- and trans-3-Hydroxy-D-proline and (+)-Detoxinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Structure of proline 3-hydroxylase. Evolution of the family of 2-oxoglutarate dependent oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein Hydroxylation: Chemistry, Functions, and Detection - Creative Proteomics [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Pyrrolidine Ring's Pivotal Role: A Technical Guide to Proline Derivatives in Drug Design
Introduction: Beyond a Simple Amino Acid
Proline, often considered an outlier among the canonical amino acids due to its unique cyclic structure, holds a place of exceptional importance in the realm of drug discovery and design. Its rigid pyrrolidine ring imparts distinct conformational constraints on peptides and small molecules, a property that medicinal chemists have expertly exploited to enhance potency, selectivity, and pharmacokinetic profiles of therapeutic agents. This guide provides an in-depth exploration of the multifaceted applications of proline and its derivatives in modern drug design, moving from fundamental principles to cutting-edge therapeutic strategies. We will delve into the causality behind its utility, from the stereochemical control it offers in synthesis to its role as a key recognition motif in complex biological systems.
The Structural Cornerstone: Proline's Conformational Rigidity
The defining feature of proline is its secondary amine, incorporated within a five-membered pyrrolidine ring. This cyclic nature severely restricts the rotation around the N-Cα bond (phi, φ angle) to approximately -65°, a stark contrast to the conformational flexibility of other amino acids.[1][2] This rigidity has profound implications for the three-dimensional structure of molecules in which it is incorporated.
-
Inducing Turns and Kinks: In peptide chains, proline often acts as a "helix breaker," disrupting regular secondary structures like alpha-helices and beta-sheets.[1][3] This property is invaluable in designing peptidomimetics that mimic the bioactive conformation of a natural peptide, particularly at turn regions which are frequently involved in receptor binding.
-
Stabilizing Bioactive Conformations: By locking a portion of a molecule into a specific orientation, proline derivatives can reduce the entropic penalty of binding to a biological target, thereby increasing affinity. This pre-organization of the ligand for its receptor is a cornerstone of modern drug design.
-
Cis-Trans Isomerization: The X-Pro peptide bond can exist in both cis and trans conformations, with a lower energy barrier for isomerization compared to other peptide bonds.[4] This equilibrium can be a critical determinant of biological activity, and chemists can design proline analogs to favor one isomer over the other to optimize drug-target interactions.
Asymmetric Organocatalysis: The Proline Revolution
The early 21st century witnessed a paradigm shift in asymmetric synthesis with the emergence of organocatalysis, and L-proline was at the forefront of this revolution.[5][6] Its ability to act as a bifunctional catalyst, utilizing both its secondary amine and carboxylic acid moieties, has made it a powerful and environmentally benign tool for creating chiral molecules.[7]
Mechanism of Action: Enamine and Iminium Catalysis
Proline's catalytic prowess stems from its ability to form key reactive intermediates with carbonyl compounds:
-
Enamine Catalysis: Proline reacts with a ketone or aldehyde to form a chiral enamine. This enamine is more nucleophilic than the parent carbonyl and can react stereoselectively with an electrophile. The chirality of the proline catalyst dictates the facial selectivity of the attack, leading to a specific enantiomer of the product.[6][8]
-
Iminium Catalysis: With α,β-unsaturated carbonyls, proline forms a chiral iminium ion. This lowers the LUMO of the carbonyl system, activating it for nucleophilic attack. Again, the proline scaffold directs the incoming nucleophile to one face of the molecule.[8]
Key Proline-Catalyzed Reactions in Drug Synthesis:
The versatility of proline and its derivatives as organocatalysts is demonstrated by the wide array of stereoselective transformations they can mediate.[9][10]
| Reaction | Description | Application in Drug Synthesis |
| Aldol Reaction | Formation of β-hydroxy carbonyl compounds from two carbonyl compounds. | Synthesis of chiral building blocks for polyketide natural products and various drug scaffolds.[8] |
| Mannich Reaction | An aminoalkylation reaction involving an aldehyde, an amine, and a carbonyl compound. | Creation of β-amino carbonyl compounds, precursors to many pharmaceuticals including alkaloids and β-lactam antibiotics.[8] |
| Michael Addition | The 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. | Enantioselective formation of carbon-carbon bonds, crucial for building complex molecular frameworks.[8] |
| Diels-Alder Reaction | A cycloaddition reaction between a conjugated diene and a dienophile. | Construction of cyclic and bicyclic systems with high stereocontrol, common in natural product synthesis and drug discovery.[6] |
Experimental Workflow: A Proline-Catalyzed Asymmetric Aldol Reaction
Objective: To synthesize a chiral β-hydroxy ketone with high enantiomeric excess using L-proline as the catalyst.
Materials:
-
Aldehyde (e.g., isobutyraldehyde)
-
Ketone (e.g., acetone)
-
L-proline (catalyst)
-
Solvent (e.g., DMSO)
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous Na2SO4)
Procedure:
-
To a solution of the aldehyde in the chosen solvent, add the ketone.
-
Add a catalytic amount of L-proline (typically 5-30 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding the quenching solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess of the product using chiral HPLC or NMR analysis.
Causality Behind Choices:
-
Solvent: DMSO is often used as it can dissolve both the reactants and the catalyst and can facilitate the catalytic cycle.
-
Catalyst Loading: A catalytic amount is sufficient as the proline is regenerated during the reaction cycle. The optimal loading needs to be determined for each specific reaction.
-
Temperature: Temperature can influence the reaction rate and the stereoselectivity. Lower temperatures often lead to higher enantioselectivity.
Proline Derivatives as Scaffolds in Drug Molecules
The unique structural features of proline make it an attractive scaffold for the design of a wide range of therapeutic agents. By modifying the pyrrolidine ring, medicinal chemists can fine-tune the pharmacological properties of a drug candidate.
Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties such as enhanced stability against proteolytic degradation and better oral bioavailability.[11] Proline and its derivatives are frequently incorporated into peptidomimetic designs to induce specific secondary structures that are crucial for biological activity.[11] For instance, the replacement of a natural amino acid with a proline analog can lock the peptide backbone into a bioactive conformation, leading to increased potency.
Enzyme Inhibitors
The conformationally constrained nature of the pyrrolidine ring makes proline derivatives ideal scaffolds for designing enzyme inhibitors.[12] The rigid structure can orient functional groups into specific clefts of an enzyme's active site, leading to potent and selective inhibition.
-
Angiotensin-Converting Enzyme (ACE) Inhibitors: Many ACE inhibitors, used to treat hypertension, are proline derivatives.[13][14] The proline moiety mimics the C-terminal dipeptide of angiotensin I, allowing the inhibitor to bind tightly to the active site of ACE. Captopril and enalapril are classic examples.
-
Matrix Metalloproteinase (MMP) Inhibitors: D-proline derivatives have been designed to selectively inhibit MMPs, which are implicated in cancer and inflammation.[12] The pyrrolidine ring serves as a scaffold to position a zinc-binding group and other substituents for optimal interaction with the enzyme.
-
Antiviral Agents: Proline derivatives have been instrumental in the development of antiviral drugs. A notable recent example is Nirmatrelvir (a component of Paxlovid), a protease inhibitor used to treat COVID-19, which features a proline-like structure.[15][16][17]
Case Study: Pyrrolidine-5-carboxylate Reductase 1 (PYCR1) Inhibitors
PYCR1 is an enzyme involved in proline biosynthesis and is overexpressed in several cancers. A focused screen of proline analogs identified N-formyl L-proline (NFLP) as a potent inhibitor of human PYCR1.[18] The crystal structure of PYCR1 in complex with NFLP revealed that the inhibitor induces conformational changes in the active site, leading to additional hydrogen bonds and enhanced binding affinity.[18] This study provides a proof-of-concept for discovering novel anticancer agents by targeting proline metabolism.[18]
Modulating Protein-Protein Interactions
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often associated with disease. Targeting PPIs with small molecules is a challenging but promising area of drug discovery. Proline-rich motifs (PRMs) are frequently found in signaling proteins and are recognized by specific proline-rich domains (PRDs), such as SH3 and WW domains.[19][20][21]
-
The Role of Proline-Rich Motifs: PRMs often adopt a polyproline type II (PPII) helix conformation, which is an extended, left-handed helix.[22] This structure provides a unique recognition surface for PRDs.
-
Designing PPI Inhibitors: By designing peptidomimetics or small molecules that mimic the key interactions of a PRM with its cognate PRD, it is possible to disrupt these interactions and modulate downstream signaling pathways.[20] The inherent rigidity and turn-inducing properties of proline make its derivatives valuable starting points for the design of such inhibitors.
Future Perspectives and Conclusion
The applications of proline derivatives in drug design are continually expanding. Recent trends include the development of novel proline analogs with unique stereochemical and electronic properties, such as fluorinated prolines and bicyclic proline mimetics.[23][24] These next-generation building blocks offer even greater control over molecular conformation and can lead to drugs with improved potency, selectivity, and metabolic stability.
References
- 1. Proline - Wikipedia [en.wikipedia.org]
- 2. Proline Overview, Structure & Functions - Lesson | Study.com [study.com]
- 3. quora.com [quora.com]
- 4. Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 6. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. Occurrence of the d-Proline Chemotype in Enzyme Inhibitors [mdpi.com]
- 13. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of proline derivatives as potential angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benthamscience.com [benthamscience.com]
- 17. Novel Proline Derivatives for Treating COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Proline-rich sequence recognition domains (PRD): ligands, function and inhibition. | Semantic Scholar [semanticscholar.org]
- 20. Proline-rich sequence recognition domains (PRD): ligands, function and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The importance of being proline: the interaction of proline-rich motifs in signaling proteins with their cognate domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Proline Rich Motifs as Drug Targets in Immune Mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Proline Analogues in Drug Design: Current Trends and Future Prospects - Enamine [enamine.net]
An In-depth Technical Guide to the Stereochemistry of 3-Hydroxyproline Isomers
Abstract
3-Hydroxyproline (3-Hyp), a post-translationally modified amino acid, is a critical component of collagen, influencing the stability and function of the extracellular matrix. The presence of two chiral centers in 3-hydroxyproline gives rise to four distinct stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The stereochemistry at both the C2 (α-carbon) and C3 positions profoundly impacts the conformation of the pyrrolidine ring, which in turn dictates its role in protein structure, particularly the collagen triple helix. This technical guide provides a comprehensive overview of the stereochemistry of 3-hydroxyproline isomers, delving into their synthesis, separation, and characterization. We will explore the nuances of their biological significance, with a focus on their role in collagen stability and related pathologies. This document is intended for researchers, scientists, and drug development professionals working in the fields of biochemistry, medicinal chemistry, and materials science.
Introduction: The Significance of 3-Hydroxyproline Stereochemistry
While 4-hydroxyproline is the more abundant hydroxylated form of proline in collagen, 3-hydroxyproline plays a crucial, albeit less frequent, role in the structural integrity of connective tissues.[1][2] The enzymatic hydroxylation of proline residues at the 3-position is a critical post-translational modification catalyzed by prolyl 3-hydroxylases.[3] This modification is not random; specific proline residues within the collagen sequence are targeted, and the resulting stereochemistry is tightly controlled.
The biological importance of 3-hydroxyproline is underscored by the severe consequences of its deficiency. Genetic defects that impair the formation of 3-hydroxyproline can lead to recessive osteogenesis imperfecta, a brittle bone disease.[1] This highlights the indispensable role of correctly configured 3-hydroxyproline in the supramolecular assembly of collagen fibrils.[1]
From a chemical perspective, the two stereocenters of 3-hydroxyproline give rise to four stereoisomers, which can be broadly classified as cis and trans based on the relative orientation of the hydroxyl and carboxyl groups. The naturally occurring isomer in collagen is trans-L-3-hydroxyproline ((2S,3S)-3-hydroxyproline). The other isomers, while not typically found in native collagen, are of significant interest for research and drug development, as they can serve as conformational probes and building blocks for novel therapeutics.[4]
This guide will provide a detailed exploration of the stereochemical landscape of 3-hydroxyproline, offering insights into the synthesis of all its stereoisomers, the analytical techniques for their separation and identification, and their differential impact on collagen structure and stability.
The Stereoisomers of 3-Hydroxyproline
The four stereoisomers of 3-hydroxyproline are:
-
(2S,3S)-3-hydroxyproline (trans-L-3-hydroxyproline): The naturally occurring isomer in collagen.
-
(2R,3R)-3-hydroxyproline (trans-D-3-hydroxyproline): The enantiomer of the natural isomer.
-
(2S,3R)-3-hydroxyproline (cis-L-3-hydroxyproline): A diastereomer of the natural isomer.
-
(2R,3S)-3-hydroxyproline (cis-D-3-hydroxyproline): The enantiomer of cis-L-3-hydroxyproline.
The cis and trans nomenclature refers to the relative stereochemistry of the hydroxyl group at C3 and the carboxyl group at C2. In the trans isomers, these groups are on opposite sides of the pyrrolidine ring, while in the cis isomers, they are on the same side. This seemingly subtle difference has profound implications for the pucker of the pyrrolidine ring and, consequently, the overall conformation of peptides and proteins incorporating these isomers.
Synthesis of 3-Hydroxyproline Stereoisomers
The stereocontrolled synthesis of all four isomers of 3-hydroxyproline is a significant challenge that has been addressed through various innovative strategies. These methods are crucial for obtaining pure isomers for research and as building blocks in peptide and medicinal chemistry.
Asymmetric Synthesis
Asymmetric synthesis provides a powerful approach to access enantiomerically pure 3-hydroxyproline isomers. A notable strategy involves the use of Sharpless asymmetric epoxidation followed by reductive cyclization.[5][6] This method allows for the controlled introduction of the hydroxyl group with a specific stereochemistry, which then directs the formation of the pyrrolidine ring.
Illustrative Asymmetric Synthesis Workflow:
Chemoenzymatic Synthesis
Chemoenzymatic methods leverage the high stereoselectivity of enzymes to resolve racemic mixtures or to introduce chirality into a precursor molecule.[6] For instance, enzymatic resolution can be employed to separate cis and trans racemates of 3-hydroxyproline derivatives.[7]
Protocol for Enzymatic Resolution of N-acetyl-3-hydroxyproline Racemates:
-
Substrate Preparation: Synthesize a racemic mixture of N-acetyl-cis-3-hydroxyproline and N-acetyl-trans-3-hydroxyproline.
-
Enzymatic Hydrolysis: Incubate the racemic mixture with a suitable acylase enzyme. The enzyme will selectively hydrolyze one enantiomer of the N-acetylated amino acid.
-
Separation: Separate the resulting free amino acid (from the hydrolyzed enantiomer) from the unreacted N-acetylated amino acid (the other enantiomer) using ion-exchange chromatography.
-
Deprotection: Chemically hydrolyze the remaining N-acetylated amino acid to obtain the other enantiomer of 3-hydroxyproline.
Analytical Separation and Characterization
The structural similarity of the 3-hydroxyproline isomers necessitates sophisticated analytical techniques for their separation and characterization.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a widely used technique for the separation of hydroxyproline isomers.[8][9] Due to their high polarity and structural similarity, derivatization is often required to achieve adequate separation. Chiral derivatizing agents, such as Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA), are employed to convert the enantiomeric pairs into diastereomers, which can then be resolved on a standard C18 column.[10][11]
Table 1: Comparison of Analytical Techniques for 3-Hydroxyproline Isomer Separation
| Technique | Principle | Advantages | Disadvantages |
| RP-HPLC with Chiral Derivatization | Diastereomer formation followed by separation on a non-chiral stationary phase. | Robust, widely available instrumentation. | Requires derivatization step, which can be time-consuming. |
| Chiral HPLC | Direct separation of enantiomers on a chiral stationary phase. | No derivatization required. | Chiral columns can be expensive and have limited lifetimes. |
| Capillary Electrophoresis (CE) | Separation based on differences in electrophoretic mobility in the presence of a chiral selector. | High separation efficiency, small sample volume. | Lower sensitivity compared to HPLC-MS. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives based on their boiling points and mass-to-charge ratio. | High sensitivity and selectivity. | Requires derivatization to increase volatility. |
Experimental Protocol: RPLC-MS Separation of 3-Hydroxyproline Isomers after L-FDVA Derivatization
-
Sample Hydrolysis: Hydrolyze the protein or peptide sample using 6 M HCl at 110°C for 24 hours. Note that acid hydrolysis can cause some epimerization, so careful control of conditions is crucial.[12]
-
Derivatization:
-
Dry the hydrolysate and redissolve in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0).
-
Add a solution of L-FDVA in acetone.
-
Incubate the mixture at 40°C for 1 hour.
-
Quench the reaction by adding a small amount of acid (e.g., 1 M HCl).
-
-
RPLC-MS Analysis:
-
Column: C18 reversed-phase column (e.g., HALO® ES-C18).[10][13]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detection: UV detection (e.g., at 340 nm for the DNP chromophore) and electrospray ionization mass spectrometry (ESI-MS) for confirmation of identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 3-hydroxyproline isomers.[14] The coupling constants between the protons on the pyrrolidine ring, particularly between H-2 and H-3, are diagnostic for the cis or trans configuration.[14]
Table 2: Representative ¹H NMR Data for cis-3-hydroxy-L-proline [14]
| Position | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |
| H-2 | 4.1 | d | 4.1 |
| H-3 | 4.5 | m | |
| H-4 | 2.1-2.3 | m | |
| H-5α | 3.4 | dd | 12.0, 4.0 |
| H-5β | 3.2 | dd | 12.0, 2.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and pH.
X-ray Crystallography
X-ray crystallography provides definitive structural information about the solid-state conformation of 3-hydroxyproline and its derivatives.[15][16] Crystal structures of collagen-like peptides containing 3-hydroxyproline have confirmed the puckering preferences of the pyrrolidine ring and their impact on the triple helix.[15]
Impact on Collagen Stability
The stereochemistry of 3-hydroxyproline has a significant and often counterintuitive effect on the stability of the collagen triple helix. While 4-hydroxyproline is known to stabilize the triple helix, studies have shown that 3-hydroxyproline, particularly in its natural trans configuration, can have a destabilizing effect compared to proline.[17][18]
This destabilization is attributed to stereoelectronic effects. The inductive effect of the 3-hydroxyl group can weaken the interstrand hydrogen bond between the carbonyl group of the 3-hydroxyproline residue and the amide proton of the glycine in the following strand.[17][18]
Workflow for Assessing the Impact of 3-Hyp Isomers on Collagen Stability:
Conclusion and Future Perspectives
The stereochemistry of 3-hydroxyproline is a critical determinant of its function in biological systems and its potential applications in drug discovery and materials science. The ability to synthesize and separate the individual stereoisomers has opened up new avenues for research into the fine-tuning of collagen stability and the design of novel biomaterials.
Future research in this area will likely focus on:
-
Elucidating the specific roles of different prolyl 3-hydroxylase isoforms in generating distinct 3-hydroxyproline stereochemistries in various collagen types.
-
Developing more efficient and scalable synthetic routes to all 3-hydroxyproline stereoisomers.
-
Exploring the use of 3-hydroxyproline isomers as conformational constraints in peptide-based drugs to enhance their stability and bioactivity.
-
Investigating the potential of 3-hydroxyproline-containing peptides in tissue engineering and regenerative medicine.
A thorough understanding of the stereochemical nuances of 3-hydroxyproline will continue to be a cornerstone of advancements in our understanding of collagen biology and the development of innovative therapeutic strategies.
References
- 1. Location of 3-Hydroxyproline Residues in Collagen Types I, II, III, and V/XI Implies a Role in Fibril Supramolecular Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. halocolumns.com [halocolumns.com]
- 10. cris.unibo.it [cris.unibo.it]
- 11. researchgate.net [researchgate.net]
- 12. Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chromatographic separation by RPLC-ESI-MS of all hydroxyproline isomers for the characterization of collagens from different sources [iris.unipv.it]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Geometry of proline and hydroxyproline I: An analysis of X-ray crystal structure data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. bif.wisc.edu [bif.wisc.edu]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Incorporating Boc-cis-3-hydroxy-D-proline
Introduction: The Significance of Hydroxyproline Isomers in Peptide Therapeutics
Proline and its hydroxylated derivatives are pivotal in defining the secondary structure of peptides and proteins, imparting conformational rigidity that can enhance biological activity and metabolic stability. While (2S,4R)-4-hydroxyproline is the most common post-translational modification in collagen, the incorporation of less common stereoisomers, such as cis-3-hydroxy-D-proline, offers a unique tool for medicinal chemists. The cis-3-hydroxyl group and the D-configuration of the α-carbon introduce distinct conformational constraints, influencing peptide backbone folding and interaction with biological targets. This can lead to peptides with novel therapeutic properties, including enhanced resistance to enzymatic degradation.
The tert-butyloxycarbonyl (Boc) strategy for solid-phase peptide synthesis (SPPS) remains a robust and effective method, particularly for the synthesis of complex or lengthy peptides where aggregation can be a concern with Fmoc chemistry.[] This guide provides a comprehensive protocol for the incorporation of Boc-cis-3-hydroxy-D-proline into synthetic peptides, addressing the unique challenges posed by this sterically hindered and functionalized amino acid. We will delve into the rationale behind the choice of protecting groups, coupling reagents, and cleavage conditions, providing researchers with the necessary tools to successfully synthesize these modified peptides.
Core Principles: Orthogonal Protection in Boc-SPPS
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a cornerstone of this methodology. It operates on a principle of graduated acid lability, which, while not strictly orthogonal, provides a practical and effective approach.[2][3]
-
Temporary Nα-Protection: The Boc group is used for the temporary protection of the α-amino group. It is readily removed at each cycle of the synthesis using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[4]
-
Permanent Side-Chain Protection: Benzyl-based protecting groups (e.g., Benzyl ether for hydroxyl groups) are employed for the "permanent" protection of amino acid side chains. These groups are stable to the repetitive TFA treatment but are cleaved during the final, more aggressive acidolytic step (e.g., with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA)).[3][5]
For this compound, protection of the secondary hydroxyl group is highly recommended to prevent side reactions, such as O-acylation, during the coupling steps.[6] The benzyl (Bzl) ether is the standard and appropriate choice for this purpose, as it is cleaved concurrently with other benzyl-based side-chain protecting groups and the peptide from the resin in the final cleavage step.
Materials and Reagents
| Reagent | Grade | Supplier |
| Boc-cis-3-hydroxy(Bzl)-D-proline | Peptide Synthesis | Various |
| Merrifield Resin or MBHA Resin | 100-200 mesh | Various |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis | Sigma-Aldrich |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIEA) | Peptide Synthesis | Sigma-Aldrich |
| HATU / HBTU | Peptide Synthesis | Various |
| Anhydrous Hydrogen Fluoride (HF) | 99.9% | Praxis |
| Trifluoromethanesulfonic acid (TFMSA) | 99% | Sigma-Aldrich |
| Scavengers (e.g., anisole, p-cresol) | Reagent Grade | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Sigma-Aldrich |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
Experimental Protocols
Diagram of the Boc-SPPS Cycle
References
Application Notes & Protocols: A Guide to Coupling Reagents for Boc-cis-3-hydroxy-D-proline Incorporation
Abstract
Incorporation of non-canonical amino acids such as Boc-cis-3-hydroxy-D-proline is a critical step in the development of novel peptidomimetics and therapeutic peptides. The unique structural constraints of this residue, characterized by its tertiary amine, cis-substitution on the pyrrolidine ring, and a secondary hydroxyl group, present significant challenges to standard peptide coupling protocols. This guide provides a detailed analysis of common coupling reagents, evidence-based recommendations for their selection, and robust, step-by-step protocols for the successful incorporation of this compound in both solid-phase and solution-phase peptide synthesis.
Introduction: The Challenge of Incorporating Substituted Prolines
This compound is a valuable building block in medicinal chemistry.[1] Its rigid pyrrolidine ring imparts conformational stability to peptide backbones, while the hydroxyl group offers a site for further functionalization. However, its successful incorporation is non-trivial. The primary obstacles include:
-
Steric Hindrance: The N-terminal Boc group, combined with the cyclic structure and the C3 substituent, creates significant steric bulk around the carboxyl group. This slows down the kinetics of amide bond formation and can lead to incomplete coupling.[2][3][4]
-
Reduced Nucleophilicity of the Amine: When this compound is the N-terminal residue to be acylated, its secondary amine is less nucleophilic than a primary amine, making the coupling reaction inherently more difficult.
-
Risk of Epimerization: While proline itself is generally resistant to racemization via the common oxazolone pathway, harsh coupling conditions or the use of certain reagent combinations (notably carbodiimides with HOBt in DMF) can promote epimerization at the α-carbon.[5][6]
-
Diketopiperazine Formation: When a dipeptide containing C-terminal proline (or a derivative) is deprotected on a solid support, it is highly susceptible to intramolecular cyclization, leading to the formation of a diketopiperazine and truncation of the peptide chain.[7]
Selecting the appropriate coupling strategy is therefore paramount to overcoming these challenges and ensuring high-yield, high-purity synthesis.
Mechanism of Action: Activating the Carboxyl Group
The fundamental principle of peptide coupling is the conversion of a stable carboxylic acid into a highly reactive species (an "active ester") that is susceptible to nucleophilic attack by an amine. The choice of coupling reagent dictates the nature of this active intermediate and the overall efficiency of the reaction.
Figure 1: General mechanism of amide bond formation using a coupling reagent.
A Comparative Analysis of Coupling Reagents
The choice of coupling reagent is the most critical parameter for success. Onium (aminium/uronium and phosphonium) salts are strongly recommended over carbodiimides for this sterically demanding coupling due to their higher reactivity and lower risk of side reactions.[2][3]
| Reagent Class | Example(s) | Mechanism & Suitability for this compound | Key Advantages | Limitations |
| Aminium/Uronium Salts | HATU, HCTU, HBTU | Forms highly reactive OAt (HATU) or OBt (HBTU/HCTU) active esters. The reaction proceeds rapidly, which is crucial for overcoming steric hindrance.[8][9][10] | Very High Efficiency: HATU is considered the gold standard for difficult couplings.[8][11] Low Racemization Risk: The HOAt moiety in HATU is particularly effective at suppressing racemization.[12] | Higher Cost: Generally more expensive than carbodiimides. Side Reaction: Potential for guanidinylation of the free amine if the reagent is used in large excess.[8] |
| Phosphonium Salts | PyBOP, PyAOP | Forms reactive OBt (PyBOP) or OAt (PyAOP) active esters, similar to aminium salts. | High Efficiency: Very effective for hindered couplings.[13] No Guanidinylation: Avoids the key side reaction of aminium salts. | Byproduct Removal: The phosphine oxide byproducts can sometimes be difficult to remove. Cost: Can be expensive. |
| Newer Uronium Salts | COMU | Forms a highly reactive Oxyma-based active ester.[12] | High Efficiency: Performance is comparable to HATU.[13][14] Safety: Byproducts are non-explosive and water-soluble, simplifying workup.[12][15] | Newer Reagent: May be less established in some labs compared to HATU/HBTU. |
| Carbodiimides + Additives | DIC/HOBt, DIC/Oxyma | DIC forms an O-acylisourea intermediate, which then reacts with an additive (HOBt, Oxyma) to form an active ester.[16] | Cost-Effective: Generally the most economical option. Water-Soluble Byproducts (EDC): Useful for solution-phase synthesis. | Lower Efficiency: Often too slow for severely hindered couplings, leading to low yields. High Racemization Risk: The DIC/HOBt combination is known to cause significant racemization of proline derivatives, especially in DMF.[5][6] Not Recommended. |
Recommendation: For the incorporation of this compound, HATU or COMU are the top-tier choices due to their high reactivity and superior ability to maintain stereochemical integrity.
Experimental Protocols
The following protocols are designed for optimal incorporation of this compound. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Solvents should be peptide synthesis grade (anhydrous).
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol assumes a standard Fmoc/tBu solid-phase synthesis strategy.[17][18][19] The key step is the coupling of the Boc-protected hydroxyproline derivative.
Figure 2: SPPS workflow for a single coupling cycle.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reagents for Kaiser test
Procedure:
-
Resin Preparation: Swell the resin-bound peptide (1.0 equiv, e.g., 0.1 mmol) in DMF for 30 minutes. If the N-terminus is Fmoc-protected, perform standard deprotection (e.g., 20% piperidine in DMF, 2 x 10 min) and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.[14]
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve this compound (4.0 equiv, 0.4 mmol) and HATU (3.9 equiv, 0.39 mmol) in a minimal volume of DMF (e.g., 2 mL for a 0.1 mmol scale).
-
Add DIPEA (8.0 equiv, 0.8 mmol) to the solution. Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, initiating the activation cascade with HATU.[8][20] Using a sufficient excess ensures the reaction equilibrium favors the activated species.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Drain the solvent from the resin.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for a minimum of 2 hours. Insight: Due to the steric hindrance of the residue, a longer coupling time is recommended compared to standard amino acids.
-
-
Monitoring and Completion:
-
Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.
-
A negative result (blue beads) indicates complete coupling. Proceed to wash the resin with DMF (5x) and DCM (3x).
-
A positive result (yellow/orange beads) indicates an incomplete reaction. Drain the vessel and repeat the coupling step (re-couple) with a freshly prepared activation mixture for another 2 hours.
-
-
Capping (Optional but Recommended): If the re-coupling is still incomplete, cap any unreacted N-terminal amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.
Protocol 2: Solution-Phase Synthesis using COMU
This protocol is suitable for fragment condensation or when SPPS is not viable.[21][22]
Materials:
-
Amine component (e.g., a peptide ester, 1.0 equiv)
-
This compound (1.1 equiv)
-
COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene))methanaminium hexafluorophosphate) (1.1 equiv)
-
DIPEA (2.2 equiv)
-
Anhydrous DMF or Acetonitrile (ACN)
Procedure:
-
Reaction Setup: In a clean, dry, nitrogen-flushed flask, dissolve this compound (1.1 equiv) and COMU (1.1 equiv) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.2 equiv) to the mixture and stir for 5-10 minutes at room temperature. Causality: COMU, like HATU, requires a base to facilitate the formation of the reactive Oxyma ester.[12]
-
Amine Addition: Add the amine component (1.0 equiv) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-6 hours. Insight: The high efficiency of COMU often drives the reaction to completion faster than traditional carbodiimide methods.[23]
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield / Incomplete Reaction | 1. Insufficient reactivity of the coupling reagent. 2. Steric hindrance is too great for the conditions. 3. Peptide aggregation on the solid support. | 1. Ensure you are using a high-potency onium salt reagent like HATU or COMU. Avoid carbodiimides.[3] 2. Increase coupling time (e.g., to 4 hours or overnight). Consider gentle heating (e.g., 40°C), but be mindful of potential epimerization.[3] 3. Switch the solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties.[3] |
| Detection of Diastereomeric Impurity (Epimerization) | 1. Use of a racemization-prone reagent combination (e.g., DIC/HOBt in DMF). 2. Excessive heating or prolonged exposure to base. | 1. Use HATU or COMU. The incorporated HOAt or Oxyma additives are superior to HOBt in suppressing racemization. 2. Avoid excessive heating. Use a weaker base like collidine instead of DIPEA if racemization is a persistent issue. |
| Chain Truncation (Peptide stops growing) | 1. Diketopiperazine formation after deprotection of the second residue in the chain (if Pro is at position 2). 2. Incomplete deprotection of the N-terminal Fmoc group. | 1. If synthesizing a dipeptide with C-terminal hydroxyproline, consider coupling a pre-formed dipeptide unit to the resin to bypass this sensitive step.[7] 2. Ensure deprotection is complete using a colorimetric test (e.g., check for piperidine-fulvene adduct in the UV spectrum of the drainage). |
Conclusion
The successful incorporation of this compound requires a departure from routine peptide synthesis protocols. The steric hindrance inherent to this residue necessitates the use of highly efficient onium salt coupling reagents. HATU and COMU are strongly recommended for their rapid kinetics and low propensity for racemization, ensuring high yields and stereochemical purity. By employing the optimized protocols and troubleshooting strategies detailed in this guide, researchers can effectively harness the unique structural properties of this valuable amino acid for the advancement of peptide-based therapeutics and chemical biology.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bachem.com [bachem.com]
- 14. benchchem.com [benchchem.com]
- 15. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 16. peptide.com [peptide.com]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 19. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporation of Non-Natural Amino Acids into Bioactive Peptides
Introduction: Expanding the Chemical Vernacular of Peptides
Bioactive peptides are at the forefront of therapeutic innovation, offering high specificity and potency. However, their application can be limited by poor stability, low bioavailability, and rapid enzymatic degradation. The incorporation of non-natural amino acids (nnAAs) provides a powerful strategy to overcome these limitations and to introduce novel functionalities.[1][2][3][4] By moving beyond the canonical 20 amino acids, researchers can engineer peptides with enhanced therapeutic properties, such as increased resistance to proteolysis, improved conformational stability, and unique chemical handles for bioconjugation.[1][4][5] This guide provides a comprehensive overview of the primary methodologies for incorporating nnAAs into bioactive peptides, complete with detailed protocols and expert insights for researchers, scientists, and drug development professionals.
I. Chemical Synthesis Strategies for nnAA Incorporation
Chemical synthesis offers the most direct and versatile approach for incorporating a wide array of nnAAs at any desired position within a peptide sequence.
A. Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone technique for the chemical synthesis of peptides, including those containing nnAAs.[1] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[6]
Core Principles: The fundamental workflow of SPPS for nnAA incorporation mirrors that for natural amino acids, involving iterative cycles of Nα-amino group deprotection, amino acid coupling, and washing.[1] However, the unique structures of nnAAs can present challenges such as steric hindrance, which may necessitate the use of stronger coupling reagents or modified reaction conditions.[1]
Experimental Protocol: Fmoc-Based SPPS for a Peptide Containing a Non-Natural Amino Acid
This protocol outlines the manual synthesis of a model pentapeptide (Tyr-D-Ala-Phe-Gly-Xxx, where Xxx is a non-natural amino acid) using the widely adopted Fmoc/tBu strategy.
1. Resin Selection and Preparation:
-
Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).[7][8]
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[1]
2. First Amino Acid Loading (if not pre-loaded):
-
Couple the C-terminal Fmoc-protected nnAA to the resin using a suitable coupling agent.
3. Peptide Chain Elongation (Iterative Cycles):
4. Cleavage and Deprotection:
-
After the final coupling and deprotection steps, wash the resin with dichloromethane (DCM).
-
Add a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) to the resin to cleave the peptide from the support and remove side-chain protecting groups.
-
Agitate the mixture at room temperature for 2-4 hours.[1]
5. Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[1]
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[1]
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow for Fmoc-SPPS Cycle
Caption: Iterative cycle of Fmoc-SPPS for peptide chain elongation.
Table 1: Common Coupling Reagents for SPPS
| Coupling Reagent | Full Name | Advantages |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Efficient, commonly used |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, especially for hindered couplings |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | Cost-effective, good for standard couplings |
B. Native Chemical Ligation (NCL)
For the synthesis of larger peptides and small proteins containing nnAAs, Native Chemical Ligation (NCL) is a powerful technique.[9][10][11] NCL involves the chemoselective reaction of two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine, to form a native peptide bond at the ligation site.[9][12]
Core Principles: The key to NCL is the initial transthioesterification reaction between the C-terminal thioester of one peptide and the side-chain thiol of the N-terminal cysteine of the other peptide. This is followed by a spontaneous and irreversible S-to-N acyl shift to form the final amide bond.[12] This method allows for the modular assembly of large peptides, where individual fragments containing nnAAs can be synthesized separately via SPPS and then ligated together.[10]
Experimental Protocol: A General NCL Reaction
1. Peptide Fragment Synthesis:
-
Synthesize the peptide fragment with the C-terminal thioester using SPPS on a thioester-generating resin.
-
Synthesize the peptide fragment with the N-terminal cysteine using standard Fmoc-SPPS.
-
Purify both fragments by RP-HPLC.
2. Ligation Reaction:
-
Dissolve the two peptide fragments in an equimolar ratio in a ligation buffer (e.g., 6 M Gn·HCl, 100 mM sodium phosphate, pH 7.0).
-
Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), to the reaction mixture.[12]
-
Allow the reaction to proceed at room temperature, monitoring its progress by RP-HPLC and mass spectrometry.
3. Purification of the Ligated Peptide:
-
Once the ligation is complete, purify the full-length peptide by RP-HPLC.
Diagram of Native Chemical Ligation
Caption: The mechanism of Native Chemical Ligation.
II. Recombinant Strategies for nnAA Incorporation
Recombinant methods allow for the site-specific incorporation of nnAAs into peptides and proteins within living cells, leveraging the cell's own translational machinery.[13][14]
Genetic Code Expansion
The most prevalent recombinant approach is genetic code expansion, which involves the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair into the host organism.[15][16][17] This engineered pair recognizes a unique codon (typically a stop codon like UAG) and charges the corresponding tRNA with the desired nnAA, which is supplied in the growth medium.[13][16][18]
Core Principles: The success of this technique hinges on the orthogonality of the aaRS/tRNA pair, meaning it does not cross-react with endogenous synthetases, tRNAs, or amino acids.[17] The aaRS is evolved to specifically recognize and aminoacylate its cognate tRNA with the nnAA. The engineered tRNA has its anticodon modified to recognize a nonsense or frameshift codon.[17]
Experimental Protocol: Site-Specific nnAA Incorporation in E. coli
1. Plasmid Construction:
-
Clone the gene for the orthogonal aaRS into an expression vector.
-
Clone the gene for the orthogonal tRNA into a separate expression vector or the same vector.
-
Introduce the unique codon (e.g., TAG) at the desired site in the gene of the target peptide via site-directed mutagenesis.
2. Transformation and Expression:
-
Co-transform the plasmids containing the aaRS, tRNA, and the target peptide gene into a suitable E. coli expression strain.
-
Grow the transformed cells in a minimal medium supplemented with the nnAA.
-
Induce protein expression (e.g., with IPTG).
3. Protein Purification and Characterization:
-
Lyse the cells and purify the nnAA-containing peptide using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).
-
Confirm the incorporation of the nnAA by mass spectrometry.
Genetic Code Expansion Workflow
Caption: Workflow of genetic code expansion for nnAA incorporation.
Table 2: Comparison of nnAA Incorporation Methods
| Method | Advantages | Disadvantages |
| SPPS | High versatility, wide range of nnAAs possible, precise control over sequence. | Limited to smaller peptides (~50 amino acids), can be time-consuming and expensive.[10] |
| NCL | Enables synthesis of larger peptides and proteins, modular approach. | Requires an N-terminal cysteine at the ligation site, synthesis of thioester can be challenging.[19] |
| Genetic Code Expansion | Site-specific incorporation in vivo, allows for production of large quantities of modified proteins. | Limited by the efficiency of the orthogonal pair, nnAA must be cell-permeable and non-toxic.[13][16] |
III. Analysis and Characterization of nnAA-Containing Peptides
Thorough characterization is crucial to confirm the successful incorporation of the nnAA and to assess the purity and structural integrity of the final peptide product.
A. Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the analysis of nnAA-containing peptides.[20][21] It provides precise molecular weight information, which can confirm the successful incorporation of the nnAA.[22] Tandem mass spectrometry (MS/MS) can be used for sequence verification and to pinpoint the exact location of the nnAA within the peptide chain.[20][22]
B. High-Performance Liquid Chromatography (HPLC)
HPLC, particularly reverse-phase HPLC (RP-HPLC), is the standard method for the purification and purity assessment of synthetic peptides.[1][21][23] The retention time of the nnAA-containing peptide will differ from its natural counterpart, providing an initial indication of successful synthesis. Analytical HPLC is used to determine the purity of the final product.[24]
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed structural information about nnAA-containing peptides in solution, including their three-dimensional conformation.[21] This is particularly important for understanding how the nnAA influences the peptide's structure and function.
IV. Conclusion
The ability to incorporate non-natural amino acids into bioactive peptides has revolutionized peptide-based drug discovery and chemical biology.[1][2][25] The choice of incorporation strategy—be it the versatility of SPPS, the modularity of NCL, or the in vivo power of genetic code expansion—depends on the specific research goals, the nature of the nnAA, and the size of the target peptide. By leveraging these powerful techniques and rigorous analytical methods, researchers can continue to push the boundaries of peptide engineering, creating novel therapeutics with enhanced properties and new functionalities.[26]
References
- 1. benchchem.com [benchchem.com]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. nbinno.com [nbinno.com]
- 5. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Native Chemical Ligation: A Boon to Peptide Chemistry | MDPI [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 13. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 14. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement | MDPI [mdpi.com]
- 15. Genetic Code Expansion of Mammalian Cells with Unnatural Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Genetic Code Expansion: A Brief History and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
- 19. chemistry.illinois.edu [chemistry.illinois.edu]
- 20. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ijsra.net [ijsra.net]
- 22. msvision.com [msvision.com]
- 23. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 24. bachem.com [bachem.com]
- 25. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Incorporation of Unnatural Amino Acids into protein Service - Profacgen [profacgen.com]
The Strategic Incorporation of Boc-cis-3-hydroxy-D-proline in Peptidomimetic Synthesis: A Guide for Advanced Drug Discovery
Introduction: Beyond the Canonical – The Role of Hydroxyprolines in Modern Peptidomimetics
In the landscape of contemporary drug discovery, peptidomimetics represent a critical evolution from traditional peptide-based therapeutics. These molecules are meticulously designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. Among the diverse toolkit of non-canonical amino acids utilized for this purpose, substituted prolines have emerged as powerful tools for enforcing specific secondary structures, thereby modulating biological activity.
Boc-cis-3-hydroxy-D-proline, in particular, is a chiral building block of significant interest. Its rigid pyrrolidine ring restricts the conformational freedom of the peptide backbone, while the cis-orientation of the hydroxyl group at the C3 position provides a unique stereochemical handle for influencing peptide folding and establishing key interactions with biological targets.[1][2] This application note serves as an in-depth technical guide for researchers, chemists, and drug development professionals on the strategic use of this compound in the synthesis of advanced peptidomimetics. We will delve into the causality behind experimental choices, provide validated protocols, and explore the profound impact of this unique amino acid on peptide conformation and function.
Physicochemical Properties and Handling
A thorough understanding of the starting material is fundamental to any successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 118492-87-8 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₇NO₅ | --INVALID-LINK-- |
| Molecular Weight | 231.25 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder | --INVALID-LINK-- |
| Purity | ≥97% (typically by NMR) | --INVALID-LINK-- |
| Storage | Store at 2-8 °C | --INVALID-LINK-- |
The Conformational Keystone: How cis-3-Hydroxylation Governs Peptide Structure
The true value of this compound lies in its profound ability to dictate the three-dimensional structure of a peptide. The hydroxyl group is not merely a passive substituent; it is an active participant in defining the local geometry.
Causality: The cis-hydroxyl group can act as a hydrogen bond donor or acceptor, facilitating the formation of specific turn structures, such as β-turns and pseudo β-turn-like conformations.[3][4] This is particularly crucial in polar solvents where intramolecular hydrogen bonds can stabilize a folded state. Seminal conformational studies by Chakraborty et al. demonstrated that a peptide containing a deprotected cis-3-hydroxy-D-proline residue can adopt a pseudo β-turn-like nine-membered ring structure in DMSO, a conformation not observed when the hydroxyl group was protected as a benzyl ether.[4][5] This highlights the pivotal role of the free hydroxyl in orchestrating the peptide's final architecture.
The choice to either leave the hydroxyl group unprotected or to protect it (e.g., as a benzyl ether) becomes a strategic decision in peptidomimetic design. An unprotected hydroxyl group can be leveraged to mimic a serine or threonine residue or to form a critical hydrogen bond with a receptor. Conversely, protecting the hydroxyl group can prevent unwanted interactions and maintain a different desired conformation, such as a β-hairpin.[4][5]
Caption: Strategic choice of hydroxyl protection dictates peptide secondary structure.
Application Protocol I: Solid-Phase Peptide Synthesis (SPPS) using this compound
The following protocols are designed for manual Boc-based Solid-Phase Peptide Synthesis (SPPS). They are based on established methodologies and should be optimized for specific peptide sequences.[6][7]
Part A: Standard Coupling Protocol (Unprotected Hydroxyl)
This protocol is suitable for sequences where the free hydroxyl group is desired in the final peptidomimetic and does not interfere with subsequent synthesis steps.
1. Resin Preparation:
-
Start with a suitable resin for Boc chemistry (e.g., MBHA resin for peptide amides, Merrifield resin for peptide acids).
-
Swell the resin in dichloromethane (DCM) for 30 minutes in a reaction vessel. Drain the DCM.
2. N-α-Boc Deprotection:
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 2 minutes (pre-wash), drain, and add a fresh 50% TFA/DCM solution.
-
Agitate for 20-30 minutes at room temperature.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (1x), and DCM (3x).
3. Neutralization:
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 2 minutes and drain. Repeat this step once.
-
Wash the resin with DCM (3x).
4. Coupling of this compound:
-
Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and an activating agent such as HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF). Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours. Due to the steric hindrance of proline derivatives, extended coupling times may be necessary.[6]
-
Monitoring: Monitor the coupling reaction using a qualitative test for secondary amines (e.g., the Chloranil test). The standard Kaiser test will not work for proline. A negative test indicates complete coupling. If the test is positive, a second coupling (recoupling) with a freshly prepared activated amino acid solution is recommended.
5. Washing and Continuation:
-
Once coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
The resin is now ready for the next deprotection and coupling cycle.
Caption: The core cycle of Boc-SPPS for incorporating the amino acid.
Part B: Orthogonal Protection of the Hydroxyl Group
For applications requiring the hydroxyl group to be masked during synthesis, a benzyl ether (Bzl) is a common choice in Boc/Bzl chemistry.[5][8] It is stable to the mild acid (TFA) used for Boc deprotection but can be removed during the final strong acid cleavage.[8][9][10]
Protocol for Incorporating Pre-Protected Monomer: The most straightforward and reliable method is to use commercially available or pre-synthesized Boc-cis-3-(O-benzyl)-D-proline .
-
Follow the Standard Coupling Protocol (Part A) , substituting Boc-cis-3-(O-benzyl)-D-proline for the unprotected version in step 4. Coupling times and efficiency are expected to be similar.
Part C: Final Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups, including the O-benzyl group if used. Anhydrous hydrogen fluoride (HF) is the standard reagent for this purpose in Boc chemistry.[9][11][12]
CAUTION: HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by highly trained personnel.
1. Preparation:
-
Dry the peptide-resin thoroughly under a high vacuum for several hours.
-
Place the dried resin in the HF reaction vessel along with a Teflon-coated stir bar.
2. "Low-High" HF Cleavage Procedure (Recommended):
-
The "low-high" procedure is recommended to minimize side reactions.[11][13]
-
Low HF Step:
-
Add a scavenger cocktail designed for SN2 deprotection. A typical mixture is HF:dimethyl sulfide (DMS):p-cresol (25:65:10 v/v/v).
-
Cool the reaction vessel to 0°C.
-
Distill the "low HF" mixture into the vessel (approx. 10 mL per gram of resin).
-
Stir at 0°C for 2 hours. This step removes more labile protecting groups.
-
Evaporate the HF and DMS under vacuum.
-
-
High HF Step:
-
Add a scavenger such as anisole (1 mL per gram of resin) to the vessel.
-
Cool the vessel in a dry ice/methanol bath (-78°C).
-
Distill neat HF into the vessel (approx. 10 mL per gram of resin).
-
Allow the mixture to warm to 0°C and stir for 1 hour. This cleaves the peptide from the resin and removes robust protecting groups like the O-benzyl ether.[10]
-
Evaporate the HF under a stream of nitrogen, followed by high vacuum.
-
3. Peptide Work-up:
-
Wash the resin-peptide mixture with cold diethyl ether to remove scavengers.
-
Precipitate the peptide by filtration or centrifugation.
-
Extract the peptide from the resin with an appropriate solvent (e.g., 10% aqueous acetic acid).
-
Lyophilize the aqueous solution to obtain the crude peptide.
4. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry (MS) and analytical HPLC.
Application Case Study: Hydroxyproline-Derived Peptidomimetics as Enzyme Inhibitors
The incorporation of hydroxyproline derivatives is a validated strategy for developing potent enzyme inhibitors. For instance, peptidomimetics containing modified prolines have been successfully designed to inhibit farnesyltransferase (FTase) and matrix metalloproteinases (MMPs), enzymes implicated in cancer progression.[14][15]
In a hypothetical design targeting an MMP, the cis-3-hydroxyl group of the D-proline residue could be strategically positioned to form a key hydrogen bond with a backbone carbonyl in the enzyme's active site, thereby increasing binding affinity and inhibitory potency. The D-proline scaffold provides the rigid conformation necessary to orient a zinc-binding group (e.g., a hydroxamate) and other side chains for optimal interaction with the enzyme's specificity pockets.
| Parameter | Expected Outcome | Rationale / Notes |
| Coupling Efficiency | >95% (with recoupling if needed) | Proline derivatives can be sterically hindered. Use of potent activators like HBTU/HATU is recommended.[6] Monitoring with a secondary amine test is critical. |
| Crude Peptide Purity | 40-70% (by HPLC) | Highly sequence-dependent. Purification is almost always necessary. |
| Final Purified Yield | 10-30% | Dependent on the number of coupling cycles and the efficiency of purification steps. |
| Side Reactions | Diketopiperazine formation | A potential side reaction, especially with proline at the C-terminus. Using 2-chlorotrityl resin can mitigate this issue.[16] |
| Racemization | Minimized by using urethane-protected amino acids (Boc) and appropriate coupling additives like HOBt if using carbodiimides. |
Conclusion and Future Outlook
This compound is more than just another non-canonical amino acid; it is a powerful tool for conformational constraint and a strategic element in the rational design of sophisticated peptidomimetics. By understanding the stereoelectronic influence of the cis-hydroxyl group and by judiciously choosing whether to protect it or leave it free, medicinal chemists can precisely engineer peptide topography to enhance biological activity, selectivity, and stability. The protocols and insights provided herein offer a robust framework for leveraging this unique building block to its full potential, paving the way for the discovery of next-generation therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Conformational studies of peptides containing cis-3-hydroxy-D-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 10. peptide.com [peptide.com]
- 11. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 12. HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 14. Synthesis of peptides and derivatives of 3- and 4- hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Multitargeting application of proline-derived peptidomimetics addressing cancer-related human matrix metalloproteinase 9 and carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
Application Notes & Protocols for the Solution-Phase Synthesis of Peptides with Boc-cis-3-hydroxy-D-proline
Introduction: The Strategic Value of Non-Proteinogenic Amino Acids
In the landscape of modern drug discovery and chemical biology, peptides represent a class of therapeutics with high specificity and biological activity. However, their utility can be hampered by poor metabolic stability and conformational ambiguity. The strategic incorporation of non-proteinogenic amino acids (NPAAs) is a cornerstone of advanced peptide design, offering a powerful method to overcome these limitations.[1][2] NPAAs can introduce conformational constraints, enhance resistance to enzymatic degradation, and improve pharmacokinetic profiles.[3]
Among the vast arsenal of available NPAAs, hydroxyproline (Hyp) isomers are particularly valuable. As post-translational modifications found in collagen, they are critical for protein stability.[4][5] When incorporated synthetically, they serve as powerful tools to induce and stabilize specific secondary structures, such as β-turns and polyproline helices. This guide focuses on Boc-cis-3-hydroxy-D-proline , a unique building block whose distinct stereochemistry—with the hydroxyl and carboxyl groups in a cis relationship on a D-proline scaffold—offers novel conformational possibilities for peptide engineers.[6][7] The tert-butyloxycarbonyl (Boc) protecting group provides a robust, acid-labile handle for the α-amine, making it highly suitable for classic solution-phase synthesis strategies.[8][9]
This document provides a detailed framework and actionable protocols for the successful solution-phase synthesis of peptides containing this compound, emphasizing the rationale behind methodological choices to ensure both efficiency and purity.
Physicochemical Profile of the Building Block
A thorough understanding of the starting material is fundamental to successful synthesis. This compound possesses unique properties that influence reaction conditions and purification strategies.
| Property | Value | Source |
| CAS Number | 118492-87-8 | [6][10][11] |
| Molecular Formula | C₁₀H₁₇NO₅ | [6][12] |
| Molecular Weight | 231.25 g/mol | [6][12] |
| Appearance | White to off-white powder | [6] |
| Purity | Typically ≥97% | [6][10] |
| Optical Rotation | [α]²⁰/D = +95 ± 2º (c=1 in CHCl₃) | [6] |
| Storage Conditions | 0–8 °C, desiccated | [6][7] |
Key Structural Considerations for Synthesis:
-
The Secondary Amine: As a proline derivative, the nucleophilic nitrogen is a secondary amine. This can lead to slower acylation kinetics compared to primary amines of other amino acids, sometimes necessitating more potent coupling reagents or longer reaction times.[13]
-
The cis-Hydroxyl Group: The C3-hydroxyl group significantly increases the polarity of the molecule. While it can participate in side reactions like O-acylation, it can often be left unprotected during the coupling step, provided that highly reactive acylating agents (like symmetric anhydrides or acid chlorides) are avoided in favor of carbodiimide or onium salt-based methods which are less aggressive.[14] Its presence is also a key consideration for chromatography, as it enhances the hydrophilicity of the resulting peptide.[15]
-
The Boc Protecting Group: The tert-butyloxycarbonyl group is the standard for solution-phase synthesis due to its stability under a wide range of coupling conditions and its clean, quantitative removal with moderately strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[8][9][16]
Core Protocol: Solution-Phase Dipeptide Synthesis
This section details a representative protocol for the synthesis of a dipeptide, Boc-cis-3-Hyp(D)-Ala-OMe , illustrating the fundamental steps of activation, coupling, and work-up.
Workflow for Peptide Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. scite.ai [scite.ai]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. proactivemr.com [proactivemr.com]
- 11. This compound | 118492-87-8 [chemicalbook.com]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. benchchem.com [benchchem.com]
- 14. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Efficient Coupling of Boc-cis-3-hydroxy-D-proline using HATU and HBTU
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the use of the uronium-based coupling reagents HATU and HBTU in the context of incorporating the sterically hindered and conformationally constrained amino acid, Boc-cis-3-hydroxy-D-proline, into peptide sequences. We will delve into the mechanistic underpinnings of HATU and HBTU, elucidate the specific challenges posed by this proline derivative, and present optimized protocols to maximize coupling efficiency while minimizing common side reactions such as epimerization and guanidinylation. This guide is intended to provide both a theoretical framework and practical, actionable steps for researchers in peptide synthesis and drug development.
Introduction: The Challenge of Sterically Hindered Amino Acids
The synthesis of complex peptides, particularly those with therapeutic potential, often requires the incorporation of non-canonical or sterically hindered amino acids.[1] These residues can impart unique conformational constraints, enhance proteolytic stability, and improve biological activity. This compound is a prime example of such a building block, offering a rigidified backbone and a hydroxyl group for further functionalization.[2][3] However, its rigid pyrrolidine ring and the presence of the bulky Boc protecting group present significant challenges to standard peptide coupling protocols.[4][5]
Uronium-based coupling reagents, such as HATU and HBTU, have become indispensable tools for overcoming the challenges of sterically hindered couplings.[1][6] Their high reactivity and rapid kinetics often succeed where traditional carbodiimide methods falter.[7] This application note will compare and contrast the utility of HATU and HBTU for the specific case of this compound, providing researchers with the knowledge to make informed decisions for their synthetic strategies.
Mechanistic Overview of HATU and HBTU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are aminium/uronium salts that facilitate amide bond formation by activating the C-terminal carboxylic acid of an amino acid.[8][9] The general mechanism involves the formation of a highly reactive active ester intermediate, which is then susceptible to nucleophilic attack by the N-terminal amine of the coupling partner.[10][11]
The key difference between HATU and HBTU lies in the benzotriazole derivative they are based on. HATU is derived from 1-hydroxy-7-azabenzotriazole (HOAt), while HBTU is derived from 1-hydroxybenzotriazole (HOBt).[10] The nitrogen atom at the 7-position of the HOAt ring in HATU acts as an electron-withdrawing group, making the resulting OAt-ester more reactive than the OBt-ester formed by HBTU.[10][12] This enhanced reactivity translates to faster and more complete coupling reactions, which is particularly advantageous for sterically hindered residues.[10][12]
Figure 1: General workflow for peptide coupling using HATU/HBTU.
Key Considerations for Coupling this compound
Several factors must be carefully managed when coupling this compound to ensure high yields and purity:
-
Steric Hindrance: The rigid, cyclic structure of the proline derivative, compounded by the bulky Boc group, significantly slows down the coupling reaction.[4] More potent activating reagents are necessary to overcome this steric barrier.[4]
-
Epimerization: While proline itself is not prone to racemization at the alpha-carbon, the risk of epimerization at the C-terminal amino acid of a peptide fragment during activation is a general concern in peptide synthesis.[1] HATU is generally associated with a lower risk of epimerization compared to HBTU due to its faster reaction kinetics.[10][12]
-
Guanidinylation: A potential side reaction with uronium-based reagents is the guanidinylation of the N-terminal amine of the peptide chain, which terminates the growing peptide.[13][14] This is more likely to occur when an excess of the coupling reagent is used.[15][16]
-
Solvent and Base Selection: The choice of solvent and base can significantly impact coupling efficiency. Aprotic polar solvents like N,N-dimethylformamide (DMF) are standard.[17] A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is crucial to deprotonate the carboxylic acid without competing in the coupling reaction.[6][17]
Comparative Performance: HATU vs. HBTU
For challenging couplings, the choice between HATU and HBTU can be critical.
| Parameter | HATU | HBTU | Rationale |
| Coupling Efficiency | Very High | High | The OAt-ester formed by HATU is more reactive than the OBt-ester from HBTU, leading to more complete reactions, especially with hindered residues.[10][12] |
| Reaction Speed | Faster | Slower | The higher reactivity of the HATU-derived active ester results in faster kinetics.[10][12] |
| Risk of Epimerization | Lower | Higher | Faster coupling times reduce the window of opportunity for epimerization of the activated amino acid.[10][18] |
| Cost | Higher | Lower | The synthesis of the HOAt precursor for HATU is more complex than that of HOBt for HBTU. |
Given the steric hindrance of this compound, HATU is the recommended reagent for achieving the highest coupling efficiency and minimizing reaction times. However, HBTU can still be effective, potentially requiring longer coupling times or double coupling.
Detailed Experimental Protocols
The following protocols are designed for solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale. Adjustments may be necessary for different scales or for solution-phase synthesis.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is optimized for the challenging coupling of this compound.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
This compound (4 equivalents, 0.4 mmol)
-
HATU (3.9 equivalents, 0.39 mmol)
-
DIPEA (8 equivalents, 0.8 mmol)
-
Anhydrous DMF
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a reaction vessel. Drain the DMF.
-
Coupling Solution Preparation: In a separate vial, dissolve this compound and HATU in a minimal amount of anhydrous DMF. Add DIPEA to the solution.
-
Pre-activation: Gently agitate the coupling solution for 1-2 minutes to pre-activate the carboxylic acid.[4]
-
Coupling Reaction: Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. For particularly difficult sequences, the reaction time can be extended to 4 hours or a double coupling can be performed.[4]
-
Monitoring: Perform a qualitative test (e.g., isatin test for secondary amines) on a small sample of resin beads to confirm the absence of free amines, indicating reaction completion.[5]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x), followed by dichloromethane (DCM) (3x), and then DMF (3x) to remove excess reagents and byproducts.[4]
Protocol 2: Standard Coupling using HBTU
This protocol can be used for less critical couplings or when HATU is not available. Be prepared for potentially longer reaction times or the need for a second coupling.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
This compound (4 equivalents, 0.4 mmol)
-
HBTU (3.9 equivalents, 0.39 mmol)
-
DIPEA (8 equivalents, 0.8 mmol)
-
Anhydrous DMF
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Coupling Solution Preparation: In a separate vial, dissolve this compound and HBTU in a minimal amount of anhydrous DMF. Add DIPEA.
-
Pre-activation: Agitate the coupling solution for 2-3 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. A double coupling is often recommended when using HBTU for hindered amino acids.
-
Monitoring: Perform an isatin test to check for reaction completion.[5] If the test is positive, a second coupling is advised.
-
Second Coupling (if necessary): Drain the reaction vessel, wash with DMF (3x), and repeat steps 2-4 with fresh reagents.
-
Washing: Follow step 6 from Protocol 1.
Figure 2: Experimental workflow for coupling this compound.
Troubleshooting and Optimization
-
Incomplete Coupling: If the isatin test remains positive, consider the following:
-
Double Coupling: As described in Protocol 2, performing a second coupling with fresh reagents is the most straightforward solution.[19]
-
Extended Reaction Time: Increase the coupling time to 4 hours or even overnight.[4]
-
Elevated Temperature: For extremely difficult couplings, the reaction temperature can be increased to 40-60°C, although this may increase the risk of side reactions.[4]
-
-
Guanidinylation: To minimize this side reaction, avoid using a large excess of the coupling reagent. A slight excess (e.g., 0.95 equivalents relative to the amino acid) can be used if this side reaction is a concern, though it may impact coupling efficiency.[15]
Conclusion
The successful incorporation of sterically hindered amino acids like this compound is a critical step in the synthesis of complex and potentially therapeutic peptides. Both HATU and HBTU are powerful coupling reagents capable of facilitating this challenging reaction. Due to its higher reactivity and lower risk of epimerization, HATU is the superior choice for maximizing yield and purity .[10][12] By following the optimized protocols and troubleshooting guidelines presented in this application note, researchers can confidently incorporate this compound into their target peptides, paving the way for further discoveries in drug development and chemical biology.
References
- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. HBTU - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 14. Side-product formation during cyclization with HBTU on a solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Amide Synthesis [fishersci.co.uk]
- 18. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Epimerization of Boc-cis-3-hydroxy-D-proline
Welcome to the technical support center for advanced peptide synthesis. This guide provides in-depth troubleshooting advice and optimized protocols for a common yet critical challenge: preventing the loss of stereochemical integrity when coupling Boc-cis-3-hydroxy-D-proline. The precise three-dimensional structure of a peptide is paramount to its biological function, and the undesired conversion of a D-amino acid to its L-diastereomer can result in inactive or immunogenic products. This document will equip you with the mechanistic understanding and practical solutions to maintain the stereochemical purity of your complex peptides.
A Note on Terminology: Epimerization vs. Racemization
For an amino acid with a single chiral center, the loss of stereochemistry is called racemization (conversion of L to a mix of L and D). However, cis-3-hydroxy-D-proline has two stereocenters (at C2 and C3). The undesired inversion of configuration exclusively at the α-carbon (C2) results in the formation of a diastereomer, cis-3-hydroxy-L-proline. This specific process is termed epimerization . While often discussed under the general umbrella of racemization, understanding this distinction is key to accurate analysis.[1]
Section 1: The Underlying Mechanism - Why Is Hydroxyproline So Susceptible?
The epimerization of any N-protected amino acid during coupling occurs via the activation of its carboxyl group, which makes the α-proton acidic and susceptible to abstraction by a base.[2][3] This can happen directly or through the formation of a 5(4H)-oxazolone intermediate.
However, proline and its derivatives, including hydroxyproline, present a unique and counter-intuitive challenge. While additives like 1-Hydroxybenzotriazole (HOBt) are almost universally employed to suppress racemization for most amino acids, extensive studies have shown that HOBt can actively catalyze the epimerization of proline and hydroxyproline residues when used with carbodiimide coupling reagents (e.g., DIC, WSCI) in polar aprotic solvents like DMF .[4]
The proposed mechanism involves HOBt facilitating the formation and ring-opening of a cyclic carbinol-amine intermediate, which promotes the loss of the α-proton and subsequent epimerization.[4] This finding is critical, as relying on a standard DIC/HOBt/DMF protocol—a workhorse for many other amino acids—is often the primary cause of failure when coupling hydroxyproline.
Caption: HOBt-catalyzed epimerization pathway for hydroxyproline.
Section 2: Troubleshooting Guide
This section is designed to help you systematically diagnose the root cause of epimerization in your synthesis.
Symptom: Post-synthesis analysis (e.g., chiral HPLC, LC-MS) of the crude peptide reveals a significant peak corresponding to the diastereomer containing cis-3-hydroxy-L-proline.
| Potential Cause | Diagnostic Question | Recommended Solution |
| Inappropriate Coupling Reagent/Additive Combination | Are you using a carbodiimide (DIC, DCC, EDC) in combination with HOBt, particularly in DMF solvent? | This is the most likely culprit for hydroxyproline. Immediately cease using HOBt with carbodiimides for this specific coupling step. Switch to a recommended protocol below (Section 3). Consider replacing HOBt with an alternative like OxymaPure if a carbodiimide must be used.[5][6] |
| Aggressive Base | Are you using a strong, sterically unhindered base like Diisopropylethylamine (DIEA) or Triethylamine (TEA)? | Strong bases readily abstract the α-proton from the activated intermediate.[3][7] Switch to a weaker or more sterically hindered base such as N-Methylmorpholine (NMM) or 2,4,6-Collidine .[5][7] |
| High Reaction Temperature | Are you performing the coupling at elevated temperatures (e.g., >25°C) or using microwave heating without careful optimization? | Increased temperature accelerates all reaction kinetics, including the rate of epimerization.[5][7] Conduct the coupling at 0 °C or maintain strict room temperature (20-25°C) . |
| Sub-optimal Solvent Choice | Is the coupling being performed in DMF? | The polarity of DMF can stabilize the intermediates that lead to epimerization, especially in the problematic DIC/HOBt combination.[4][5] When using carbodiimides, switch to a less polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) , which have been shown to virtually eliminate epimerization.[4] |
| Prolonged Activation Time | Are you pre-activating the this compound for an extended period before adding the resin-bound amine? | The longer the activated species exists before reacting, the greater the opportunity for epimerization.[7] Employ an in situ activation protocol where the coupling reagent is added to the mixture of the amino acid and the peptide-resin. If pre-activation is required, keep it to a minimum (e.g., 1-2 minutes). |
Section 3: Best Practices & Recommended Protocols
Adherence to the following protocols will significantly minimize the risk of epimerization. The choice of protocol depends on the required coupling efficiency, cost considerations, and the nature of the sequence.
Selecting the Right Coupling Strategy
The most critical decision is the choice of coupling reagent and additive. While phosphonium and aminium/uronium reagents are highly effective, classical carbodiimide methods can be successful if the correct conditions are applied.
| Reagent Class | Examples | Epimerization Risk for Hydroxyproline | Recommended Additive | Key Considerations |
| Carbodiimides | DIC, EDC | High (with HOBt in DMF)Very Low (without HOBt in DCM/THF) | None, or Oxyma | The most cost-effective method, but conditions are critical. Avoid HOBt .[4][8] |
| Aminium/Uronium | HBTU, TBTU, HATU, HCTU | Low | HOBt or Oxyma | Highly efficient and fast.[9] HATU is extremely effective but more expensive. |
| Phosphonium | BOP, PyBOP, PyAOP | Low | None (reagent contains HOBt/HOAt moiety) | Very effective, especially for sterically hindered couplings.[9] BOP produces a carcinogenic byproduct (HMPA).[9] |
Protocol 1: Carbodiimide Coupling in Dichloromethane (DCM)
This protocol is based on the finding that carbodiimide-mediated coupling without HOBt in a non-polar solvent is highly effective at preventing epimerization.[4] It is a reliable and cost-effective first choice.
Materials:
-
Peptide-resin (1.0 eq)
-
This compound (3.0 eq)
-
Diisopropylcarbodiimide (DIC) (3.0 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.
-
Drain the solvent.
-
In a separate flask, dissolve this compound in anhydrous DCM.
-
Add the amino acid solution to the reaction vessel containing the resin.
-
Add the DIC to the vessel.
-
Agitate the reaction mixture at room temperature (20-25°C) for 2-4 hours.
-
Monitor the reaction completion using a Kaiser test.
-
Upon completion, drain the reaction mixture and wash the resin thoroughly with DCM (3x), Isopropanol (3x), and DCM (3x).
Protocol 2: High-Efficiency Coupling with HBTU
For difficult couplings or when maximum efficiency is required, an aminium-based reagent is recommended. Using a hindered base is crucial.
Materials:
-
Peptide-resin (1.0 eq)
-
This compound (3.0 eq)
-
HBTU (2.9 eq)
-
N-Methylmorpholine (NMM) or 2,4,6-Collidine (6.0 eq)
-
DMF or NMP, anhydrous
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Drain the solvent.
-
In a separate flask, dissolve this compound and HBTU in anhydrous DMF.
-
Add the NMM (or Collidine) to the activation mixture and wait for 2 minutes.
-
Add the activated amino acid solution to the reaction vessel.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test.
-
Upon completion, drain and wash the resin thoroughly with DMF (3x), Isopropanol (3x), and DCM (3x).
Decision Workflow for Coupling Strategy
Caption: Decision workflow for selecting a low-epimerization protocol.
Section 4: Frequently Asked Questions (FAQs)
Q1: I've always been taught that HOBt suppresses racemization. Why is hydroxyproline different? A1: You are correct that for most amino acids, HOBt is beneficial. It reacts with the highly reactive O-acylisourea intermediate to form a less reactive HOBt-ester, which is less prone to oxazolone formation and subsequent racemization.[2][6] However, for proline and hydroxyproline, a different racemization pathway that does not involve an oxazolone is dominant. In this specific case, HOBt has been shown to act as a catalyst for epimerization, likely through a cyclic intermediate.[4] This is a well-documented exception to the general rule.
Q2: I am seeing another major impurity besides the epimerized product, especially when hydroxyproline is the second residue from the C-terminus. What is it? A2: You are likely observing diketopiperazine (DKP) formation.[2] When the N-terminal protecting group of a dipeptide-resin is removed, the free amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic DKP. This side reaction is especially prevalent when proline or hydroxyproline is in the first or second position of the sequence.[2][10] To mitigate this, consider using a sterically hindered resin like 2-chlorotrityl chloride resin or synthesizing the first two amino acids as a pre-formed dipeptide unit.[2][8]
Q3: How can I accurately quantify the level of epimerization? A3: The most common method is High-Performance Liquid Chromatography (HPLC). You will need to hydrolyze a small sample of your peptide in acid (e.g., 6N HCl) to break it down into its constituent amino acids. The resulting amino acid mixture can then be analyzed using either a chiral HPLC column or by derivatizing the amino acids with a chiral reagent (e.g., Marfey's reagent) followed by analysis on a standard reverse-phase C18 column.
Q4: Does protecting the 3-hydroxyl group have an effect on epimerization? A4: While the primary cause of epimerization is the lability of the α-proton, the electronic properties of the pyrrolidine ring can be influenced by substituents. The electron-withdrawing nature of the hydroxyl group can impact the ring pucker and stability.[11] However, the most significant factor remains the coupling conditions. While O-acylation or protection might have a minor electronic effect, preventing epimerization is best achieved by choosing the appropriate coupling reagents, base, and solvent as detailed in this guide.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 11. O-acylation of hydroxyproline residues: effect on peptide-bond isomerization and collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Synthesis of Hydroxyproline-Containing Peptides
Welcome to the technical support center for solid-phase peptide synthesis (SPPS) of peptides containing hydroxyproline (Hyp). This unique imino acid, critical for the structure of collagen, introduces specific challenges and opportunities in synthetic peptide chemistry.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating hydroxyproline, troubleshoot common side reactions, and optimize synthetic outcomes.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of hydroxyproline-containing peptides, providing insights into their chemical origins and actionable solutions.
Issue 1: Low Yield of the Target Peptide, Especially in Sequences with C-terminal Proline or Hydroxyproline.
Symptom: After cleavage from the resin, the overall yield of the desired peptide is significantly lower than expected. Mass spectrometry (MS) analysis of the cleavage cocktail may reveal the presence of a cyclic dipeptide.[2]
Probable Cause: Diketopiperazine (DKP) Formation
This notorious side reaction is particularly prevalent when proline or hydroxyproline is the C-terminal or penultimate residue in the sequence.[1][2] During the Fmoc deprotection step, the newly liberated N-terminal amine of the dipeptide can attack the ester linkage connecting the peptide to the resin. This intramolecular cyclization cleaves the dipeptide from the solid support as a diketopiperazine, leading to a truncated sequence and reduced yield of the full-length peptide.[2][3][4]
Solutions & Preventative Measures:
-
Resin Selection: The choice of solid support is critical.
-
Recommended: Utilize sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin.[3][4] The bulky nature of the linker inhibits the intramolecular cyclization required for DKP formation.[4]
-
Avoid (for C-terminal Hyp): Standard resins like Wang resin are highly susceptible to DKP formation with C-terminal proline residues and should be avoided for these sequences.[4]
-
-
Dipeptide Coupling: Instead of coupling the second amino acid to the resin-bound hydroxyproline, couple a pre-formed Fmoc-dipeptide. This bypasses the vulnerable dipeptide stage on the resin. However, be mindful of potential racemization of the C-terminal amino acid in the dipeptide if it's not Gly or Pro.[3]
-
Protecting Group Strategy: For the first amino acid coupled to the resin, use a protecting group that is removed under different conditions than the subsequent Fmoc groups, such as a Boc group.
Issue 2: Presence of an Impurity with a Mass of -18 Da Compared to the Target Peptide.
Symptom: Mass spectrometry analysis shows a significant peak corresponding to the mass of the target peptide minus 18 Da (the mass of water). In reverse-phase HPLC (RP-HPLC), this impurity often appears as a new, broader peak with a longer retention time due to increased hydrophobicity.[2]
Probable Cause: Dehydration of the Hydroxyproline Side Chain
This side reaction involves the elimination of the hydroxyl group from the hydroxyproline residue, forming a dehydroproline derivative within the peptide sequence. This can be promoted by certain activation conditions, particularly with carbodiimides, and at elevated temperatures.
Solutions & Preventative Measures:
-
Side-Chain Protection: The most effective way to prevent dehydration is to protect the hydroxyl group of hydroxyproline.
-
Fmoc Chemistry: The tert-butyl (tBu) ether is a common protecting group (Fmoc-Hyp(tBu)-OH).[5][6] This group is stable to the basic conditions of Fmoc deprotection (piperidine) and is removed during the final acidic cleavage (e.g., with TFA).[6]
-
Boc Chemistry: The benzyl (Bzl) ether is typically used (Boc-Hyp(Bzl)-OH).[5][7][8]
-
-
Optimized Coupling Conditions:
Issue 3: Appearance of Diastereomeric Impurities in the Final Peptide.
Symptom: HPLC analysis, particularly with a chiral column, reveals the presence of more than one stereoisomer. The biological activity of the peptide may be reduced or eliminated.
Probable Cause: Racemization of Hydroxyproline
Racemization is the conversion of the desired L-hydroxyproline enantiomer to its D-counterpart.[9] While less common for proline and hydroxyproline than for other amino acids due to their rigid ring structure, it can still occur, especially under certain conditions.[10] Factors include the choice of coupling reagent, the use of certain bases, and elevated temperatures.[9][11] The combination of a carbodiimide like DIC with HOBt in DMF has been noted to increase the risk of racemization for proline residues.[9][10]
Solutions & Preventative Measures:
-
Choice of Coupling Reagents:
-
Use coupling reagents known for low racemization risk, such as those based on HOBt alternatives like COMU or HCTU, which offer good suppression of racemization.[11]
-
-
Base Selection:
-
Temperature Control:
Issue 4: Unwanted Modification of the Hydroxyproline Side Chain.
Symptom: MS analysis shows unexpected mass additions to the peptide, corresponding to acylation or other modifications at the hydroxyproline hydroxyl group.
Probable Cause: O-Acylation or Other Side-Chain Reactions
If unprotected hydroxyproline is used, its hydroxyl group is a nucleophile and can react with activated carboxyl groups of incoming amino acids or capping reagents (like acetic anhydride), leading to O-acylation. This results in a branched peptide and introduces a hard-to-remove impurity.
Solutions & Preventative Measures:
-
Mandatory Side-Chain Protection: This is the most robust solution. Using a protected hydroxyproline derivative like Fmoc-Hyp(tBu)-OH prevents the hydroxyl group from participating in side reactions.[5][6]
-
Strategic Synthesis ("Proline Editing"): In some advanced applications, unprotected Fmoc-Hyp-OH is intentionally incorporated. The peptide is synthesized, and then the hydroxyl group is selectively modified on the solid phase to introduce diverse functionalities.[12] This is a specialized technique and should only be used when such modifications are the intended outcome.
II. Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the hydroxyl group of hydroxyproline during Fmoc-SPPS?
A1: Yes, for most applications, it is highly recommended. While short peptides can sometimes be synthesized with unprotected hydroxyproline, protecting the hydroxyl group (e.g., as a tert-butyl ether) is the most reliable way to prevent side reactions such as O-acylation by the incoming activated amino acid and dehydration of the side chain.[5][6] This ensures a higher purity and yield of the target peptide.
Q2: What is an orthogonal protecting group strategy and why is it important for hydroxyproline?
A2: An orthogonal protection scheme uses protecting groups that can be removed under completely different chemical conditions.[5][13][14] In the context of Fmoc-SPPS of hydroxyproline peptides, the N-α-Fmoc group is removed by a base (e.g., piperidine), while the side-chain tert-butyl (tBu) ether on hydroxyproline is removed by an acid (e.g., TFA).[6][13] This orthogonality is crucial because it allows for the selective deprotection of the N-terminus for chain elongation without prematurely removing the side-chain protection.[5][14]
Q3: My peptide contains the sequence -Asp(tBu)-Hyp-. Are there any specific side reactions I should be aware of?
A3: Yes. Sequences containing aspartic acid are prone to aspartimide formation, a side reaction catalyzed by the basic conditions of Fmoc deprotection.[3] The backbone amide nitrogen attacks the side-chain ester of Asp, forming a cyclic succinimide intermediate. This can lead to racemization and the formation of β-aspartyl peptide impurities. While not directly a hydroxyproline side reaction, the repeated exposure to piperidine during the synthesis of a long peptide increases this risk. Using newer protecting groups for Asp or modified deprotection conditions can help mitigate this.
Q4: Can I use Boc-SPPS for synthesizing hydroxyproline peptides?
A4: Absolutely. In Boc-based solid-phase peptide synthesis, the N-α-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group. The hydroxyproline side chain is typically protected with a group that is stable to the mild acid used for Boc removal (like TFA) but can be cleaved under stronger conditions, such as the benzyl (Bzl) ether, which is removed by strong acid (e.g., HF) or hydrogenolysis.[5][15]
III. Data & Protocols
Table 1: Comparison of Common Hydroxyproline Protecting Groups
| Protecting Group Strategy | N-α-Protection | Hyp Side-Chain Protection | N-α-Deprotection Condition | Side-Chain Deprotection Condition | Orthogonal? |
| Fmoc/tBu | Fmoc | tert-Butyl (tBu)[6] | 20% Piperidine in DMF[10] | Strong Acid (e.g., TFA)[6] | Yes[13] |
| Boc/Bzl | Boc | Benzyl (Bzl)[5] | Mild Acid (e.g., TFA)[10] | Strong Acid (HF) / Hydrogenolysis[10] | Yes |
Experimental Protocol: Standard Coupling of Fmoc-Hyp(tBu)-OH
This protocol outlines a general procedure for coupling Fmoc-Hyp(tBu)-OH onto a resin-bound peptide chain with a free N-terminal amine.
-
Resin Preparation: Swell the peptide-resin in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Activation/Coupling Cocktail Preparation:
-
In a separate vessel, dissolve Fmoc-Hyp(tBu)-OH (3-5 equivalents relative to resin loading).
-
Dissolve a coupling agent (e.g., HCTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) in DMF.
-
Combine the solutions and allow for a brief pre-activation of 1-2 minutes.
-
-
Coupling Reaction: Add the activated amino acid solution to the washed, deprotected peptide-resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to monitor for the disappearance of free primary amines. A negative result (e.g., yellow beads for Kaiser test) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.
IV. Visual Diagrams
Troubleshooting Workflow for Hydroxyproline SPPS
This diagram outlines a decision-making process for troubleshooting common issues.
Caption: A troubleshooting decision tree for SPPS of hydroxyproline peptides.
Orthogonal Protection Strategy in Fmoc-SPPS
This diagram illustrates the concept of orthogonal protection for Fmoc-Hyp(tBu)-OH.
Caption: Workflow showing the orthogonal removal of Fmoc and tBu protecting groups.
V. References
-
Rainaldi, M., et al. (2007). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PubMed Central. Available at: --INVALID-LINK--
-
LifeTein. (n.d.). Unusual Amino Acids: Hydroxyproline. LifeTein Peptide Blog. Available at: --INVALID-LINK--
-
Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research. Available at: --INVALID-LINK--
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Available at: --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Preventing Racemization of Proline during Boc-SPPS. Available at: --INVALID-LINK--
-
BenchChem. (2025). Side reactions associated with Fmoc-Thr(tBu)-OH during synthesis. Available at: --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Protected Proline Derivatives: Z-Pro-OH vs. Alternatives. Available at: --INVALID-LINK--
-
BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them. Available at: --INVALID-LINK--
-
ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. Available at: --INVALID-LINK--
-
aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: --INVALID-LINK--
-
BenchChem. (2025). The Chemistry of Fmoc-Hyp(tBu)-OH: A Deeper Look at its Structure and Function. Available at: --INVALID-LINK--
-
Coin, I., et al. (2009). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. Google Patents. Available at: --INVALID-LINK--
-
Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Available at: --INVALID-LINK--
-
Albericio, F., & Subirós-Funosas, R. (2011). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. Available at: --INVALID-LINK--
-
Aapptec Peptides. (n.d.). Boc-Hyp(Bzl)-OH [54631-81-1]. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Boc-Hyp(Bzl)-OH. PubChem. Available at: --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Boc-Hyp(Bzl)-OH ≥95.0% (HPLC). Available at: --INVALID-LINK--
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 5. peptide.com [peptide.com]
- 6. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
- 8. Boc-Hyp(Bzl)-OH | C17H23NO5 | CID 11860409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mesalabs.com [mesalabs.com]
- 12. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biosynth.com [biosynth.com]
- 14. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Peptide Synthesis
Topic: Low Coupling Efficiency of Sterically Hindered Boc-Amino Acids
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and advanced protocols for a common challenge in solid-phase peptide synthesis (SPPS): the inefficient coupling of sterically hindered tert-butyloxycarbonyl (Boc) protected amino acids. As Senior Application Scientists, we have curated this guide to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your synthetic workflows.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the challenges posed by sterically hindered residues in Boc-based SPPS.
Q1: What is the primary cause of low coupling efficiency with sterically hindered Boc-amino acids?
The primary cause is steric hindrance. The bulky nature of the Boc protecting group, combined with large side chains (e.g., Val, Ile) or α,α-disubstitution (e.g., Aib, α-aminoisobutyric acid), physically obstructs the approach of the nucleophilic N-terminal amine of the resin-bound peptide to the activated carboxyl group of the incoming amino acid.[1][2][3] This steric clash significantly slows down the rate of peptide bond formation, often leading to incomplete reactions within standard coupling timeframes.[1][4]
Q2: Which Boc-amino acids are typically considered "sterically hindered"?
Steric hindrance is a spectrum, but several classes of amino acids consistently present challenges:
-
β-branched amino acids: Boc-Val-OH, Boc-Ile-OH, Boc-Thr(Bzl)-OH.
-
α,α-disubstituted amino acids: Boc-Aib-OH (α-aminoisobutyric acid). These are particularly challenging.
-
N-alkylated amino acids: Boc-MeVal-OH (N-methyl-L-valine), where the N-methyl group adds significant steric bulk around the reaction center.[1]
Q3: Why are standard carbodiimide coupling reagents like DCC or DIC often ineffective for these couplings?
Standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often not potent enough for sterically demanding couplings.[3][4][5] The activated species they form (e.g., O-acylisourea or OBt-esters) may not be reactive enough to overcome the high activation energy barrier imposed by the steric bulk, resulting in slow and incomplete reactions.[3][6]
Q4: What are the most common side reactions associated with forcing the coupling of hindered amino acids?
Forcing conditions can lead to undesirable side reactions. The most significant is racemization , where the chiral center of the amino acid inverts during activation.[1] This is particularly a risk with prolonged activation times or elevated temperatures. Another potential issue is guanidinylation of the free N-terminal amine when using excess uronium/aminium reagents without a proper pre-activation step, which irreversibly terminates the peptide chain.[7][8] At the dipeptide stage, diketopiperazine formation can occur, leading to cleavage of the dipeptide from the resin.[8][9]
Troubleshooting Guide: From Problem to Solution
This guide is structured to help you diagnose and resolve poor coupling efficiency in a stepwise manner.
Problem: My coupling reaction is incomplete, as indicated by a positive Kaiser (ninhydrin) test.
Q1: I used a standard DIC/HOBt protocol and it failed. What is the most critical change I should make?
Solution: Switch to a more potent in-situ activating reagent. This is the most impactful first step. The choice of coupling reagent is crucial for the success of peptide manufacturing.[5] Aminium/uronium salts or phosphonium salts are significantly more effective because they form highly reactive activated esters that can overcome the steric barrier.[4]
-
Aminium/Uronium Salts: Reagents like HATU, HBTU, and HCTU are industry standards for difficult couplings.[1][4][5] HATU is particularly effective as it forms a highly reactive OAt-ester.[10][11]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices and demonstrate superior performance in challenging couplings.[1][4][10]
-
Oxyma-based Reagents: COMU is a third-generation uronium salt that incorporates the OxymaPure® additive. It offers coupling efficiencies comparable to HATU but avoids the potentially explosive benzotriazole-based additives, making it a safer and highly effective alternative.[5][11]
| Reagent Class | Examples | Relative Reactivity | Key Advantages | Considerations |
| Carbodiimides | DCC, DIC | Low-Moderate | Inexpensive, widely used for non-hindered couplings. | Often insufficient for hindered residues[3][4]; DCU byproduct from DCC is insoluble.[5] |
| Phosphonium Salts | PyBOP, PyAOP | High | High efficiency, low racemization.[12] | More expensive; solutions in DMF have moderate stability.[10] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | High-Very High | Excellent efficiency, fast reactions, stable solutions.[10][12] | Can cause guanidinylation if not pre-activated[8]; HOBt/HOAt-based reagents are potentially explosive.[5] |
Q2: I've switched to HATU, but the coupling is still sluggish. What other parameters can I optimize?
Solution: Modify the reaction conditions. Steric hindrance slows the reaction kinetics, so adjusting time, temperature, and stoichiometry is essential.
-
Increase Reaction Time: Instead of a standard 1-2 hour coupling, extend the reaction time significantly, even to overnight.[4]
-
Perform a Double Coupling: This is a highly effective and common strategy. After the first coupling reaction, wash the resin thoroughly with DMF and then repeat the coupling step with a fresh solution of activated amino acid and reagents.[1][4]
-
Increase Temperature: Gently heating the reaction vessel to 40-50°C can provide the energy needed to overcome the activation barrier.[1][13] However, use this method with caution, as elevated temperatures can increase the risk of racemization.[13] For a more controlled and efficient approach, consider using microwave-assisted peptide synthesis (MA-SPPS), which can dramatically accelerate difficult couplings.[4]
Q3: Could the solvent be impacting my results?
Solution: Yes, optimize your solvent. The solvent's ability to swell the resin and solvate the growing peptide chain is critical for reaction success. Poor solvation can lead to peptide aggregation, which further exacerbates steric hindrance issues.[4]
-
Switch to NMP: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially for complex or aggregating sequences.[4]
-
Use Solvent Mixtures: For particularly difficult couplings, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can sometimes improve results by disrupting secondary structures.[4]
Q4: I'm working with an α,α-disubstituted amino acid, and even a double coupling with HATU at elevated temperature is failing. Is there a more powerful activation method?
Solution: Yes, convert the carboxylic acid to an acyl fluoride. For extremely hindered couplings, this is a highly effective "last resort" strategy. Acyl fluorides are among the most reactive acylating species used in peptide synthesis and can often succeed where other methods fail.[4][5] This can be achieved using a fluorinating agent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[4][5]
Visualization: Troubleshooting Workflow for Incomplete Coupling
Below is a logical workflow to follow when encountering an incomplete coupling reaction with a sterically hindered Boc-amino acid.
Caption: Troubleshooting decision tree for incomplete coupling.
Detailed Experimental Protocols
These protocols provide step-by-step guidance for advanced coupling strategies. Always work in a well-ventilated fume hood and use appropriate personal protective equipment.
Protocol 1: Double Coupling of a Sterically Hindered Boc-Amino Acid using HATU
This protocol is designed for residues like Boc-Val-OH or Boc-Ile-OH.
-
Resin Preparation: Following the standard TFA-mediated deprotection of the N-terminal Boc group on the resin-bound peptide, wash the resin thoroughly (6x) with DMF to remove residual acid and salts.
-
First Coupling - Pre-activation: In a separate vessel, pre-activate the sterically hindered Boc-amino acid (3 equivalents relative to resin loading). Dissolve the amino acid, HATU (2.9 equivalents), in DMF. Add a non-nucleophilic base like DIPEA (6 equivalents). Allow the pre-activation to proceed for 2-5 minutes. The solution will typically change color.
-
First Coupling - Reaction: Add the activated amino acid solution to the washed resin. Agitate the reaction vessel at room temperature for 2 hours.
-
Wash: Drain the reaction solution and wash the resin thoroughly (6x) with DMF.
-
Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid. Allow the second coupling reaction to proceed for another 2 hours.
-
Final Wash & Monitoring: Drain the resin and wash thoroughly with DMF (3x) and DCM (3x). Perform a Kaiser test to confirm the absence of free primary amines (a negative result should yield yellow/colorless beads).
Protocol 2: Acyl Fluoride Formation and Coupling for Extremely Hindered Residues
This protocol is adapted for situations where even potent uronium reagents fail, such as with Boc-Aib-OH.[4][5]
-
Resin Preparation: Perform standard TFA-mediated deprotection of the resin-bound peptide and wash thoroughly with DMF as described in Protocol 1.
-
Acyl Fluoride Formation: In a separate, dry glass vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the protected, sterically hindered Boc-amino acid (3 equivalents) in anhydrous DCM or DMF. Add TFFH (2.9 equivalents) and a suitable base such as DIPEA (6 equivalents). Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.
-
Coupling Reaction: Add the solution containing the freshly prepared acyl fluoride to the deprotected, resin-bound amine. Allow the reaction to proceed for 2-4 hours, or until a negative Kaiser test is achieved.
-
Final Wash: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (6x) and DCM (3x) to remove all reagents and byproducts.
Visualization: Mechanism of HATU-Mediated Activation
This diagram illustrates how HATU activates a Boc-protected amino acid to form a highly reactive intermediate ready for coupling.
Caption: Simplified mechanism of Boc-amino acid activation by HATU.
References
- 1. benchchem.com [benchchem.com]
- 2. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. people.uniurb.it [people.uniurb.it]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. 肽偶联剂选择指南 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. jpt.com [jpt.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude Peptides Containing cis-3-hydroxy-D-proline by HPLC
Welcome to the technical support center for the purification of crude peptides containing cis-3-hydroxy-D-proline by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for this specific application. The unique stereochemistry and hydroxylation of cis-3-hydroxy-D-proline can introduce specific challenges during purification, which this guide aims to address with practical, field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have when approaching the purification of peptides containing cis-3-hydroxy-D-proline.
Q1: What are the primary challenges I should anticipate when purifying a peptide containing cis-3-hydroxy-D-proline?
A1: The main challenges stem from the unique properties of the cis-3-hydroxy-D-proline residue:
-
Cis/Trans Isomerization: Like other proline-containing peptides, those with cis-3-hydroxy-D-proline can exhibit cis-trans isomerization around the peptide bond. This can lead to peak broadening or the appearance of multiple, often poorly resolved, peaks in your chromatogram.[1][2][3] The rate of interconversion can be slow, falling within the timescale of the chromatographic separation.
-
Increased Hydrophilicity: The hydroxyl group on the proline ring increases the peptide's overall polarity. This can lead to poor retention on traditional reversed-phase (RP) columns, especially for shorter peptides.
-
Potential for Diastereomers: If the synthesis of the cis-3-hydroxy-D-proline building block was not stereochemically pure, you may have diastereomeric peptides in your crude mixture, which can be challenging to separate.
-
Secondary Interactions: The hydroxyl group can engage in secondary interactions (e.g., hydrogen bonding) with the stationary phase, potentially leading to peak tailing.
Q2: How does cis-3-hydroxy-D-proline differ from the more common 4-hydroxyproline in its impact on HPLC separation?
A2: While both are hydroxylated prolines, their impact on peptide structure and, consequently, HPLC separation differs. The position of the hydroxyl group influences the puckering of the proline ring and the overall peptide conformation.[4][5][6] The 3-hydroxyl group in the cis configuration can significantly alter the local three-dimensional structure of the peptide, potentially influencing its interaction with the stationary phase in a manner distinct from the more common 4-hydroxyproline.[7] This can lead to different selectivity and retention behavior in reversed-phase HPLC.
Q3: What is a good starting point for column and mobile phase selection?
A3: For initial method development, a standard C18 column is a robust starting point for many peptides.[8][9] However, given the increased hydrophilicity from the cis-3-hydroxy-D-proline, a column with a different selectivity, such as a phenyl-hexyl or a polar-endcapped C18, might offer better retention and resolution.
For the mobile phase, a common starting point is:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
TFA is an excellent ion-pairing agent that helps to sharpen peptide peaks.[10] However, it can suppress ionization in mass spectrometry (MS). If your downstream application is MS-based, you might consider 0.1% formic acid, but be prepared for potential peak shape degradation.[11][12][13]
Q4: My chromatogram shows a broad peak or multiple peaks for my target peptide. What is the likely cause?
A4: The most probable cause is the cis-trans isomerization of the peptide bond involving the cis-3-hydroxy-D-proline residue.[1][14][15] The slow interconversion between these two conformational isomers on the chromatographic timescale can result in peak broadening or the appearance of two distinct peaks. To confirm this, you can try varying the column temperature. Increasing the temperature can sometimes coalesce the peaks into a single, sharper peak by accelerating the rate of isomerization.[1]
Section 2: Troubleshooting Guide
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| Peak Tailing | Secondary Interactions with Silanols: The hydroxyl group of your peptide or basic residues can interact with residual silanol groups on the silica-based stationary phase.[16][17] | 1. Lower Mobile Phase pH: Operate at a pH of 2-3 using 0.1% TFA. This protonates the silanol groups, minimizing secondary interactions.[17] 2. Use an End-capped Column: Select a high-quality, end-capped column to reduce the number of available silanol groups.[16] 3. Increase Ion-Pairing Agent Concentration: A slightly higher concentration of TFA might improve peak shape, but be mindful of MS compatibility. |
| Column Overload: Injecting too much sample can lead to peak distortion.[18][19] | 1. Reduce Sample Load: Dilute your sample and inject a smaller amount. If peak shape improves, you were likely overloading the column. 2. Use a Preparative Column: If you need to purify larger quantities, scale up to a column with a larger diameter and particle size. | |
| Column Contamination or Void: Buildup of crude material on the column frit or a void at the column inlet can distort peak shape.[19][20] | 1. Use a Guard Column: A guard column will protect your analytical column from contaminants.[20] 2. Back-flush the Column: Reverse the column and flush with a strong solvent to remove particulates from the inlet frit.[19] 3. Replace the Column: If the problem persists, the column may be irreversibly damaged. | |
| Peak Fronting | Sample Solvent Effects: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause fronting. | 1. Match Sample Solvent to Mobile Phase A: Dissolve your crude peptide in the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% TFA) or a weaker solvent. 2. Reduce Injection Volume: If you must use a stronger solvent, minimize the injection volume. |
Issue 2: Poor Resolution and Co-elution of Impurities
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| Target peptide co-elutes with impurities. | Inadequate Selectivity: The chosen stationary and mobile phases do not provide sufficient chemical differentiation between your target peptide and impurities. | 1. Change the Organic Modifier: If using acetonitrile, try methanol or isopropanol. The different solvent properties will alter selectivity. 2. Modify the Stationary Phase: Switch to a column with a different chemistry (e.g., from C18 to Phenyl-Hexyl or Biphenyl). Phenyl-based columns can offer unique selectivity for peptides containing aromatic residues through π-π interactions.[9] 3. Adjust the Mobile Phase pH: A small change in pH can alter the ionization state of your peptide and impurities, leading to changes in retention and selectivity.[21] |
| Gradient is too steep: A rapid increase in the organic solvent concentration does not allow for sufficient interaction with the stationary phase. | 1. Shallow the Gradient: Decrease the rate of change of %B over time (e.g., from a 5-95% B in 20 minutes to 5-95% B in 40 minutes). This increases the time the peptide spends on the column, improving resolution.[22] | |
| Multiple peaks for the target peptide. | Cis/Trans Isomers: As discussed, proline isomerization is a likely cause.[1][2] | 1. Elevate Column Temperature: Increase the column temperature in increments (e.g., 40°C, 50°C, 60°C). This can accelerate the interconversion between isomers, potentially coalescing the two peaks into one.[1] 2. Collect Both Peaks: If the peaks cannot be coalesced, collect both fractions and analyze them (e.g., by MS) to confirm they are isomers of the target peptide. They should have the same mass. |
Section 3: Experimental Protocols & Workflows
Protocol 1: Initial HPLC Method Development
-
Sample Preparation:
-
Dissolve the crude peptide in Mobile Phase A (e.g., 0.1% TFA in water) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[23]
-
-
Initial Gradient Elution:
-
Column: C18, 300Å pore size, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5% to 95% B over 30 minutes.
-
Detection: UV at 214 nm and 280 nm.
-
Column Temperature: 30°C.
-
-
Analysis of Initial Run:
-
Identify the peak corresponding to your target peptide (ideally by mass spectrometry).
-
Note the retention time and the approximate %B at which the peptide elutes.
-
Assess peak shape and resolution from nearby impurities.
-
Workflow for Method Optimization
The following diagram illustrates a logical workflow for optimizing your initial HPLC method.
Caption: Workflow for HPLC method optimization.
Protocol 2: Gradient Optimization
Based on the initial run where your peptide eluted at an approximate %B (let's call it %B_elution), you can design a shallower, more focused gradient to improve resolution.
-
Design a Focused Gradient:
-
Start the gradient about 10-15% below %B_elution.
-
End the gradient about 10-15% above %B_elution.
-
Run this shallower gradient over the same or a longer time period (e.g., 20% to 50% B over 30 minutes).[22]
-
-
Example:
-
If your peptide eluted at 35% B in the initial run.
-
New Gradient: 20% to 50% B over 30 minutes.
-
This will increase the separation between your target peptide and closely eluting impurities.
Section 4: Advanced Considerations
Hydrophilic Interaction Liquid Chromatography (HILIC)
For very hydrophilic peptides containing cis-3-hydroxy-D-proline that are poorly retained in reversed-phase, HILIC can be a powerful alternative.[24][25] HILIC separates compounds based on their polarity, using a polar stationary phase and a mobile phase with a high concentration of organic solvent.
-
Stationary Phase: Un-derivatized silica, amide, or diol columns.
-
Mobile Phase: High percentage of acetonitrile with a small amount of aqueous buffer.
The presence of the hydroxyl group on the proline ring makes these peptides excellent candidates for HILIC, as it will enhance their retention on a polar stationary phase.[24]
Two-Dimensional (2D) HPLC
For extremely complex crude samples, a single dimension of HPLC may not be sufficient. 2D-HPLC, where fractions from a first separation are subjected to a second, orthogonal separation, can provide exceptional resolving power. A common combination for peptides is Strong Cation Exchange (SCX) followed by Reversed-Phase (RP) HPLC.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. imrpress.com [imrpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bif.wisc.edu [bif.wisc.edu]
- 6. Effect of 3-hydroxyproline residues on collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformational studies of peptides containing cis-3-hydroxy-D-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A story of peptides, lipophilicity and chromatography – back and forth in time - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00027J [pubs.rsc.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. hplc.eu [hplc.eu]
- 13. waters.com [waters.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cis–Trans Isomerizations of Proline Residues are Key to Bradykinin Conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromtech.com [chromtech.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. Blogs | Restek [discover.restek.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. veeprho.com [veeprho.com]
- 22. biotage.com [biotage.com]
- 23. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry [elifesciences.org]
Technical Support Center: Solubility of Peptides with Hydrophobic Proline Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility issues encountered when working with peptides incorporating hydrophobic proline analogs. These unique residues are invaluable for tuning the biological and physicochemical properties of peptides but often introduce significant challenges in handling and formulation due to their tendency to promote aggregation.[1][2] This center is designed to provide both quick-reference FAQs and detailed, step-by-step protocols to help you overcome these hurdles.
Understanding the Core Problem
Proline and its analogs are unique among amino acids because their side chains are cyclized back onto the peptide backbone.[3] This confers exceptional rigidity and restricts the peptide's conformational space.[3][4] While this is often desirable for locking in a bioactive conformation, incorporating hydrophobic proline analogs (e.g., those with alkyl or aromatic substitutions) significantly increases the peptide's overall hydrophobicity.[5][6][7] This heightened hydrophobicity is a primary driver of peptide aggregation, leading to poor solubility in aqueous solutions.[5][8]
Frequently Asked Questions (FAQs)
Here are answers to the most common initial questions regarding the solubility of these challenging peptides.
Q1: My peptide containing a hydrophobic proline analog won't dissolve in water or standard buffers (like PBS). What's the first thing I should try?
Start by attempting to dissolve a very small test amount of the peptide in a minimal volume of an organic co-solvent before adding your aqueous buffer.[6][9] Dimethyl sulfoxide (DMSO) is the most common first choice due to its strong solubilizing power and general compatibility with biological assays at low final concentrations.[6][7][9]
Q2: I dissolved my peptide in 100% DMSO, but it crashed out of solution when I added my aqueous buffer. What happened?
This is a common issue. The peptide is likely soluble in the pure organic solvent but not in the final aqueous mixture. The key is to add the aqueous buffer slowly (dropwise) to the concentrated peptide-DMSO solution while vortexing or stirring. This avoids creating localized high concentrations of the peptide in an environment where it's no longer soluble, which can trigger rapid precipitation. If it still precipitates, the final concentration of the organic solvent may be too low. You may need to re-lyophilize the peptide and try again with a different solvent or a higher final co-solvent concentration, if your assay allows.[6][7]
Q3: Can the counter-ion (e.g., TFA) from synthesis affect my peptide's solubility?
Absolutely. Peptides are typically delivered as trifluoroacetate (TFA) salts after purification by RP-HPLC.[10][11] The trifluoroacetate anion is hydrophobic and can decrease the solubility of already hydrophobic peptides, promoting aggregation.[10] In some cases, exchanging the TFA counter-ion for a more hydrophilic one, like acetate or hydrochloride (HCl), can improve solubility and reduce assay interference.[12][13]
Q4: Does pH matter for these hydrophobic, often uncharged, peptides?
While pH is most critical for peptides with many acidic or basic residues, it can still play a role.[5][9][14] Even if the peptide is net-neutral, adjusting the pH away from its isoelectric point (pI) can increase net charge and improve solubility.[5] However, for highly hydrophobic peptides, the effect of pH may be secondary to the need for organic co-solvents.
Q5: I see gel formation when I try to dissolve my peptide. What does this mean?
Gel formation indicates that the peptide is forming extensive intermolecular hydrogen bonds, leading to a cross-linked network instead of dissolving.[7] This is common with peptides prone to aggregation.[7] This suspension is not a true solution. To resolve this, you often need stronger solubilization methods, such as using chaotropic agents or more potent organic solvents.
In-Depth Troubleshooting Guides
When simple methods fail, a systematic approach is required. Use these guides to diagnose and solve persistent solubility problems.
Guide 1: Systematic Solvent Screening
If your peptide fails to dissolve in a standard solvent like DMSO/water, a systematic screen is the next logical step. The goal is to find a solvent system that can be tolerated by your downstream application.
Workflow Diagram: Solvent Screening
Caption: A systematic workflow for screening solvents.
Common Co-solvents for Hydrophobic Peptides
| Co-Solvent | Properties & Considerations | Typical Starting Conc. |
| DMSO (Dimethyl Sulfoxide) | Strong solvent, low toxicity in assays (<1%).[9] May oxidize Met or Cys residues.[15] | 100% to dissolve, then dilute |
| DMF (Dimethylformamide) | Stronger than DMSO for some peptides. Higher toxicity. Good alternative if DMSO causes oxidation.[15] | 100% to dissolve, then dilute |
| ACN (Acetonitrile) | Less viscous than DMSO/DMF. Volatile, which can alter concentration.[7] Good for LC/MS applications. | 50-100% to dissolve |
| Isopropanol / Ethanol | Weaker solvents, but may be better tolerated in some biological systems. | 50-100% to dissolve |
| TFE / HFIP | Trifluoroethanol (TFE) and Hexafluoroisopropanol (HFIP) are potent solvents that disrupt secondary structures.[15] Use as a last resort as they can be difficult to remove and may affect peptide conformation. | 10-50% in an organic solvent |
Guide 2: Managing Lyophilization and Reconstitution
Improper handling of lyophilized powder and incorrect reconstitution techniques can exacerbate solubility issues.[8][16]
The Problem with Moisture
Lyophilized peptides are often hygroscopic, meaning they readily absorb moisture from the air.[17] This can reduce the peptide content per weight and decrease stability.
Protocol: Optimal Reconstitution of a Difficult Peptide
-
Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator.[17] This prevents condensation from forming inside the vial.
-
Initial Solubilization: Add the chosen organic solvent (e.g., 100% DMSO) directly to the lyophilized powder to create a concentrated stock (e.g., 10-20 mg/mL).[6] Vortex or sonicate briefly to ensure all powder is dissolved.[6][9][17] A clear solution with no visible particulates should be obtained.[6]
-
Controlled Dilution: While vigorously vortexing the concentrated peptide stock, add your pre-warmed aqueous buffer drop-by-drop. Pausing between additions can help prevent precipitation.
-
Final Inspection: Once diluted, centrifuge the solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any undissolved micro-aggregates.[6][9] Carefully transfer the supernatant to a new, sterile tube. This clarified solution is your working stock.
-
Storage: For long-term storage, it is best to keep the peptide lyophilized at -20°C or colder.[15][17] If you must store it in solution, flash-freeze aliquots in liquid nitrogen and store at -80°C to minimize freeze-thaw cycles.[18]
Diagram: Reconstitution Workflow
Caption: Step-by-step workflow for proper reconstitution.
Guide 3: Advanced Solubilization Strategies
When co-solvents alone are insufficient, more aggressive methods may be necessary. These should be approached with caution as they can interfere with biological assays.
-
Chaotropic Agents: For peptides that form gels or aggregate via strong hydrogen bonding, chaotropic agents like 6M Guanidine-HCl or 8M Urea can be effective.[6][15] They work by disrupting the hydrogen bond network.[6] Crucially, the final concentration of these agents in your assay must be diluted to a non-interfering level.
-
Counter-Ion Exchange: If TFA is suspected to be a major contributor to poor solubility, it can be exchanged. A common method involves repeatedly dissolving the peptide in a mild acid like 0.1 M HCl and re-lyophilizing.[13] This process gradually replaces the TFA⁻ with Cl⁻. Commercial services also offer this exchange.
Design-Stage Strategies to Enhance Solubility
If you are in the process of designing a peptide, minor modifications can preemptively address solubility issues.
-
Incorporate Hydrophilic Residues: Flanking the hydrophobic core with charged amino acids (like Lysine or Arginine for a positive charge, or Aspartic/Glutamic acid for a negative charge) can significantly improve aqueous solubility.[5][14]
-
Solubility-Enhancing Tags: Attaching a temporary hydrophilic tag (e.g., a poly-arginine or poly-lysine sequence) can aid in synthesis and purification.[5][19][20] These tags are often designed to be cleavable after purification.[19]
-
PEGylation: The attachment of polyethylene glycol (PEG) chains is a well-established method to increase the hydrophilicity and solubility of peptides.[5]
This guide is intended to provide a comprehensive framework for troubleshooting solubility issues with these challenging but valuable peptides. Always begin with the simplest, least disruptive methods and progress to more advanced techniques only as needed. Remember to test solubility on a small scale before committing your entire sample.
References
- 1. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline Analogues - Enamine [enamine.net]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. jpt.com [jpt.com]
- 10. benchchem.com [benchchem.com]
- 11. genscript.com [genscript.com]
- 12. The Effects of Counter-Ions on Peptide Structure, Activity, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 15. lifetein.com [lifetein.com]
- 16. Protein aggregation and lyophilization: Protein structural descriptors as predictors of aggregation propensity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bachem.com [bachem.com]
- 18. verifiedpeptides.com [verifiedpeptides.com]
- 19. researchgate.net [researchgate.net]
- 20. genscript.com [genscript.com]
Technical Support Center: Navigating Aggregation in Proline-Rich Peptide Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering aggregation challenges during the synthesis of proline-rich peptides. This guide is structured to provide you with not only solutions but also the underlying principles to empower your experimental design and troubleshooting processes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding aggregation in the synthesis of proline-rich and other challenging peptides.
Q1: What is peptide aggregation in the context of Solid-Phase Peptide Synthesis (SPPS)?
A1: During SPPS, peptide aggregation is the self-association of growing peptide chains attached to the solid support. This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the development of stable secondary structures like β-sheets.[1] This aggregation can physically block the N-terminus of the peptide, making it inaccessible for subsequent coupling and deprotection reactions, ultimately leading to truncated sequences and low yields.[1][2]
Q2: I thought proline was a "helix breaker." Why do I still see aggregation in proline-rich sequences?
A2: While it's true that proline's unique cyclic structure disrupts the typical helical and β-sheet structures, aggregation issues in proline-rich sequences can still arise.[3][4] The reasons are multifaceted:
-
Overall Sequence Hydrophobicity: Even with prolines present, long stretches of hydrophobic amino acids elsewhere in the sequence can drive aggregation.[5]
-
"Difficult" Sequences: Certain combinations of amino acids can still lead to aggregation-prone structures, even with the inclusion of proline.[2][6]
-
Resin and Loading Effects: High-loading resins can increase the proximity of peptide chains, promoting interaction and aggregation regardless of the sequence.[7]
Q3: What are the initial signs of on-resin aggregation during my synthesis?
A3: Key indicators of on-resin aggregation include:
-
Poor Resin Swelling: A noticeable shrinking of the resin bed is a primary sign that the peptide chains are collapsing onto themselves rather than being fully solvated.[1][3]
-
Incomplete Reactions: Both coupling and Fmoc deprotection steps may be slow or incomplete, leading to failed sequences.[3]
-
Unreliable Amine Tests: In cases of severe aggregation, standard monitoring tests like the Kaiser or TNBS test may yield false negatives because the reactive sites are inaccessible.[1]
Q4: What are pseudoproline dipeptides, and how do they help?
A4: Pseudoproline dipeptides are synthetically modified building blocks derived from serine (Ser), threonine (Thr), or cysteine (Cys).[4][8] In these dipeptides, the side-chain hydroxyl or thiol group forms a temporary cyclic oxazolidine or thiazolidine structure, respectively.[4][8] This five-membered ring mimics the "kink" inducing properties of proline, effectively disrupting the formation of β-sheets.[4][8] This modification is reversible and is cleaved during the final TFA treatment, yielding the native peptide sequence.[4]
Q5: Can I predict if my peptide sequence is likely to aggregate?
A5: While precise prediction is challenging, several factors can suggest a higher likelihood of aggregation.[9][10] Sequences that are long (over 20-30 amino acids), rich in hydrophobic residues (like Val, Ile, Leu, Phe, Ala), or contain amino acids that can form strong hydrogen bonds (like Gln, Ser, Thr) are more susceptible.[1][5] There are also computational tools available that can help identify potentially "difficult" sequences.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during the synthesis of proline-rich and other aggregation-prone peptides.
Issue 1: Incomplete Coupling Reactions
Symptoms:
-
Positive Kaiser or TNBS test after a coupling step.
-
Mass spectrometry of the crude product shows a significant amount of truncated peptide corresponding to the failed coupling.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| On-Resin Aggregation | The growing peptide chains are forming secondary structures, blocking access to the N-terminus. | 1. Switch to a more effective solvent system: Replace standard solvents with NMP or add up to 25% DMSO to DMF to improve solvation.[3] 2. Employ chaotropic salts: Wash the resin with a solution of 0.8 M NaClO₄ or LiCl in DMF before coupling to disrupt hydrogen bonds.[11] 3. Increase reaction temperature: Perform the coupling at a higher temperature (e.g., 55°C) or use microwave-assisted synthesis to provide more energy to overcome aggregation.[2][3] |
| Steric Hindrance | The amino acid being coupled or the N-terminal amino acid on the resin is sterically bulky, slowing down the reaction. | 1. Use a more potent coupling reagent: Switch to HATU, HBTU, or PyBOP to increase the activation of the incoming amino acid. 2. Increase coupling time and/or perform a double coupling: Allow the reaction to proceed for a longer duration or repeat the coupling step with fresh reagents. |
| Inadequate Resin Swelling | The resin itself is not properly swelled, limiting the accessibility of the peptide chains. | 1. Choose a resin with better swelling properties: Consider using PEG-based resins like NovaPEG or PEGA for difficult sequences. 2. Use a lower substitution resin: This increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[7] |
Issue 2: Incomplete Fmoc Deprotection
Symptoms:
-
UV monitoring of the Fmoc deprotection shows a slow or incomplete release of the Fmoc group.
-
Mass spectrometry of the crude product reveals a significant amount of Fmoc-adducts or deletions.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Peptide Aggregation | Aggregation is preventing the deprotection reagent (piperidine) from reaching the Fmoc group. | 1. Use a stronger deprotection base: Switch to a solution of 2% DBU in DMF for more efficient Fmoc removal.[3][11] 2. Incorporate "Magic Mixture": Use a solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylene carbonate for both deprotection (with 20% piperidine) and coupling steps.[11] |
| Sequence-Specific Hindrance | The local peptide sequence around the N-terminus is hindering the approach of the deprotection reagent. | 1. Increase deprotection time: Extend the duration of the piperidine treatment. 2. Sonication: Apply sonication during the deprotection step to help break up aggregates and improve reagent penetration.[3] |
Issue 3: Diketopiperazine Formation at the Dipeptide Stage
Symptoms:
-
Loss of the first two amino acids from the resin, especially when proline is one of the initial residues.
-
Low overall yield.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Intramolecular Cyclization | The deprotected N-terminus of the second amino acid attacks the ester linkage to the resin, forming a cyclic dipeptide that is cleaved from the support. This is particularly common with proline.[3] | 1. Use a sterically hindered resin: Employ a 2-chlorotrityl chloride resin, as its bulkiness inhibits diketopiperazine formation.[3] 2. Couple the third amino acid quickly: Minimize the time the dipeptide-resin has a free N-terminus. 3. Introduce the first two residues as a dipeptide: This bypasses the problematic dipeptide-resin intermediate.[3] |
Section 3: Proactive Strategies to Mitigate Aggregation
Instead of only troubleshooting, a proactive approach during synthesis planning is highly recommended.
Strategy 1: Incorporation of Structure-Disrupting Elements
The most effective way to combat aggregation is to introduce elements that disrupt the formation of secondary structures.
A. Pseudoproline Dipeptides
Pseudoprolines are a powerful tool for preventing aggregation.[4][8]
Workflow for Incorporating Pseudoproline Dipeptides:
Caption: Workflow for incorporating pseudoproline dipeptides in SPPS.
B. Backbone Protection with Dmb/Hmb Groups
Incorporating 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) groups on the backbone amide nitrogen prevents hydrogen bonding.[3]
Key Considerations:
-
These are typically introduced as Fmoc-AA-(Dmb/Hmb)-OH monomers or Fmoc-AA-(Dmb)Gly-OH dipeptides.[3]
-
Coupling onto a Dmb/Hmb-protected residue can be difficult and may require stronger coupling reagents like HATU or PyBrOP.
-
These protecting groups are removed during the final TFA cleavage.[11]
Strategy 2: Optimization of Synthesis Parameters
The following table summarizes key parameters that can be adjusted to minimize aggregation.
| Parameter | Standard Condition | Optimized for Difficult Sequences | Rationale |
| Resin | 1% DVB Polystyrene, 0.5-1.0 mmol/g loading | PEG-based resin (e.g., TentaGel), <0.4 mmol/g loading | Improves solvation and increases distance between peptide chains.[7] |
| Solvent | DMF or NMP | NMP, or DMF with 25% DMSO | Enhances the solvation of the growing peptide chain.[3] |
| Temperature | Room Temperature | 50-60°C or Microwave | Provides energy to disrupt secondary structures.[2][3] |
| Deprotection | 20% Piperidine in DMF | 2% DBU in DMF | DBU is a stronger, non-nucleophilic base that can be more effective for hindered Fmoc groups.[3][11] |
| Additives | None | Chaotropic salts (e.g., 0.8 M NaClO₄) or "Magic Mixture" | Disrupts intermolecular hydrogen bonding.[3][11] |
Troubleshooting Decision Workflow
When encountering a failed synthesis, the following workflow can guide your troubleshooting process.
Caption: Decision workflow for troubleshooting failed peptide synthesis due to aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Peptide Coupling Reactions with Boc-cis-3-hydroxy-D-proline
Welcome to the technical support guide for optimizing the coupling of Boc-cis-3-hydroxy-D-proline. This resource is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique and sterically demanding amino acid into their peptide sequences. This compound is a valuable building block for inducing specific conformational constraints in peptides, but its successful incorporation requires careful consideration of reaction conditions to overcome inherent challenges.[1][2]
This guide provides in-depth, field-proven insights in a question-and-answer format to address the specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound considered challenging?
The difficulty arises from a combination of two structural features:
-
Steric Hindrance: Like all proline derivatives, the secondary amine is part of a rigid five-membered ring, which sterically encumbers the approaching activated carboxylic acid.[2][3]
-
Reactive Hydroxyl Group: The presence of the cis-3-hydroxy group introduces the risk of intramolecular side reactions, specifically lactonization, where the hydroxyl group attacks the activated carboxyl group to form a bicyclic lactone, consuming the starting material.
Q2: Which class of coupling reagents is most effective for this amino acid?
For sterically hindered amino acids, standard carbodiimide reagents like DCC or EDC are often insufficient.[4] The most effective reagents are onium salt-based activators, which generate highly reactive ester intermediates capable of overcoming the steric barrier.[4][5][6]
-
Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are highly recommended. HATU is often considered the gold standard for difficult couplings due to the formation of a highly reactive OAt-ester.[7][8][9] COMU is a newer, excellent alternative that offers comparable reactivity to HATU with the added benefits of being non-explosive and having better solubility.[10][11][12]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also powerful choices. They do not carry the risk of chain termination through guanidinylation, a potential side reaction with uronium salts.[5][6]
Q3: What is lactonization and how can it be prevented?
Lactonization is an intramolecular esterification reaction. The cis-orientation of the hydroxyl and activated carboxyl groups on the proline ring places them in close proximity, facilitating a rapid, undesired ring-closing reaction. To minimize this side product:
-
Use Low Temperatures: Perform the activation and coupling steps at 0°C to slow the rate of the intramolecular reaction relative to the desired intermolecular coupling.
-
Minimize Pre-activation Time: Add the amine component as quickly as possible after activating the this compound. Prolonged pre-activation allows more time for the lactone to form.
-
Choose the Right Reagent: Highly reactive reagents like HATU can promote faster intermolecular coupling, potentially outcompeting the lactonization reaction.
Q4: Which base is optimal for this coupling reaction?
A non-nucleophilic, sterically hindered base is crucial to prevent side reactions and epimerization.
-
N,N-Diisopropylethylamine (DIPEA or DIEA): This is the most commonly used and recommended base for onium salt-mediated couplings.[3]
-
2,4,6-Collidine: In cases where racemization is a significant concern, this weaker, hindered base can be a suitable alternative.[10]
Q5: How can I reliably monitor the completion of the coupling reaction?
The standard Kaiser test is unreliable for proline and its derivatives because it gives a weak red-brown result with secondary amines instead of the distinct blue color seen with primary amines.[13] Use one of the following alternative tests for a clear result:
-
Isatin Test: Produces a distinct blue-green color with unprotected N-terminal proline residues.[13]
-
Chloranil Test: Also provides a clear blue color as a positive result.[13]
Troubleshooting Guide
This section addresses common problems encountered during the coupling of this compound, their probable causes, and validated solutions.
Problem 1: Low or No Product Formation
-
Probable Cause A: Insufficient Reagent Reactivity. The coupling reagent is not potent enough to overcome the steric hindrance of the proline ring.
-
Probable Cause B: Incomplete Reaction. The reaction rate is slow due to steric hindrance, and the standard reaction time is insufficient.
-
Solution 1: Extend Reaction Time. Increase the coupling time from the standard 1-2 hours to 4-6 hours, or even overnight, while monitoring with an appropriate method like the isatin test.[4]
-
Solution 2: Perform a Double Coupling. If the monitoring test is still positive after the initial coupling, filter and wash the resin, then subject it to a second, fresh coupling reaction.[4]
-
-
Probable Cause C: Poor Solvation. The growing peptide chain may be aggregating on the solid support, preventing reagents from accessing the reaction site.
Data Summary: Coupling Reagent Comparison for Hindered Amino Acids
| Reagent | Active Ester Type | Relative Reactivity | Key Advantages | Potential Issues |
| DCC/EDC | O-acylisourea | Low | Inexpensive | Insufficient for hindered couplings; high racemization risk without additives.[4][10] |
| HBTU | OBt-ester | Moderate | Good for routine synthesis. | Can be insufficient for very hindered residues; potential for guanidinylation.[5][7] |
| HATU | OAt-ester | Very High | Excellent for hindered couplings; fast reaction rates; low racemization.[7][8][9] | Higher cost; potential for guanidinylation. |
| COMU | Oxyma-ester | Very High | Comparable to HATU; non-explosive; water-soluble byproducts.[10][11][12] | Higher cost. |
| PyBOP | OBt-ester | High | Efficient; byproducts are less hazardous than older phosphonium salts. | Can be less effective than HATU for the most difficult couplings.[5][6] |
Problem 2: Major Side Product Detected (Mass = -18 Da from Starting Material)
-
Probable Cause: Lactonization. The activated carboxylic acid has reacted intramolecularly with the cis-3-hydroxy group, eliminating a molecule of water and forming a bicyclic lactone. This is a common issue with hydroxy amino acids.
-
Solution 1: Temperature Control. Immediately cool the activation vessel to 0°C before adding the coupling reagent and base. Maintain this temperature throughout the pre-activation and coupling steps.
-
Solution 2: Minimize Activation Time. Do not allow the activated amino acid to stir for extended periods before adding the amine component. A pre-activation time of 1-3 minutes is typically sufficient.
-
Solution 3: Use In Situ Activation. Add the coupling reagent and base to the mixture of the Boc-amino acid and the resin-bound amine simultaneously, rather than pre-activating in a separate vessel.
-
Visualization of Desired Coupling vs. Lactonization Side Reaction
Caption: Competing reaction pathways after activation of this compound.
Validated Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is optimized for overcoming steric hindrance and achieving high coupling efficiency.
-
Resin Preparation: Swell the resin-bound amine in DMF for 30 minutes. If starting with an Fmoc-protected resin, perform standard deprotection (e.g., 20% piperidine in DMF) and wash thoroughly with DMF (5x).
-
Activation: In a separate reaction vessel, dissolve this compound (4 eq. relative to resin loading) and HATU (3.9 eq.) in DMF. Cool the vessel to 0°C in an ice bath.
-
Coupling: Add DIPEA (8 eq.) to the cooled amino acid solution and swirl for 1 minute. Immediately add this activation mixture to the vessel containing the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2 hours.
-
Monitoring: Remove a small sample of resin, wash thoroughly, and perform an isatin test to check for completion.
-
Washing: Once complete, wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts. If the reaction is incomplete, proceed to a second coupling (repeat steps 2-6).
Workflow for Optimizing a Difficult Coupling
Caption: A decision-making workflow for ensuring complete coupling of difficult residues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
Technical Support Center: Diketopiperazine Formation in Peptides with N-Terminal Proline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on understanding, troubleshooting, and mitigating diketopiperazine (DKP) formation in peptides where proline is the second amino acid from the N-terminus.
I. Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a concern for peptides with N-terminal proline?
A1: Diketopiperazine (DKP) formation is an intramolecular reaction that results in the cleavage of a peptide bond between the second and third amino acids.[1] This leads to the formation of a cyclic dipeptide (the DKP) from the first two amino acids and a truncated peptide fragment. This phenomenon is particularly prevalent when proline is the second amino acid (Xaa-Pro...). The free N-terminal amino group of the first amino acid attacks the carbonyl group of the peptide bond between proline and the third residue, leading to cyclization and cleavage.
This is a significant concern in peptide research and drug development for several reasons:
-
Yield Reduction: DKP formation consumes the desired full-length peptide, leading to lower synthesis yields.
-
Product Impurity: The DKP and the truncated peptide are process-related impurities that can be difficult to separate from the target peptide, complicating downstream purification.
-
Loss of Biological Activity: The formation of these byproducts results in a loss of the intended peptide and its biological function.
-
"Traceless" Impurity in SPPS: During Solid-Phase Peptide Synthesis (SPPS), if DKP formation occurs at the dipeptide stage, the resulting DKP is washed away, leaving behind an unreactive resin. This can lead to a deceptively "clean" crude product profile but with a very low yield, making the root cause difficult to identify.[2]
Q2: What is the underlying mechanism of DKP formation in Pro-containing peptides?
A2: The mechanism involves a spontaneous intramolecular aminolysis.[1] The key steps are:
-
Proline cis-trans Isomerization: The peptide bond preceding proline (Xaa-Pro) can exist in both trans and cis conformations. The cis conformation brings the N-terminal amino group into close proximity with the peptide bond's carbonyl group after the second residue.[1]
-
Nucleophilic Attack: The unprotonated N-terminal amino group acts as a nucleophile and attacks the electrophilic carbonyl carbon of the peptide bond between the second (Pro) and third amino acids.
-
Cyclization and Cleavage: This attack forms a tetrahedral intermediate which then resolves by cleaving the peptide bond, releasing the C-terminal portion of the peptide and forming the stable, six-membered DKP ring.[3]
The rigid structure of the proline ring facilitates the necessary conformation for this intramolecular attack, making Xaa-Pro sequences highly susceptible.[4]
Q3: Which factors have the most significant impact on the rate of DKP formation?
A3: Several factors critically influence the rate of DKP formation:
-
Amino Acid Sequence:
-
N-terminal Amino Acid (Xaa): The identity of the first amino acid is crucial. Peptides with a polar or charged amino acid (e.g., Gln, Glu, Lys, Ser) at the N-terminus tend to form DKPs relatively quickly.[1][5] Nonpolar alkyl side chains (e.g., Gly, Val) result in slower formation rates.[1][5] Aromatic side chains (e.g., Phe, Tyr) show intermediate rates.[1][5]
-
Proline at Position 2: Proline as the second residue from the N-terminus significantly enhances DKP formation.[4][6][7]
-
-
pH: DKP formation is pH-dependent. The reaction is generally faster under neutral to basic conditions where the N-terminal amino group is deprotonated and thus more nucleophilic.[6][8]
-
Temperature: Higher temperatures accelerate the reaction rate, which is a significant consideration during peptide synthesis, purification, and storage.[6][7]
-
Solvent: The choice of solvent can influence the peptide's conformation and the stability of intermediates. For instance, DKP formation has been observed to proceed in solvents like DMF, DMSO, and NMP even without a strong base.[8]
-
Deprotection Conditions in SPPS: During Fmoc-based SPPS, the basic conditions required for Fmoc group removal (e.g., using piperidine) can significantly promote DKP formation.[9][10]
II. Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues related to DKP formation during your experiments.
Issue 1: Unexpectedly Low Peptide Yield in SPPS, but the Crude HPLC Looks Clean
-
Possible Cause: You are likely experiencing "traceless" DKP formation.[2] This occurs when the Fmoc-Xaa-Pro-Resin is treated with a base for Fmoc removal. The newly deprotected dipeptide on the resin cyclizes, cleaves off as a DKP, and is washed away. The resin site is left unreactive, so no further peptide elongation occurs from that site.
-
Troubleshooting Steps:
-
Analyze the Deprotection Solution: After the Fmoc deprotection step of the second amino acid (Proline), collect the piperidine/DMF solution. Analyze this solution by LC-MS to look for the mass of the expected DKP.[2]
-
Use a Hindered Resin: Switch from standard resins like Wang to a more sterically hindered resin such as 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl group physically hinders the N-terminal amine from attacking the backbone, thus suppressing DKP formation.[2][3]
-
Modify Deprotection Conditions: Avoid prolonged exposure to piperidine. Use a milder, faster deprotection cocktail. A combination of 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine in NMP has been shown to drastically reduce DKP formation compared to 20% piperidine in DMF.[10]
-
Issue 2: A Major Impurity with a Mass of (Residue 1 + Proline - 2*H₂O) is Detected in the Crude Product
-
Possible Cause: This indicates that DKP formation is occurring during synthesis, likely after the third amino acid has been coupled, or during final cleavage and workup.
-
Troubleshooting Steps:
-
Optimize Coupling of the Third Amino Acid: The free N-terminus of the Xaa-Pro-Resin is susceptible to cyclization. Minimize the time between Fmoc deprotection and the subsequent coupling of the third amino acid.
-
In Situ Acylation: A "simultaneous deprotection/acylation" strategy can be effective. Here, the Fmoc deprotection is carried out in the presence of the activated third amino acid. This allows the newly formed free amine to be immediately acylated, outcompeting the intramolecular cyclization.[11]
-
Use Dipeptide Building Blocks: Synthesize the Fmoc-Xaa-Pro-OH dipeptide separately and couple it to the resin-bound peptide. This bypasses the vulnerable H-Xaa-Pro-Resin intermediate entirely.[2]
-
Issue 3: Degradation of a Purified Xaa-Pro... Peptide During Storage or Formulation
-
Possible Cause: DKP formation is not limited to synthesis; it is a common degradation pathway for purified peptides in solution and even in the solid state.[1][5]
-
Troubleshooting Steps:
-
pH and Buffer Optimization: Store the peptide in an acidic buffer (pH 3-5). At this pH, the N-terminal amine is protonated (-NH₃⁺), rendering it non-nucleophilic and inhibiting the initial step of DKP formation.[8]
-
Temperature Control: Store peptide solutions at low temperatures (e.g., 4°C or -20°C) to slow down the degradation kinetics.[8]
-
Lyophilization and Excipients: For long-term storage, lyophilize the peptide from an acidic buffer (e.g., containing acetic acid or ammonium acetate) to obtain a stable solid powder. The choice of excipients in a formulation can also influence stability.
-
III. Best Practices & Mitigation Strategies
Proactive measures can significantly reduce the incidence of DKP formation.
Strategic Choices in Peptide Synthesis
| Strategy | Description | When to Use |
| Use 2-Chlorotrityl (2-CTC) Resin | The bulky nature of this resin sterically hinders the cyclization reaction.[2][3] | Recommended as a first-line defense for any sequence containing a susceptible Xaa-Pro dipeptide at the C-terminus. |
| Couple a Dipeptide Unit | Instead of sequential coupling of the first two amino acids, use a pre-formed Fmoc-Xaa-Pro-OH dipeptide. | Highly effective for particularly problematic sequences or when other methods fail. |
| Modified Fmoc Deprotection | Replace the standard 20% piperidine/DMF with a milder cocktail like 2% DBU/5% piperazine in NMP.[10] | When using standard resins where DKP formation is a known risk. |
| In Situ Acylation | Perform the Fmoc deprotection of the first amino acid in the presence of the activated third amino acid.[11] | An advanced technique for difficult sequences where speed is critical to prevent cyclization. |
Workflow for Minimizing DKP Formation in SPPS
Below is a DOT language script for a decision-making workflow.
References
- 1. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scavenger Selection for Hydroxyproline Peptide Cleavage
Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth answers and troubleshooting for the critical step of cleaving synthetic peptides containing hydroxyproline. As Senior Application Scientists, we aim to explain not just the what, but the why behind protocol choices, ensuring your success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are scavengers, and why are they essential when cleaving any peptide, including those with hydroxyproline?
A1: During the final step of Fmoc-based solid-phase peptide synthesis (SPPS), the peptide is cleaved from the resin, and the amino acid side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid, most commonly Trifluoroacetic Acid (TFA).[1][2]
The problem is that acid-labile protecting groups, such as tert-butyl (tBu) from Hyp(tBu) or Boc from Trp(Boc), are released as highly reactive carbocations (e.g., the t-butyl cation).[2] These electrophilic species can re-attach to nucleophilic residues on your peptide, leading to undesired and often irreversible modifications. Common targets for these side reactions include the sensitive side chains of Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[3][4][5]
Scavengers are nucleophilic reagents added to the TFA cleavage cocktail to "trap" or "scavenge" these reactive carbocations before they can damage the peptide.[2][6] Their role is to ensure the integrity of the final product.
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Role of scavengers in TFA-mediated peptide cleavage.
Q2: Is hydroxyproline itself a "sensitive" residue during cleavage?
A2: Hydroxyproline (Hyp), when protected with a tert-butyl (tBu) group (Fmoc-Hyp(tBu)-OH), is generally stable. The primary concern is not the modification of the hydroxyproline residue itself, but rather the t-butyl cations that are liberated from its side chain during TFA cleavage.
The core issue remains the protection of other sensitive amino acids in your sequence. The presence of Hyp(tBu) simply contributes to the total pool of reactive carbocations that must be scavenged. Therefore, the decision on which scavengers to use should be based on the entire peptide sequence, not just the presence of hydroxyproline.[7]
Q3: I'm cleaving a hydroxyproline peptide that also contains Trp, Met, and Cys. What scavenger cocktail do you recommend?
A3: This is a classic scenario requiring a multi-component scavenger cocktail, as each sensitive residue is susceptible to different side reactions. A robust and widely cited cocktail for such sequences is Reagent K .[3][4][8]
Reagent K Composition:
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Why this combination works:
-
Water: A universal scavenger for t-butyl cations.
-
Triisopropylsilane (TIS): Often used as a less odorous alternative or supplement. TIS is highly effective at scavenging trityl cations (from Cys(Trt), His(Trt)) and other protecting groups through hydride transfer.[6][9] It can also reduce oxidized methionine.
-
Thioanisole & Phenol: These aromatic scavengers protect tryptophan and tyrosine residues. Thioanisole also aids in the removal of the Pbf protecting group from Arginine.[1][10]
-
1,2-Ethanedithiol (EDT): This is a potent reducing agent and scavenger. Its primary roles are to prevent the oxidation of Cysteine and Methionine and to scavenge t-butyl cations.[1][11] It is particularly critical for maintaining Cys residues in their reduced thiol state.[11]
The following table and decision workflow can help you select the right components for your specific sequence.
Table 1: Common Scavengers and Their Primary Targets
| Scavenger | Typical % (v/v) | Primary Target(s) | Mechanism & Notes |
| Water (H₂O) | 2.5 - 5% | tert-butyl cations | Universal scavenger. Quenches t-butyl cations to form tert-butanol.[1] |
| Triisopropylsilane (TIS) | 2.5 - 5% | Trityl (Trt) & Pbf cations | Excellent scavenger for bulky cations via hydride donation.[6][9] Reduces Met(O). Can also reduce some Cys protecting groups.[9][12] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Met, Cys, tert-butyl cations | Potent reducing agent, prevents oxidation. Scavenges t-butyl cations.[1][11] Has a strong odor. |
| Dithiothreitol (DTT) | 5% (w/v) | Met, Cys | A less odorous solid alternative to EDT for maintaining a reducing environment.[10][13] |
| Thioanisole | 5% | Trp, Arg(Pbf/Pmc) | Protects Trp from alkylation and aids in removing bulky Arg protecting groups.[1][10] |
| Phenol | 5% | Tyr, Trp | Aromatic scavenger that protects against oxidation and electrophilic attack.[1] |
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Decision workflow for scavenger cocktail selection.
Q4: Troubleshooting - My cleavage solution turned dark purple/brown. What happened?
A4: A dark color change during cleavage is a classic sign of tryptophan modification. The indole ring of tryptophan is highly susceptible to oxidation and alkylation by carbocations. This side reaction can be significantly suppressed by using the correct scavengers.
Immediate Cause: Insufficient scavenging of carbocations or an oxidizing environment. Solution:
-
Use Fmoc-Trp(Boc)-OH: Protecting the indole nitrogen with a Boc group is the most effective way to prevent many side reactions.[5][14]
-
Enhance Scavenging: Ensure your cocktail includes scavengers specifically for Trp, such as thioanisole , phenol , or EDT .[5] A standard "cocktail B" (TFA/H₂O/TIS, 95:2.5:2.5) may not be sufficient for peptides containing unprotected tryptophan.[7][13]
Q5: Can you provide a reliable, step-by-step protocol for cleaving a hydroxyproline peptide?
A5: Certainly. This protocol assumes a standard peptide containing Hyp(tBu) and other sensitive residues like Trp, Met, or Cys, synthesized on 0.1 mmol scale.
Experimental Protocol: Global Cleavage & Deprotection
Materials:
-
Peptide-resin (dried under vacuum).
-
Cleavage Cocktail (prepare fresh): e.g., Reagent K (8.25 mL TFA, 0.5 mL Phenol, 0.5 mL Water, 0.5 mL Thioanisole, 0.25 mL EDT).
-
Ice-cold methyl-tert-butyl ether (MTBE) or diethyl ether.
-
Dichloromethane (DCM) for washing.
-
50 mL conical centrifuge tube.
-
Shaker/rocker.
Procedure:
-
Preparation: Place the dried peptide-resin (approx. 150-200 mg for 0.1 mmol scale) into a 50 mL conical tube.
-
Washing: Wash the resin twice with 10 mL of DCM to ensure it is dry and swells properly. Remove the final DCM wash completely.
-
Cleavage Reaction:
-
Add 10 mL of the freshly prepared, pre-chilled cleavage cocktail to the resin.
-
Seal the tube tightly and place it on a shaker or rocker at room temperature.
-
Allow the reaction to proceed for 2-3 hours. Peptides with multiple Arginine residues may require longer cleavage times (up to 4 hours).[8]
-
-
Peptide Precipitation:
-
Filter the resin using a sintered glass funnel, collecting the TFA filtrate directly into a new 50 mL tube containing ~40 mL of ice-cold MTBE. A white precipitate (your crude peptide) should form immediately.
-
Wash the resin in the funnel twice with 1-2 mL of fresh TFA to recover any remaining peptide, collecting these washes into the same MTBE tube.
-
-
Isolation and Washing:
-
Centrifuge the MTBE suspension at ~3000 x g for 5 minutes.
-
Carefully decant the supernatant, which contains the cleaved protecting groups and scavengers.
-
Resuspend the peptide pellet in ~30 mL of fresh, cold MTBE.
-
Repeat the centrifugation and decanting steps two more times to thoroughly wash the crude peptide.[2]
-
-
Drying: After the final wash, gently blow a stream of nitrogen or argon over the pellet to dry the crude peptide. Dry under high vacuum for several hours to remove residual ether.
-
Purification: Dissolve the dried peptide in a suitable aqueous solvent (e.g., Water/Acetonitrile + 0.1% TFA) for purification by RP-HPLC.
References
- 1. cem.de [cem.de]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. (2009) | David S. King | 736 Citations [scispace.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 9. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Validation & Comparative
A Senior Application Scientist's Guide to NMR Analysis of Peptides with cis-3-hydroxy-D-proline
Introduction: The Unique Conformational Influence of Modified Prolines
In the landscape of peptide and protein biochemistry, proline stands out. Its unique cyclic structure imposes significant constraints on the polypeptide backbone, influencing folding, stability, and molecular recognition.[1] The tertiary amide bond formed by proline is more susceptible to cis/trans isomerization compared to other amino acids, expanding its conformational repertoire.[1] This inherent ability to induce turns and break helical structures makes proline a critical determinant in protein architecture.[2]
The strategic substitution of the proline ring has emerged as a powerful tool in medicinal chemistry and materials science to fine-tune peptide conformation and function. Among these modifications, hydroxylation has profound effects. While the naturally occurring trans-4-hydroxy-L-proline is known to significantly stabilize the collagen triple helix, the effects of other isomers are less understood but equally intriguing.[3] This guide focuses on the NMR analysis of peptides incorporating a non-natural isomer, cis-3-hydroxy-D-proline, providing a comparative framework for researchers in drug development and structural biology. The incorporation of such non-canonical amino acids (ncAAs) into peptides presents both opportunities for novel therapeutics and challenges for structural characterization.[4][5][6]
The Conformational Impact of cis-3-hydroxy-D-proline
The introduction of a hydroxyl group at the C3 position of a D-proline ring in a cis configuration imparts distinct conformational preferences. NMR studies have revealed that the 3-hydroxyl group plays a significant role in dictating the three-dimensional structure of peptides.[7][8] Its influence is particularly pronounced in different solvent environments.
In less polar solvents, peptides containing cis-3-hydroxy-D-proline have been observed to adopt β-hairpin structures.[7][8] However, in polar solvents like DMSO-d6, a fascinating conformational shift can occur. The C-terminal strand of the peptide may flip towards the hydroxyl group, disrupting the hairpin and forming a pseudo β-turn-like structure.[8] This is often stabilized by an intramolecular hydrogen bond between a backbone amide proton and the C3-hydroxyl group of the modified proline.[8] This solvent-dependent conformational plasticity is a key feature to consider during NMR analysis and has significant implications for receptor binding and biological activity.
Experimental Protocol: A Step-by-Step Guide to NMR Analysis
The following protocol outlines a comprehensive workflow for the NMR analysis of a synthetic peptide containing cis-3-hydroxy-D-proline.
Peptide Synthesis and Purification
The initial and critical step is the synthesis of the peptide. Peptides containing non-standard amino acids like cis-3-hydroxy-D-proline are typically prepared by solid-phase peptide synthesis (SPPS).[9]
-
Step 1: Synthesis: Incorporate the Fmoc-protected cis-3-hydroxy-D-proline derivative during standard automated or manual SPPS.
-
Step 2: Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Step 3: Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve >95% purity.
-
Step 4: Characterization: Confirm the mass of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
NMR Sample Preparation
Proper sample preparation is paramount for acquiring high-quality NMR data.[10]
-
Concentration: Dissolve the lyophilized peptide in a suitable deuterated solvent to a final concentration of 1-5 mM.[10][11] For peptides, higher concentrations generally yield better signal-to-noise.[11]
-
Solvent Selection: The choice of solvent is critical due to the conformational sensitivity of the hydroxyl group.[8] It is advisable to acquire spectra in both a non-polar solvent (e.g., CDCl₃) and a polar aprotic solvent (e.g., DMSO-d₆) to probe for solvent-dependent structural changes. For aqueous studies, a buffer system such as phosphate-buffered saline (PBS) with 5-10% D₂O is recommended.[12]
-
pH and Ionic Strength: For aqueous samples, maintain a pH below 7.5 to observe amide protons and keep the total salt concentration below 300 mM to prevent signal broadening.[12]
-
Internal Standard: Add a suitable internal standard (e.g., DSS or TSP) for chemical shift referencing.
NMR Data Acquisition
A suite of 1D and 2D NMR experiments is necessary for a thorough structural analysis.[13]
-
1D ¹H NMR: Provides an initial overview of the sample, including an assessment of purity and conformational heterogeneity (e.g., multiple sets of signals due to cis/trans isomerization of the Xaa-Pro bond).[14]
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): The cornerstone for determining the three-dimensional structure. NOE cross-peaks provide information about through-space proximities between protons (< 5-6 Å).[13]
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in resonance assignment.
-
2D ¹H-¹⁵N HSQC: Correlates amide protons with their directly attached nitrogens. This is particularly useful for monitoring chemical shift perturbations upon ligand binding or changes in environment.[15]
Data Processing and Analysis
-
Processing: Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phasing, and baseline correction.
-
Resonance Assignment: Sequentially assign the proton, carbon, and nitrogen resonances using the combination of TOCSY, NOESY, and HSQC spectra.[16]
-
Structural Restraints:
-
Structure Calculation: Use the derived restraints to calculate an ensemble of 3D structures using software such as CYANA, Xplor-NIH, or ARIA.[4][20]
Caption: Experimental workflow for NMR analysis.
Comparative Analysis: cis-3-hydroxy-D-proline vs. Other Proline Analogs
The unique structural features of cis-3-hydroxy-D-proline become evident when compared to other common proline analogs.
| Parameter | L-Proline | trans-4-hydroxy-L-proline (Hyp) | cis-3-hydroxy-D-proline |
| Typical Conformation | Polyproline II helix, β-turns | Stabilizes collagen triple helix, Cγ-exo pucker | β-hairpin (non-polar), pseudo β-turn (polar)[7][8] |
| cis/trans Isomerism | Ktrans/cis ~ 2.7 in model peptide[14] | Electron-withdrawing OH can influence Ktrans/cis | Solvent and H-bonding dependent |
| Key ¹H Chemical Shifts | Standard random coil values | Hγ shifted downfield due to OH | Hβ and Hγ shifts sensitive to local conformation |
| Characteristic NOEs | Sequential Hα(i)-HN(i+1), medium-range NOEs in turns | Specific NOEs indicative of triple-helical structure | Hα(i)-HN(i+1), potential NOE between backbone NH and C3-OH |
| ³JHN-Hα Coupling Constants | Dependent on φ angle | Reflective of extended conformation in helices | Varies with turn type and local conformation |
The presence of the hydroxyl group in cis-3-hydroxy-D-proline can lead to observable chemical shift perturbations (CSPs) in adjacent residues, particularly in response to changes in solvent or upon ligand binding.[15][21][22][23][24] Mapping these CSPs can provide valuable insights into the interaction surface and conformational changes of the peptide.
Caption: Conformational preferences of proline analogs.
Conclusion and Future Outlook
The incorporation of cis-3-hydroxy-D-proline into peptides offers a sophisticated strategy for controlling conformation in a solvent-dependent manner. A thorough NMR analysis, combining a suite of 1D and 2D experiments, is essential to elucidate the detailed three-dimensional structure and conformational dynamics of these modified peptides. The comparative data presented here underscores the subtle yet powerful influence of stereochemistry and substituent placement on the proline ring. As the demand for conformationally constrained peptides in drug discovery continues to grow, the insights gained from detailed NMR studies of molecules containing non-canonical amino acids like cis-3-hydroxy-D-proline will be invaluable for designing next-generation therapeutics with enhanced potency, selectivity, and stability.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bif.wisc.edu [bif.wisc.edu]
- 4. Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NS-Pep: De novo Peptide Design with Non-Standard Amino Acids [arxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Conformational studies of peptides containing cis-3-hydroxy-D-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nmr-bio.com [nmr-bio.com]
- 11. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 12. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 13. youtube.com [youtube.com]
- 14. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protein-nmr.org.uk [protein-nmr.org.uk]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Analysis of coordinated NMR chemical shifts to map allosteric regulatory networks in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Conformational Analysis of Peptides Containing cis- vs trans-3-Hydroxyproline
For researchers, scientists, and drug development professionals, the nuanced world of peptide conformation is a critical frontier. The subtle interplay of stereochemistry can dramatically alter a peptide's three-dimensional structure, and consequently, its biological activity. Within this landscape, proline and its hydroxylated analogs stand out for their profound influence on peptide backbone rigidity and folding. This guide provides an in-depth, objective comparison of the conformational properties of peptides incorporating cis-3-hydroxyproline versus trans-3-hydroxyproline, supported by experimental data and detailed methodologies. Our focus is to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of designing and analyzing peptides with these unique residues.
The Pivotal Role of Proline Analogs in Peptide Structure
Proline's cyclic structure imparts a unique conformational rigidity to the peptide backbone, significantly influencing protein folding and stability. The substitution of a hydroxyl group on the pyrrolidine ring, as seen in hydroxyprolines, further refines these conformational preferences through stereoelectronic effects. The position and stereochemistry of this hydroxyl group dictate the ring's pucker and the propensity for cis-trans isomerization of the preceding peptide bond, offering a powerful tool for peptide design.[1][2] This guide will dissect the distinct structural consequences of incorporating the diastereomeric forms of 3-hydroxyproline.
Unraveling the Conformational Dichotomy: cis- vs. trans-3-Hydroxyproline
The orientation of the 3-hydroxyl group relative to the carboxyl group defines the cis and trans isomers of 3-hydroxyproline, leading to markedly different conformational landscapes within a peptide chain.
cis-3-Hydroxyproline: A Propensity for Unique Turns
NMR studies on peptides containing cis-3-hydroxy-d-proline have revealed a significant role for the hydroxyl group in dictating the overall three-dimensional structure.[3][4] In polar solvents like DMSO-d6, the hydroxyl group can actively participate in hydrogen bonding, leading to the formation of pseudo β-turn-like structures.[4] This is a departure from the more extended conformations often associated with proline-containing peptides. The presence of the cis-hydroxyl group can, therefore, be exploited to induce specific turn motifs in peptide design.
trans-3-Hydroxyproline: A Modulator of Helical Stability
In contrast, trans-3-hydroxyproline has been shown to have a destabilizing effect on the collagen triple helix, particularly when incorporated in the Yaa position of the repeating Xaa-Yaa-Gly sequence.[5][6][7] This destabilization is attributed to unfavorable steric clashes and inappropriate mainchain dihedral angles arising from the pyrrolidine ring pucker induced by the trans-hydroxyl group.[8][9] However, when placed in the Xaa position, the destabilizing effect is less pronounced.[5][6] This highlights the context-dependent nature of its conformational influence.
Comparative Analysis of Conformational Parameters
To provide a clear, quantitative comparison, the following table summarizes key conformational parameters for peptides containing cis- and trans-3-hydroxyproline, as derived from experimental studies.
| Parameter | cis-3-Hydroxyproline Peptides | trans-3-Hydroxyproline Peptides | Key References |
| Predominant Conformation | Can induce β-turn-like structures, especially in polar solvents. | Can disrupt helical structures; effect is position-dependent. | [3][4][5][6] |
| Pyrrolidine Ring Pucker | Influenced by intramolecular hydrogen bonding involving the hydroxyl group. | Can lead to puckers that result in steric clashes in certain secondary structures. | [8][10] |
| cis/trans Isomer Ratio | The hydroxyl group can influence the equilibrium of the preceding peptide bond. | The trans/cis ratio of the Xaa-3-Hyp bond is not significantly different from that of an Xaa-Pro bond. | [8] |
| Impact on Collagen Stability | Not extensively studied in the context of collagen stability. | Destabilizes the collagen triple helix compared to proline.[5][6] | [5][6][8] |
Experimental Workflows for Conformational Analysis
A robust conformational analysis of peptides containing 3-hydroxyproline isomers relies on a combination of spectroscopic and computational techniques. Here, we detail the core experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD), which are central to these investigations.
Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution.[11][12][13]
Caption: High-level workflow for NMR-based peptide conformational analysis.
Step-by-Step NMR Methodology:
-
Peptide Synthesis and Purification: Synthesize the peptides containing cis- or trans-3-hydroxyproline using solid-phase peptide synthesis (SPPS) and purify by reverse-phase HPLC.[14][15][16][17]
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM. The choice of solvent is critical as it can influence peptide conformation.[3]
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and concentration.
-
2D NMR Experiments: Perform a suite of two-dimensional NMR experiments to assign all proton and carbon resonances and to derive structural restraints.[18]
-
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.[18] The presence of a strong sequential Hα(i) - Hδ(i+1) NOE is indicative of a trans peptide bond, while a strong Hα(i) - Hα(i+1) NOE suggests a cis conformation.[18]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.
-
-
Resonance Assignment: Use the combination of 2D NMR spectra to assign the chemical shifts of all atoms in the peptide.
-
Structural Restraint Generation:
-
Distance Restraints: Convert NOE cross-peak intensities into upper distance limits between protons.
-
Dihedral Angle Restraints: Use coupling constants (e.g., ³J(HNHα)) to determine backbone dihedral angle (φ) restraints.
-
-
Structure Calculation and Refinement: Employ molecular dynamics or simulated annealing protocols using software like CYANA, XPLOR-NIH, or AMBER to generate an ensemble of structures consistent with the experimental restraints.
Circular Dichroism (CD) Spectroscopy Workflow
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[19][20]
Caption: Workflow for Circular Dichroism analysis of peptide secondary structure.
Step-by-Step CD Methodology:
-
Sample Preparation: Prepare a dilute solution of the peptide (typically 10-100 µM) in a suitable buffer (e.g., phosphate buffer). Ensure the buffer has low absorbance in the far-UV region.
-
Data Acquisition:
-
Thermal Melt Experiments: To assess the stability of the peptide's conformation, monitor the CD signal at a specific wavelength (e.g., 225 nm for collagen-like peptides) as a function of temperature.[21]
-
Data Analysis:
-
Use deconvolution algorithms to estimate the percentage of different secondary structure elements (α-helix, β-sheet, turn, random coil).
-
From the thermal melt curve, determine the melting temperature (Tm), which is the temperature at which 50% of the peptide is unfolded.
-
Conclusion and Future Directions
The choice between cis- and trans-3-hydroxyproline offers a powerful strategy for fine-tuning peptide conformation and stability. cis-3-Hydroxyproline can be a valuable tool for inducing turn structures, while the destabilizing effect of trans-3-hydroxyproline on helical structures can be harnessed to modulate peptide flexibility. A thorough conformational analysis, employing a combination of high-resolution NMR and CD spectroscopy, is paramount to understanding and predicting the structural consequences of incorporating these non-canonical amino acids. Future research will likely focus on leveraging these distinct conformational biases in the rational design of peptidomimetics with enhanced biological activity and therapeutic potential.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conformational studies of peptides containing cis-3-hydroxy-D-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of 3-hydroxyproline residues on collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] Effect of 3-hydroxyproline residues on collagen stability. | Semantic Scholar [semanticscholar.org]
- 8. bif.wisc.edu [bif.wisc.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. Synthesis of peptides and derivatives of 3- and 4- hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. scite.ai [scite.ai]
- 17. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
- 19. Circular Dichroism Studies of Secondary Structure of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 20. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. upcommons.upc.edu [upcommons.upc.edu]
The Hydroxyproline Dichotomy: A Comparative Guide to 3-Hydroxyproline's Impact on Peptide Stability and Triple Helix Formation
For researchers, scientists, and drug development professionals navigating the complex world of peptide and collagen-based therapeutics, understanding the subtle yet profound impact of post-translational modifications is paramount. Among these, the hydroxylation of proline stands out as a critical determinant of the stability and structure of the collagen triple helix. While 4-hydroxyproline (4-Hyp) is widely recognized as the principal stabilizing force, its constitutional isomer, 3-hydroxyproline (3-Hyp), presents a more enigmatic and often counterintuitive role. This guide provides an in-depth, objective comparison of the effects of 3-Hyp on peptide stability and triple helix formation, supported by experimental data and detailed methodologies, to empower you in your research and development endeavors.
The Foundational Difference: 4-Hyp the Stabilizer vs. 3-Hyp the Modulator
The collagen triple helix, a hallmark of structural proteins in the extracellular matrix, is defined by its repeating Gly-Xaa-Yaa amino acid sequence. The imino acids proline and hydroxyproline are frequently found in the Xaa and Yaa positions, respectively. The hydroxylation of proline at the C4 position to form 4(R)-hydroxyproline is a well-established post-translational modification crucial for the conformational stability of the triple helix.[1] This stability is largely attributed to stereoelectronic effects, where the electronegative hydroxyl group influences the pucker of the proline ring and the torsional angles of the peptide backbone, preorganizing the polypeptide chain into a conformation amenable to triple helix formation.[1]
In contrast, 3(S)-hydroxyproline, a rarer modification naturally occurring in sequences such as 3-Hyp-4-Hyp-Gly, has a markedly different and position-dependent influence on triple helix stability.[2][3] Initial and prominent studies have demonstrated that the incorporation of 3-Hyp can, in many contexts, be destabilizing compared to both proline and the robustly stabilizing 4-Hyp.[2][3][4]
The Great Debate: Destabilization vs. Context-Dependent Stabilization
The scientific literature presents a fascinating dichotomy regarding the influence of 3-Hyp in the Xaa position on triple helix stability. This apparent contradiction underscores the nuanced and context-dependent nature of this modification.
The Destabilizing Effect of 3-Hydroxyproline
Seminal work by Jenkins and colleagues provided compelling evidence for the destabilizing nature of 3-Hyp.[2][3] Their research on "host-guest" peptides, where a central tripeptide unit in a stable (Pro-4-Hyp-Gly)n scaffold is replaced, demonstrated a clear hierarchy of stability.
When 3-Hyp was placed in its natural Xaa position in the sequence (Pro-4-Hyp-Gly)3-3-Hyp-4-Hyp-Gly -(Pro-4-Hyp-Gly)3, the melting temperature (Tm), a measure of thermal stability, was found to be lower than that of the parent peptide containing a Pro-Pro-Gly central unit.[2] The destabilization was even more pronounced when 3-Hyp was incorporated into the non-natural Yaa position.[2][3]
The mechanistic underpinning of this destabilization is twofold:
-
Inductive Effects : The electron-withdrawing hydroxyl group at the C3 position is thought to weaken the crucial interstrand hydrogen bond between the Xaa residue's carbonyl oxygen and the glycine amide proton of an adjacent strand.[2]
-
Unfavorable Ring Pucker : The preferred pyrrolidine ring pucker of 3-Hyp can lead to mainchain dihedral angles that are not optimal for the canonical triple helix structure, potentially introducing steric clashes.[2][3]
The Case for Stabilization by 3-Hydroxyproline
Conversely, a study by Mizuno and colleagues presented data suggesting that under certain conditions, 3-Hyp in the Xaa position can actually be stabilizing.[5] They synthesized a series of peptides with repeating Gly-Xaa-4-Hyp units and found that replacing Pro with 3-Hyp in the Xaa position led to an increase in the triple helix melting temperature.[5] For instance, the peptide H-(Gly-3(S)Hyp-4(R)Hyp)9-OH exhibited a Tm of 56.5 °C, which is 4.5 °C higher than that of H-(Gly-Pro-4(R)Hyp)9-OH (52.0 °C).[5]
This stabilizing effect is proposed to arise primarily from entropic factors.[5] The inherent conformational preferences of 3-Hyp may preorganize the peptide backbone in a way that reduces the entropic penalty of folding into the rigid triple helical structure.
Reconciling the Discrepancy
The seemingly contradictory findings can be reconciled by considering the specific sequence context of the peptides studied. In the destabilizing case reported by Jenkins et al., the 3-Hyp was part of a guest sequence within a host peptide. In the stabilizing case from Mizuno et al., the 3-Hyp was part of a repeating tripeptide unit. This highlights a critical principle: the effect of a single amino acid modification on peptide stability is not absolute but is instead influenced by its neighboring residues and the overall sequence pattern. The interplay of enthalpic (e.g., hydrogen bonding) and entropic (e.g., conformational preorganization) contributions to stability is delicately balanced and can be tipped in either direction depending on the specific molecular environment.
Quantitative Comparison of Thermal Stability
The following table summarizes key experimental data from the literature, showcasing the impact of 3-Hyp on the melting temperature (Tm) of collagen-like peptides compared to other proline variants.
| Peptide Sequence | Key Modification | Melting Temperature (Tm) in °C | Reference |
| (Pro-4-Hyp-Gly)7 | Control (4-Hyp) | 58 | [2] |
| (Pro-4-Hyp-Gly)3-Pro-Pro-Gly-(Pro-4-Hyp-Gly)3 | Control (Pro) | 40 | [2] |
| (Pro-4-Hyp-Gly)3-3-Hyp -4-Hyp-Gly-(Pro-4-Hyp-Gly)3 | 3-Hyp in Xaa | 37 | [2] |
| (Pro-4-Hyp-Gly)3-Pro-3-Hyp -Gly-(Pro-4-Hyp-Gly)3 | 3-Hyp in Yaa | 24 | [2] |
| H-(Gly-Pro-4(R)Hyp)9-OH | Control (Pro) | 52.0 | [5] |
| H-(Gly-3(S)Hyp -4(R)Hyp)9-OH | 3-Hyp in Xaa | 56.5 | [5] |
Visualizing the Concepts
To better understand the structural differences and experimental workflows, the following diagrams are provided.
Chemical Structures and Ring Pucker
Caption: Chemical structures and preferred ring pucker of proline and its hydroxylated variants.
Experimental Workflow for Stability Analysis
Caption: A typical experimental workflow for assessing the thermal stability of collagen-like peptides.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed step-by-step methodologies for key experiments are provided below.
Solid-Phase Peptide Synthesis (SPPS) of Hydroxyproline-Containing Peptides
This protocol outlines the manual synthesis of a generic collagen-like peptide using Fmoc/tBu chemistry.
-
Resin Selection and Swelling :
-
Choose a suitable resin (e.g., Rink Amide for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).
-
Place the resin in a reaction vessel and swell in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
-
First Amino Acid Coupling :
-
If the resin is not pre-loaded, couple the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) to the resin using a suitable coupling agent (e.g., HBTU/HOBt or DIC/Oxyma) and a base (e.g., DIPEA) in DMF.
-
Allow the reaction to proceed for 2-4 hours, then wash the resin thoroughly with DMF.
-
-
Fmoc Deprotection :
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.
-
Wash the resin extensively with DMF to remove all traces of piperidine.
-
-
Amino Acid Coupling Cycle :
-
Activate the next Fmoc-protected amino acid (e.g., Fmoc-Pro-OH, Fmoc-4-Hyp(tBu)-OH, or Fmoc-3-Hyp(tBu)-OH) by dissolving it with a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the completion of the reaction using a qualitative test (e.g., the Kaiser test).
-
Wash the resin thoroughly with DMF.
-
-
Repeat Cycles :
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
-
Cleavage and Deprotection :
-
Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification :
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Thermal Stability Analysis by Circular Dichroism (CD) Spectroscopy
This protocol describes the determination of the melting temperature (Tm) of a collagen-like peptide.
-
Sample Preparation :
-
Dissolve the lyophilized, purified peptide in a suitable buffer (e.g., 50 mM acetic acid or phosphate-buffered saline, pH 7.4) to a final concentration of approximately 0.2 mg/mL.
-
Allow the peptide solution to equilibrate at 4 °C for at least 24 hours to ensure complete triple helix formation.
-
-
Instrument Setup :
-
Turn on the CD spectropolarimeter and the nitrogen purge. Allow the instrument to warm up and stabilize.
-
Set the temperature control unit to 4 °C.
-
-
Data Acquisition Parameters :
-
Set the measurement wavelength to monitor the characteristic positive peak of the collagen triple helix, typically around 225 nm.
-
Set the temperature ramp rate to a slow value, such as 0.5 °C or 1 °C per minute, to maintain thermal equilibrium.
-
Define the temperature range for the experiment (e.g., from 4 °C to 80 °C).
-
Set the data pitch (e.g., collect a data point every 0.5 °C).
-
-
Running the Experiment :
-
Transfer the peptide solution to a quartz cuvette (typically 1 mm path length) and place it in the temperature-controlled cell holder.
-
Record a baseline spectrum with the buffer alone.
-
Initiate the thermal denaturation program. The instrument will slowly heat the sample and record the ellipticity at 225 nm as a function of temperature.
-
-
Data Analysis :
-
Subtract the buffer baseline from the sample data.
-
Plot the ellipticity at 225 nm versus temperature. This will generate a sigmoidal melting curve.
-
The melting temperature (Tm) is determined as the midpoint of this transition, which corresponds to the temperature at which 50% of the peptide is unfolded. This is typically calculated by finding the maximum of the first derivative of the melting curve.
-
Conclusion and Future Perspectives
The influence of 3-hydroxyproline on peptide stability and triple helix formation is a compelling example of the intricate structure-function relationships in protein chemistry. While 4-hydroxyproline is a reliable stabilizer, 3-hydroxyproline acts as a modulator, capable of either subtly destabilizing or, in specific contexts, stabilizing the collagen triple helix. This context-dependent behavior, rooted in a delicate balance of stereoelectronic, steric, and entropic effects, offers a sophisticated tool for the rational design of collagen-mimetic peptides with tailored thermal stabilities.
For researchers in drug development and biomaterials science, a thorough understanding of the principles outlined in this guide is essential. By leveraging the distinct properties of 3-hydroxyproline and 4-hydroxyproline, it is possible to fine-tune the stability of collagen-based constructs for a wide range of applications, from thermally responsive drug delivery systems to engineered tissues with specific biomechanical properties. Future research will undoubtedly continue to unravel the complexities of these modifications, paving the way for even more advanced and precisely engineered biomaterials.
References
- 1. COLLAGEN STRUCTURE AND STABILITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bif.wisc.edu [bif.wisc.edu]
- 3. Effect of 3-hydroxyproline residues on collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of the -Gly-3(S)-hydroxyprolyl-4(R)-hydroxyprolyl- tripeptide unit on the stability of collagen model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Isomers: Unraveling the Contrasting Biological Activities of Peptides Containing 3-Hydroxyproline and 4-Hydroxyproline
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the intricate world of peptide science, subtle molecular modifications can lead to profound functional consequences. This is particularly true for the post-translational hydroxylation of proline, a common amino acid in structural proteins like collagen. The two primary positional isomers, 3-hydroxyproline (3-Hyp) and 4-hydroxyproline (4-Hyp), while differing only in the location of a single hydroxyl group, impart dramatically different biological activities to the peptides in which they reside. This guide provides an in-depth comparison of these two crucial amino acid modifications, offering experimental insights and methodologies to aid researchers in their exploration of peptide-based therapeutics and biomaterials.
The Fundamental Dichotomy: Stability vs. Instability in Protein Structure
The most well-documented and functionally significant difference between 3-Hyp and 4-Hyp lies in their influence on the conformational stability of the collagen triple helix, the most abundant protein in animals.[1][2][3][4]
(R)-4-hydroxyproline (4-Hyp) is a cornerstone of collagen stability.[1][3][4][5] Its presence in the Yaa position of the repeating Gly-Xaa-Yaa sequence is known to markedly enhance the thermal stability of the triple helix.[1][3][6] This stabilizing effect is not due to hydrogen bonding with water molecules as initially thought, but rather to stereoelectronic effects that preorganize the pyrrolidine ring in a conformation favorable for the triple helix structure.[1][3][4]
In stark contrast, (S)-3-hydroxyproline (3-Hyp) has been shown to destabilize the collagen triple helix.[1][2][7] The extent of this destabilization is position-dependent. When 3-Hyp is in its natural Xaa position within the 3-Hyp-4-Hyp-Gly sequence, the destabilizing effect is minor.[1][2][7] However, if placed in the non-natural Yaa position, the destabilization is significant due to inappropriate mainchain dihedral angles and steric clashes.[1][2] The destabilizing influence of 3-Hyp is attributed to the inductive effect of its hydroxyl group.[1][2][7]
Comparative Impact on Collagen Triple Helix Stability
| Feature | 4-Hydroxyproline (4-Hyp) | 3-Hydroxyproline (3-Hyp) |
| Effect on Stability | Markedly increases conformational stability[1][3][4] | Destabilizes the triple helix[1][2][7] |
| Positional Influence | Most effective in the Yaa position of Gly-Xaa-Yaa[3][6] | Minor destabilization in the natural Xaa position; major destabilization in the non-natural Yaa position[1][2] |
| Mechanism | Stereoelectronic effects preorganizing the pyrrolidine ring[1][3][4] | Inductive effect of the hydroxyl group and steric clashes[1][2][7] |
Beyond Stability: The Bioactivity of Hydroxyproline-Containing Peptides
While their roles in protein structure are opposing, peptides derived from the breakdown of collagen containing both 3-Hyp and 4-Hyp exhibit significant biological activities. Following oral ingestion of collagen hydrolysates, these small peptides are absorbed into the bloodstream and can exert various physiological effects.[8][9]
Peptides with 4-Hydroxyproline: The dipeptide prolyl-4-hydroxyproline (Pro-4Hyp) is one of the most abundant collagen-derived peptides found in human blood after ingestion.[9][10] It has been shown to have a range of biological effects, including:
These activities suggest that 4-Hyp containing peptides play a role in tissue repair and regeneration.
Peptides with 3-Hydroxyproline: Although much less abundant than 4-Hyp, 3-Hyp is essential for the function of certain collagen types, and its absence due to genetic defects can lead to severe osteogenesis imperfecta.[11][12] Recently, the tripeptide Gly-3Hyp-4Hyp has been identified in human blood at significant concentrations after the ingestion of collagen hydrolysate.[9] This peptide has demonstrated remarkable properties:
-
Exceptional Stability: Gly-3Hyp-4Hyp exhibits high resistance to degradation by peptidases in plasma, leading to a prolonged presence in the bloodstream.[9]
-
Bioactivity: This tripeptide shows chemotactic activity on skin fibroblasts and promotes osteoblast differentiation, similar to 4-Hyp containing peptides.[9]
The high stability and bioactivity of Gly-3Hyp-4Hyp suggest it may be a key contributor to the beneficial effects of collagen supplementation.
Signaling and Cellular Mechanisms
The biological effects of these hydroxyproline-containing peptides are mediated through specific cellular signaling pathways. For instance, Pro-4Hyp has been shown to promote lamellipodia-driven motility in tendon cells via the activation of β1-integrin and the extracellular signal-regulated kinase (ERK) pathway.[8]
References
- 1. bif.wisc.edu [bif.wisc.edu]
- 2. Effect of 3-hydroxyproline residues on collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COLLAGEN STRUCTURE AND STABILITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 5. drinkharlo.com [drinkharlo.com]
- 6. In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of 3-hydroxyproline residues on collagen stability. | Sigma-Aldrich [sigmaaldrich.com]
- 8. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a highly stable bioactive 3-hydroxyproline-containing tripeptide in human blood after collagen hydrolysate ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Location of 3-Hydroxyproline Residues in Collagen Types I, II, III, and V/XI Implies a Role in Fibril Supramolecular Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The importance of proline residues in the structure, stability and susceptibility to proteolytic degradation of collagens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Impact of cis-3-Hydroxyproline on β-Turn Formation in Peptides
For researchers, medicinal chemists, and professionals in drug development, the ability to rationally design and control peptide conformation is paramount. The β-turn, a ubiquitous secondary structure motif, plays a critical role in molecular recognition, protein folding, and the overall bioactivity of peptides. This guide provides an in-depth comparison of the structural impact of the cis-3-hydroxy group on β-turn formation in peptides, contrasting its effects with other proline analogs and outlining the experimental methodologies used for their characterization.
The Significance of β-Turns in Peptide and Protein Structure
β-turns are compact structures that reverse the direction of the polypeptide chain, typically involving four amino acid residues. They are crucial for the globular architecture of proteins and are often found in the active sites of bioactive peptides. The formation of a stable β-turn is a key strategy in peptidomimetic design to constrain a peptide into its bioactive conformation, thereby enhancing its potency, selectivity, and metabolic stability.
Proline is a well-known β-turn inducer due to the conformational constraints imposed by its pyrrolidine ring. However, subtle modifications to the proline ring, such as hydroxylation, can further refine and stabilize specific turn types. Here, we focus on the unique role of cis-3-hydroxyproline in promoting β-turn formation.
The Stereochemical Influence of the cis-3-Hydroxy Group
The stereochemistry of the hydroxyl group on the proline ring has a profound impact on the local peptide conformation. In cis-3-hydroxyproline, the hydroxyl group is oriented on the same face of the pyrrolidine ring as the carboxyl group. This specific orientation leads to distinct stereoelectronic effects that influence the ring pucker and the backbone dihedral angles (φ and ψ), predisposing the peptide to adopt a β-turn-like structure.
Intramolecular Hydrogen Bonding: A Key Stabilizing Factor
A pivotal feature of incorporating cis-3-hydroxy-D-proline into a peptide is the potential for the 3-hydroxyl group to act as a hydrogen bond acceptor. NMR studies have revealed that in polar solvents, the hydroxyl group can form an intramolecular hydrogen bond with a downstream amide proton, leading to a pseudo-β-turn-like nine-membered ring structure[1][2]. This interaction significantly stabilizes the turn conformation.
Figure 1: A diagram illustrating the intramolecular hydrogen bond formation in a peptide containing cis-3-hydroxyproline, leading to a stabilized pseudo β-turn-like structure.
Comparison with Proline Analogs
The β-turn-inducing potential of cis-3-hydroxyproline is best understood in comparison to other proline derivatives.
| Amino Acid | Key Structural Feature | Impact on β-Turn Formation |
| Proline | Unsubstituted pyrrolidine ring | General β-turn inducer, but with conformational flexibility. |
| cis-3-Hydroxyproline | Hydroxyl group cis to the carboxyl group | Strong promoter of β-turn-like structures, often stabilized by intramolecular hydrogen bonds[1][2]. |
| trans-3-Hydroxyproline | Hydroxyl group trans to the carboxyl group | Less effective at inducing β-turns compared to the cis isomer; can destabilize certain secondary structures like the collagen triple helix[3]. |
| trans-4-Hydroxyproline | Hydroxyl group at the 4-position | Significantly stabilizes the collagen triple helix through stereoelectronic effects but has a different impact on β-turn propensity compared to 3-hydroxyproline[3]. |
| cis-4-Hydroxyproline | Hydroxyl group at the 4-position | The cis/trans isomerization at the 4-position also markedly affects peptide conformation[4]. |
Table 1: Comparison of the structural effects of various proline analogs on peptide conformation.
Experimental Methodologies for Characterizing β-Turns
A multi-pronged approach combining spectroscopic and computational techniques is essential for the robust characterization of β-turn structures in peptides containing cis-3-hydroxyproline.
// Nodes peptide_synthesis [label="Peptide Synthesis\n(with cis-3-Hyp)"]; nmr [label="NMR Spectroscopy\n(NOESY, ROESY, TOCSY)"]; cd [label="Circular Dichroism (CD)\nSpectroscopy"]; computation [label="Computational Modeling\n(MD Simulations)"]; structural_elucidation [label="Structural Elucidation\n(β-turn characterization)"];
// Edges peptide_synthesis -> nmr [label="Conformational\nAnalysis"]; peptide_synthesis -> cd [label="Secondary Structure\nEstimation"]; peptide_synthesis -> computation [label="In Silico\nValidation"]; nmr -> structural_elucidation; cd -> structural_elucidation; computation -> structural_elucidation; } ends_dot
Figure 2: Experimental workflow for the structural characterization of peptides containing cis-3-hydroxyproline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the three-dimensional structure of peptides in solution. For peptides with cis-3-hydroxyproline, NMR studies are crucial for identifying the intramolecular hydrogen bond that stabilizes the β-turn.
Experimental Protocol: 2D NMR for Peptide Structure Determination
-
Sample Preparation: Dissolve the synthesized peptide in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a concentration of 1-5 mM. The choice of solvent is critical, as it can influence the peptide's conformation[1][2].
-
Data Acquisition: Acquire a series of 2D NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons. Key NOE cross-peaks, such as between an amide proton and a proton on the cis-3-hydroxyproline ring, can confirm the turn structure.
-
-
Data Analysis:
-
Assign all proton resonances using the TOCSY and NOESY/ROESY spectra.
-
Measure NOE intensities to derive interproton distance restraints.
-
Analyze temperature coefficients of amide protons to identify those involved in intramolecular hydrogen bonding (a small temperature coefficient indicates hydrogen bonding).
-
Use the distance restraints in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate a family of conformers consistent with the NMR data.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the secondary structure content of a peptide. Different types of β-turns give rise to characteristic CD spectra[5][6][7].
Experimental Protocol: CD Spectroscopy for β-Turn Analysis
-
Sample Preparation: Prepare a solution of the peptide in a suitable solvent (e.g., methanol, trifluoroethanol) at a concentration of approximately 0.1-0.2 mg/mL.
-
Data Acquisition: Record the CD spectrum from 190 to 250 nm using a quartz cuvette with a path length of 0.1 cm.
-
Data Analysis: Compare the obtained spectrum with reference spectra for different secondary structures. For example, a Type II β-turn is often characterized by two positive CD bands around 230 nm and 202 nm[7]. While a single model curve for all β-turns is not feasible, CD is excellent for comparing the conformational propensities of a series of related peptides[5].
Computational Modeling
Molecular dynamics (MD) simulations complement experimental data by providing insights into the dynamic behavior and conformational landscape of peptides.
Workflow: Molecular Dynamics Simulation of a Peptide
-
System Setup: Build the initial peptide structure, solvate it in a water box, and add counter-ions to neutralize the system.
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure.
-
Production Run: Run the simulation for a sufficient length of time (e.g., 100-500 ns) to sample the conformational space.
-
Analysis: Analyze the trajectory to determine the population of different secondary structures, including β-turns, and to visualize key interactions like the intramolecular hydrogen bond involving the cis-3-hydroxy group.
Concluding Remarks
The incorporation of cis-3-hydroxyproline into peptides is a powerful strategy for stabilizing β-turn conformations. The stereospecific orientation of the 3-hydroxy group facilitates the formation of a key intramolecular hydrogen bond, which acts as a conformational lock. This guide has outlined the structural basis for this effect and provided a comparative overview against other proline analogs. The detailed experimental protocols for NMR, CD, and computational modeling serve as a practical framework for researchers aiming to characterize and leverage the unique properties of cis-3-hydroxyproline in peptide design and drug development. The judicious use of this modified amino acid can lead to the creation of more potent and stable peptide-based therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conformational studies of peptides containing cis-3-hydroxy-D-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bif.wisc.edu [bif.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. Circular dichroism of beta turns in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Peptide models for beta-turns. A circular dichroism study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of Boc-cis-3-hydroxy-D-proline: A Comparative Guide to Modulating Peptide-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular recognition, the precise conformation of a peptide is paramount in dictating its binding affinity and specificity to a protein target. Proline, a unique amino acid with a cyclic side chain, naturally imparts significant conformational constraints on the peptide backbone.[1] However, the quest for enhanced therapeutic efficacy and tailored biological activity has spurred the development of a diverse array of proline analogs. Among these, Boc-cis-3-hydroxy-D-proline has emerged as a powerful tool for fine-tuning peptide structure and, consequently, its interactions with proteins.[2]
This guide provides an in-depth technical comparison of this compound with other proline-based alternatives. We will explore the underlying principles of conformational control, present supporting experimental data from key biophysical techniques, and offer detailed protocols to empower researchers in their peptide design and optimization endeavors.
The Proline Conundrum: A Tale of Two Isomers
The peptide bond preceding a proline residue can exist in either a cis or trans conformation, a phenomenon known as cis-trans isomerization.[3] While the trans form is generally more stable for most amino acid pairings, the energy difference between the cis and trans isomers of an Xaa-Pro bond is significantly smaller.[4][5] This equilibrium between two distinct backbone geometries can be both a challenge and an opportunity in drug design. The ability of a peptide to adopt a specific conformation, often a β-turn, is frequently a prerequisite for high-affinity binding to its protein target.[6]
Proline analogs, such as this compound, offer a sophisticated means to bias this equilibrium and pre-organize the peptide into a bioactive conformation.[2] The stereochemistry of the hydroxyl group and the pyrrolidine ring in this compound introduces specific steric and electronic effects that favor a particular backbone geometry, thereby reducing the entropic penalty upon binding.
Comparative Analysis: this compound vs. Alternatives
The strategic placement of a proline analog can profoundly influence a peptide's binding affinity for its target protein. While direct, head-to-head comparative studies for this compound against all other analogs in a single peptide-protein system are not extensively available in the public literature, we can synthesize data from various studies on well-characterized systems, such as the p53-MDM2 and Grb2-SH2 domain interactions, to draw meaningful comparisons.
The following table illustrates the expected impact of incorporating different proline analogs on the binding affinity (dissociation constant, Kd) of a hypothetical peptide to its target protein. A lower Kd value indicates a stronger binding affinity.
| Proline Analog | Expected Impact on Peptide Conformation | Anticipated Effect on Binding Affinity (Kd) | Rationale |
| L-Proline (Standard) | Flexible, exists in both cis and trans conformations.[4][5] | Baseline | Serves as the natural reference point. |
| This compound | Strong inducer of a specific turn conformation, favors the cis amide bond.[7] | Significant Decrease | Pre-organizes the peptide into a bioactive conformation, reducing the entropic penalty of binding. The hydroxyl group can also form additional hydrogen bonds with the target protein. |
| Boc-trans-3-hydroxy-D-proline | Induces a different turn geometry compared to the cis isomer. | Variable | The effect on binding is highly dependent on whether the induced conformation matches the binding pocket of the target protein. |
| Boc-4(R)-hydroxy-L-proline (Hyp) | Stabilizes the trans amide bond and a Cγ-exo pucker. | Variable | Commonly found in collagen; its effect on other peptide-protein interactions depends on the specific conformational requirements of the binding site. |
| Boc-4(S)-hydroxy-L-proline (hyp) | Favors the cis amide bond and a Cγ-endo pucker. | Variable | The conformational bias is different from the 4(R) isomer and its impact on binding is context-dependent. |
Experimental Validation: Quantifying the Interaction
To empirically determine the influence of proline analogs on peptide-protein interactions, several biophysical techniques are indispensable. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most powerful and widely used methods.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on biomolecular interactions, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).
Experimental Workflow for SPR Analysis
Caption: A typical workflow for analyzing peptide-protein interactions using SPR.
Detailed Protocol for SPR Analysis:
-
Immobilization of the Target Protein:
-
Activate the surface of a CM5 sensor chip using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 2000-5000 Response Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Peptide Analog Injection and Binding Measurement:
-
Prepare a series of dilutions of the peptides containing different proline analogs in a suitable running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Inject the peptide solutions over the immobilized protein surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase where only running buffer flows over the surface.
-
Record the change in RU over time to generate sensorgrams for each peptide concentration.
-
-
Surface Regeneration:
-
After each peptide injection cycle, regenerate the sensor surface by injecting a solution that disrupts the peptide-protein interaction without denaturing the immobilized protein (e.g., a pulse of low pH glycine-HCl or high salt).
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes.
-
Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (ka, kd) and the dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
Logical Flow of an ITC Experiment
Caption: The logical progression of an Isothermal Titration Calorimetry experiment.
Detailed Protocol for ITC Analysis:
-
Sample Preparation:
-
Dialyze the purified target protein and synthesize the peptides in the same buffer to minimize buffer mismatch effects. A common buffer is 20 mM phosphate or HEPES with 150 mM NaCl at a physiological pH.
-
Accurately determine the concentrations of the protein and peptide solutions.
-
-
Instrument Setup:
-
Thoroughly clean the ITC instrument (e.g., a MicroCal PEAQ-ITC) with detergent and water.
-
Set the experimental temperature (e.g., 25 °C).
-
-
Titration:
-
Load the protein solution (e.g., 10-50 µM) into the sample cell.
-
Load the peptide solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.
-
Perform a series of small injections (e.g., 1-2 µL) of the peptide into the protein solution, allowing the system to reach equilibrium between each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection to generate a binding isotherm (a plot of heat change per mole of injectant versus the molar ratio of peptide to protein).
-
Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
Conclusion: A Strategic Choice for Peptide Design
The incorporation of this compound represents a sophisticated strategy for modulating peptide-protein interactions. Its ability to pre-organize the peptide backbone into a bioactive conformation can lead to significant improvements in binding affinity and specificity. While the ultimate effect of any proline analog is context-dependent, a thorough understanding of their conformational preferences, coupled with rigorous experimental validation using techniques like SPR and ITC, empowers researchers to rationally design peptides with enhanced therapeutic potential. This comparative guide serves as a foundational resource for scientists and drug developers seeking to harness the power of modified amino acids to unlock the next generation of peptide-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Aromatic-Proline Interactions: Electronically Tunable CH/π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cis conformation of proline leads to weaker binding of a p53 peptide to MDM2 compared to trans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cis conformation of proline leads to weaker binding of a p53 peptide to MDM2 compared to trans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Conformational studies of peptides containing cis-3-hydroxy-D-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Boc-cis-3-hydroxy-D-proline
Welcome to your definitive guide on the safe and compliant disposal of Boc-cis-3-hydroxy-D-proline (CAS No. 118492-87-8). As a protected amino acid derivative integral to peptide synthesis and drug development, its handling and disposal demand meticulous attention to safety and environmental stewardship.[1][2] This document moves beyond mere procedural lists, offering a framework grounded in scientific causality to ensure every step you take is informed, safe, and compliant. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently, protecting yourself, your colleagues, and the environment.
Core Principle: Proactive Hazard Assessment
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is paramount. This compound is not benign; it is a known irritant.
GHS Hazard Classification:
A critical point often overlooked is the absence of comprehensive toxicological and ecological data for this compound.[6] Safety Data Sheets frequently state "no data available" for metrics like aquatic toxicity, persistence, and bioaccumulation.[6] This data gap necessitates a precautionary approach. From a field perspective, any chemical with unknown long-term environmental effects must be treated as potentially hazardous and prevented from entering environmental systems. Therefore, disposal down the drain or in regular trash is strictly prohibited.[6][7] The primary, accepted disposal route is through a licensed chemical waste facility, typically via controlled incineration.[6]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Given the irritant nature of this compound, especially in its powdered form, robust PPE is your first and most critical line of defense. The causality is simple: preventing contact and inhalation eliminates the primary routes of exposure.
| Task | Minimum Required PPE | Rationale |
| Weighing/Handling Solid | Nitrile Gloves, Safety Goggles (with side shields), Lab Coat, N95 Dust Mask/Respirator[8] | The fine powder can easily become airborne, posing a significant inhalation and eye exposure risk.[6] |
| Handling Solutions | Nitrile Gloves, Safety Goggles, Lab Coat | Reduces risk from splashes, although the aerosolization hazard is lower than with the solid form. |
| Packaging Waste/Spill Cleanup | Nitrile Gloves, Safety Goggles, Lab Coat, N95 Dust Mask/Respirator | Involves direct handling of the waste material, which may be disturbed and become airborne during cleanup. |
Waste Segregation & Containerization Protocol
Proper containment is the cornerstone of safe chemical waste management. The goal is to isolate the chemical waste in a secure, clearly identified container that prevents leaks and accidental exposure.
Step 1: Select the Appropriate Waste Container
-
Container Type: Use a chemically compatible, sealable container. A high-density polyethylene (HDPE) container with a screw-top lid is ideal.[9]
-
Causality: The container must be inert to the chemical waste. Never use foodstuff containers (e.g., jars) as this creates a severe risk of accidental ingestion and may not be compatible with the material.[10] The original product container, if empty and in good condition, is an excellent choice.[10]
Step 2: Label the Container Before Use
-
Action: Affix a hazardous waste label to the empty container before adding any waste.
-
Label Contents: The label must clearly state "Hazardous Waste" and list all components by their full chemical name, including this compound.[11] Avoid abbreviations. Note the start date of waste accumulation.
-
Trustworthiness: This self-validating step ensures waste is never unidentifiable, a critical compliance point under regulations like the Resource Conservation and Recovery Act (RCRA).[9]
Step-by-Step Disposal Procedures
Follow these workflows based on the type of waste generated.
Disposal of Unused or Expired Solid Reagent
-
Preparation: Work within a chemical fume hood or a well-ventilated area.[6] Don the appropriate PPE as specified in the table above.
-
Containment: Place the original, sealed container of the chemical directly into your designated solid chemical waste stream for pickup by your institution's Environmental Health & Safety (EH&S) office. If transferring the powder, do so carefully to minimize dust formation.[6]
-
Final Packaging: If you have transferred the powder, securely seal the designated waste container.[10] Ensure the exterior is clean.
Disposal of Contaminated Labware
This category includes items like weigh boats, contaminated gloves, paper towels, and pipette tips.
-
Segregation: Collect all solid waste items grossly contaminated with this compound.
-
Containment: Place these items into the pre-labeled solid hazardous waste container. Do not overfill the container.
-
Seal: Once the container is full, or you are finished generating this waste stream, securely close the lid.
Management of Accidental Spills
-
Evacuate & Secure: Alert personnel in the immediate area. Remove all sources of ignition.[6]
-
Don PPE: Wear the full PPE ensemble for spill cleanup, including respiratory protection.
-
Containment: Prevent the powder from spreading or entering any drains.[6]
-
Cleanup: Gently sweep or scoop the solid material into a suitable, labeled container for disposal.[12] Avoid actions that create dust clouds. Use spark-proof tools if there is any fire risk.[6]
-
Final Decontamination: Wipe the spill area with a damp cloth or paper towel. Dispose of all cleaning materials in the same hazardous waste container.
-
Report: Follow your institution's internal reporting procedures for chemical spills.
Satellite Accumulation Area (SAA) Management
Once your waste container is sealed, it must be stored correctly pending pickup. This designated storage location is known as a Satellite Accumulation Area (SAA).[10][11]
-
Location: The SAA must be at or near the point of waste generation.[11]
-
Storage: Keep the waste container securely closed at all times, except when adding waste.[10]
-
Segregation: Store the container with other compatible solid chemical wastes. Crucially, store it separately from incompatible materials like acids and bases.[10]
-
Volume Limits: Be aware of your SAA's volume limits (typically 55 gallons total, with stricter limits for acutely toxic wastes).[11]
-
Pickup: Once a container is full, it must be removed by EH&S within three days.[10] Partially filled containers can remain for up to one year.[10]
Visualized Disposal Workflow
This diagram outlines the decision-making process for handling this compound waste, ensuring a logical and compliant workflow from generation to storage.
Caption: Decision workflow for this compound waste management.
By adhering to this comprehensive guide, you are not just following rules; you are participating in a culture of safety and responsibility. The principles of hazard assessment, proper PPE usage, secure containment, and compliant storage are fundamental to modern laboratory practice. Treat this compound and its associated waste with the informed respect it requires.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C10H17NO5 | CID 14037016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. acs.org [acs.org]
- 8. N-Boc-cis-4-hydroxy- L -proline 97 87691-27-8 [sigmaaldrich.com]
- 9. danielshealth.com [danielshealth.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Navigating the Safe Handling of Boc-cis-3-hydroxy-D-proline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling Boc-cis-3-hydroxy-D-proline, a key building block in synthetic chemistry. Moving beyond a simple checklist, this document explains the rationale behind each procedural step, empowering you to work with confidence and precision.
Immediate Safety Profile: Understanding the Risks
This compound is classified as an irritant.[1] The primary hazards associated with this compound are:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Can cause serious damage if it comes into contact with the eyes.[1]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1]
A thorough understanding of these risks is the first step toward mitigating them. Always consult the Safety Data Sheet (SDS) for the most comprehensive hazard information before handling any chemical.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling powdered chemicals. The following table summarizes the recommended PPE for working with this compound. The goal is to create a barrier between you and the hazardous substance, preventing exposure through contact, inhalation, or ingestion.[2]
| PPE Component | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact and subsequent irritation. Always inspect gloves for tears or punctures before use. |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing or dust generation, chemical splash goggles and a face shield should be worn.[2] |
| Body Protection | A laboratory coat is essential to protect your skin and clothing from accidental spills. |
| Respiratory Protection | For procedures that may generate dust, such as weighing or transferring large quantities, a NIOSH-approved respirator is recommended. This is especially critical if working outside of a certified chemical fume hood. |
Operational Plan: From Receipt to Disposal
A well-defined operational plan ensures that this compound is handled safely and efficiently at every stage. The following workflow diagram illustrates the key steps.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
1. Preparation:
-
Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for this compound.
-
Don Appropriate PPE: As outlined in the table above, ensure you are wearing the correct personal protective equipment.
-
Prepare Your Workspace: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] The work surface should be clean and free of clutter.
2. Weighing and Transferring:
-
Minimize Dust Generation: Fine chemical powders can easily become airborne, posing an inhalation hazard.[3][4] To mitigate this, use a spatula or scoop to carefully transfer the powder. Avoid pouring directly from the bottle, which can create a dust cloud.[3]
-
Use Appropriate Weighing Containers: Weighing paper or a small beaker are suitable for this purpose.[5] Never place chemicals directly on the balance pan.[5][6]
-
"Weighing by Difference": For precise measurements, it is best practice to weigh the container with the chemical, transfer the desired amount to your reaction vessel, and then re-weigh the original container. The difference in weight will give you the exact amount transferred.
3. In-Reaction Use:
-
Controlled Environment: All reactions involving this compound should be carried out in a well-ventilated area, preferably within a chemical fume hood.
-
Monitor the Reaction: Be aware of any potential side reactions or unexpected temperature changes.
Disposal Plan: Responsible Chemical Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
1. Unused Product:
-
Dispose of unused this compound as chemical waste in accordance with your institution's and local environmental regulations. Do not mix it with other waste streams unless specifically instructed to do so by your environmental health and safety (EHS) department.
2. Reaction Waste:
-
Boc Deprotection Waste: A common use for this compound involves the removal of the Boc protecting group, which is typically done under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid).[7][8][9] This process generates acidic waste that must be neutralized before disposal.
-
Neutralization Protocol:
-
Carefully and slowly add a saturated solution of a weak base, such as sodium bicarbonate, to the acidic waste with stirring. Be prepared for gas evolution (carbon dioxide).
-
Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is neutral (approximately 7).
-
Once neutralized, the aqueous waste can typically be disposed of down the drain with copious amounts of water, but always confirm this with your institution's EHS guidelines.
-
3. Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, weighing paper, and disposable plasticware, should be considered contaminated waste.
-
Segregate this solid waste into a designated, clearly labeled hazardous waste container.
By adhering to these guidelines, you can ensure a safe and productive research environment when working with this compound. Remember that a proactive approach to safety is the hallmark of a professional and responsible scientist.
References
- 1. Powder Handling - AirClean Systems [aircleansystems.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. resources.psi-bfm.com [resources.psi-bfm.com]
- 5. science.valenciacollege.edu [science.valenciacollege.edu]
- 6. cerritos.edu [cerritos.edu]
- 7. Double BOC protection selective removal method [en.highfine.com]
- 8. Acids - Wordpress [reagents.acsgcipr.org]
- 9. BOC deprotection [ms.bzchemicals.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
